Imipenem and cilastatin sodium
Description
Properties
IUPAC Name |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylamino]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.C12H18N4O4.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(17)9-8-4-7(15-3-2-14-5-13)10(12(19)20)16(8)11(9)18;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-6,8-9,15,17H,2-4H2,1H3,(H2,13,14)(H,19,20);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,8-,9-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYXKOGCKYEFON-LGGAYGRDSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)NCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N6NaO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Imipenem and Cilastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, in combination with cilastatin (B194054) sodium, a renal dehydropeptidase-I inhibitor, represents a powerful therapeutic strategy against severe bacterial infections. This technical guide elucidates the synergistic mechanism of action of this combination. Imipenem exerts its bactericidal effect by irreversibly binding to and inactivating essential penicillin-binding proteins (PBPs), thereby disrupting the synthesis of the bacterial peptidoglycan cell wall. Cilastatin plays a crucial, non-antimicrobial role by preventing the renal metabolism of imipenem. It competitively inhibits dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules, which would otherwise hydrolyze and inactivate imipenem. This inhibition not only ensures therapeutically effective concentrations of active imipenem in the urinary tract but also mitigates potential nephrotoxicity associated with high concentrations of imipenem metabolites. This document provides a detailed examination of their molecular interactions, pharmacokinetic profiles, relevant experimental methodologies, and the quantitative data underpinning their clinical efficacy.
Imipenem: The Antimicrobial Agent
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
Imipenem is a potent bactericidal agent that belongs to the carbapenem class of beta-lactam antibiotics.[1][2] Its primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][3][4][5] The structural integrity of bacteria is maintained by the peptidoglycan layer, a complex polymer of sugars and amino acids. The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][3]
Imipenem mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind with high affinity to the active site of these PBPs.[3] This binding leads to the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the PBP.[6] The inhibition of the PBP's transpeptidase activity prevents the necessary cross-linking of the peptidoglycan matrix.[1][7] This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[3] Imipenem is notably stable against hydrolysis by most common beta-lactamases, which contributes to its broad spectrum of activity.[1]
Penicillin-Binding Protein (PBP) Specificity
Imipenem exhibits a high binding affinity for several essential PBPs, which contributes to its potent bactericidal activity. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, imipenem demonstrates a particularly strong affinity for PBP-2 and PBP-4, with significant affinity for PBP-1a and PBP-1b.[8][9] The binding to multiple essential PBPs enhances its efficacy and reduces the likelihood of resistance developing through single PBP mutations. The preferential binding to PBP-2 is associated with the formation of spherical cells (spheroplasts), leading to rapid cell lysis.[8]
| PBP Target | Organism | IC₅₀ (µg/mL) | Reference |
| PBP 1a/1b | E. coli | ~0.5 - 1.0 | [10] |
| PBP 2 | E. coli | 0.01 | [11] |
| PBP 3 | E. coli | 0.04 | [11] |
| PBP 4 | P. aeruginosa | 0.1 | [1] |
| PBP 2 | P. aeruginosa | ≤0.3 | [10] |
| PBP 3 | P. aeruginosa | ≤0.3 | [10] |
Table 1: 50% Inhibitory Concentrations (IC₅₀) of Imipenem for various Penicillin-Binding Proteins (PBPs). Lower values indicate higher binding affinity.
Cilastatin Sodium: The Protective Partner
Core Mechanism of Action: Inhibition of Dehydropeptidase-I
Cilastatin sodium has no intrinsic antibacterial activity.[12] Its clinical utility is derived from its function as a potent, reversible, and competitive inhibitor of dehydropeptidase-I (DHP-I).[13][14] DHP-I is a zinc-dependent metalloenzyme located on the brush border of the proximal renal tubules in the kidneys.[14][15] This enzyme is responsible for the hydrolysis and inactivation of imipenem.[4][5]
When imipenem is administered alone, DHP-I rapidly metabolizes it, leading to low and variable concentrations of the active antibiotic in the urine.[16][17] By competitively binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem.[5][13] This inhibition ensures that a greater proportion of the administered imipenem dose remains in its active form, significantly increasing its urinary concentration and recovery to approximately 70%.[4][16] This is critical for treating urinary tract infections and allows for systemic efficacy without the need for excessively high doses.
Additional Nephroprotective Effects
Beyond its primary role in preventing imipenem degradation, cilastatin has demonstrated broader nephroprotective effects.[9][10] Studies suggest it can mitigate drug-induced kidney injury through mechanisms that include the reduction of reactive oxygen species (ROS) production, suppression of apoptosis in renal tubular cells, and attenuation of leukotriene-mediated inflammation.[9][10][18] These properties suggest cilastatin may help protect the kidneys from the potential toxicity of imipenem metabolites and other nephrotoxic agents.[9][19]
Synergistic Pharmacokinetics
The co-administration of imipenem and cilastatin in a 1:1 ratio results in a favorable and predictable pharmacokinetic profile.[1] Both compounds exhibit linear pharmacokinetics across the therapeutic dose range, with no accumulation observed during standard dosing regimens.[16] They share a similar plasma half-life of approximately one hour in individuals with normal renal function.[14][20]
| Parameter | Imipenem (with Cilastatin) | Cilastatin | Reference |
| Plasma Half-life (t½) | ~1.0 hour | ~1.0 hour | [14][16][20] |
| Plasma Clearance | ~12.1 L/h/1.73 m² | ~12.4 L/h/1.73 m² | [20] |
| Volume of Distribution (Vd) | ~0.16 L/kg | ~0.14 L/kg | [20] |
| Protein Binding | ~20% | ~40% | [5][8] |
| Urinary Excretion (unchanged) | ~70% | ~70-80% | [5][16] |
Table 2: Key Pharmacokinetic Parameters for Intravenously Administered Imipenem/Cilastatin in Adults with Normal Renal Function.
Experimental Protocols
Methodology for PBP Competitive Binding Assay
This protocol outlines a standard method to determine the binding affinity (IC₅₀) of imipenem for specific PBPs by measuring its ability to compete with a labeled beta-lactam.
Objective: To quantify the concentration of imipenem required to inhibit 50% of the binding of a labeled probe (e.g., Bocillin-FL or [³H]benzylpenicillin) to bacterial PBPs.
Materials:
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa).
-
Bacterial membrane preparations containing PBPs.
-
Imipenem solutions of varying concentrations.
-
Labeled beta-lactam probe (e.g., Bocillin-FL).
-
Phosphate-buffered saline (PBS).
-
SDS-PAGE equipment and reagents.
-
Fluorescence gel scanner or equipment for autoradiography.
Procedure:
-
Membrane Preparation:
-
Culture bacteria to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with buffer (e.g., 10 mM Tris-HCl, pH 8).
-
Lyse cells using a French press or sonication.
-
Isolate the membrane fraction via ultracentrifugation.[13]
-
Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration.
-
-
Competitive Binding Incubation:
-
In separate microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of imipenem concentrations for a defined period (e.g., 10-30 minutes) at room temperature. This allows imipenem to bind to the PBPs.[1]
-
A control sample with no imipenem is included.
-
-
Probe Labeling:
-
Add a fixed, non-saturating concentration of the fluorescent or radiolabeled probe (e.g., Bocillin-FL) to each tube.[8]
-
Incubate for a short, defined period (e.g., 10-15 minutes) to allow the probe to bind to any PBPs not occupied by imipenem.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the labeled PBPs using a fluorescence scanner (for Bocillin-FL) or by fluorography/autoradiography (for radiolabeled probes).[13]
-
Quantify the band intensity for each PBP at each imipenem concentration.
-
-
Data Interpretation:
-
Plot the percentage of probe binding (relative to the no-imipenem control) against the logarithm of the imipenem concentration.
-
Determine the IC₅₀ value, which is the concentration of imipenem that results in a 50% reduction in probe binding.
-
Methodology for DHP-I Inhibition Kinetics Assay
This protocol describes a spectrophotometric assay to determine the kinetic parameters (e.g., Kᵢ) of cilastatin's inhibition of DHP-I.
Objective: To characterize the mode of inhibition and determine the inhibition constant (Kᵢ) of cilastatin for DHP-I.
Materials:
-
Purified DHP-I enzyme (e.g., from porcine or recombinant sources).
-
Chromogenic DHP-I substrate (e.g., glycyldehydrophenylalanine).[3]
-
Cilastatin solutions of varying concentrations.
-
Reaction buffer (e.g., Tris-HCl, pH 7.4).
-
UV/Vis spectrophotometer.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reaction mixtures in cuvettes or a microplate.
-
Each reaction should contain a fixed concentration of DHP-I enzyme in the reaction buffer.
-
Vary the concentration of the substrate across a range (e.g., 0.5x to 5x the known Kₘ value).
-
For each substrate concentration, set up reactions with several different fixed concentrations of cilastatin, including a zero-inhibitor control.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the substrate to the enzyme/inhibitor mixture.
-
Immediately place the cuvette/plate in the spectrophotometer.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 275 nm for glycyldehydrophenylalanine hydrolysis) over time.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each reaction condition.
-
-
Determination of Inhibition Type and Kᵢ:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/v₀ (y-axis) vs. 1/[Substrate] (x-axis).[3]
-
Generate a separate line for each cilastatin concentration.
-
Interpretation: For competitive inhibition, the lines will intersect on the y-axis (indicating Vₘₐₓ is unchanged) but will have different x-intercepts.[3]
-
The inhibition constant (Kᵢ) can be calculated from a secondary plot of the slope of each line versus the inhibitor concentration or by using non-linear regression to fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition.[3]
-
Mechanisms of Resistance
Despite its broad efficacy, resistance to imipenem can emerge, primarily in Gram-negative bacteria like P. aeruginosa. The primary mechanisms include:
-
Reduced Outer Membrane Permeability: The most common mechanism is the loss or downregulation of the OprD porin channel, which is the primary route for carbapenem entry into the periplasmic space.[6][21][22]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps (e.g., MexAB-OprM) can actively transport imipenem out of the cell before it can reach its PBP targets.[21][23]
-
Carbapenemase Production: The acquisition of genes encoding carbapenem-hydrolyzing enzymes, such as metallo-β-lactamases (MBLs) (e.g., VIM, IMP types) or serine carbapenemases (e.g., KPC), can lead to high-level resistance by degrading the antibiotic.[21][23]
References
- 1. researchgate.net [researchgate.net]
- 2. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetic and clinical studies of imipenem/cilastatin sodium in the perinatal period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 14. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. [Pharmacokinetic and clinical studies on imipenem/cilastatin sodium in neonates and premature infants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. [Pharmacokinetic and clinical studies on imipenem/cilastatin sodium in the perinatal period. A study of imipenem/cilastatin sodium in the perinatal co-research group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Imipenem to Bacterial Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. Its potent bactericidal activity stems from its ability to covalently bind to and inactivate essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. The inhibition of PBPs by imipenem disrupts cell wall integrity, leading to cell lysis and death. This technical guide provides a comprehensive overview of imipenem's binding affinity to various bacterial PBPs, details the experimental protocols used to determine these affinities, and illustrates the underlying mechanisms of action.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Imipenem's primary mechanism of action is the disruption of bacterial cell wall synthesis through the inhibition of PBPs.[1] PBPs are a group of enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, that catalyze the cross-linking of peptidoglycan chains. This cross-linking provides the structural rigidity of the bacterial cell wall. Imipenem, as a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase function.[2] This allows it to enter the active site of the PBP and form a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[3] The consequence of PBP inactivation is a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]
Quantitative Analysis of Imipenem-PBP Binding Affinity
The binding affinity of imipenem for various PBPs is a key determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of imipenem required to inhibit 50% of PBP activity in a competitive binding assay. A lower IC50 value indicates a higher binding affinity.
Imipenem Binding Affinities (IC50) for Various Bacterial PBPs
| Bacterial Species | PBP | IC50 (µg/mL) | Reference |
| Escherichia coli | PBP1a | High Affinity | [4] |
| PBP1b | High Affinity | [5] | |
| PBP2 | High Affinity | [4][5] | |
| PBP3 | Low Affinity | [4] | |
| PBP4 | High Affinity | [4] | |
| PBP5 | - | ||
| PBP6 | - | ||
| Pseudomonas aeruginosa | PBP1a | High Affinity | [6] |
| PBP1b | - | ||
| PBP2 | High Affinity | [4][6] | |
| PBP3 | Low Affinity | [4] | |
| PBP4 | High Affinity | [4] | |
| Klebsiella pneumoniae | PBP1a/1b | >8 | [7] |
| PBP2 | <0.0075 | [7] | |
| PBP3 | 4 | [7] | |
| PBP4 | <0.0075 | [7] | |
| PBP5/6 | 0.03 | [7] | |
| Staphylococcus aureus | PBP1 | Very Strong Affinity | [8] |
| PBP2 | Very Strong Affinity | [8][9] | |
| PBP3 | Very Strong Affinity | [8] | |
| PBP4 | Extraordinarily High Affinity | [8] | |
| Enterococcus faecalis | PBP4 | 0.06 (Susceptible) | [10] |
| PBP4 | 2 - >16 (Resistant) | [10] |
Note: "High Affinity" and "Low Affinity" are used where specific numerical IC50 values were not provided in the cited literature. The provided IC50 values are indicative and can vary between different bacterial strains and experimental conditions.
Experimental Protocols for Determining PBP Binding Affinity
The most common method for determining the binding affinity of an unlabeled β-lactam, such as imipenem, is a competitive binding assay. This assay measures the ability of the unlabeled antibiotic to compete with a labeled probe for binding to PBPs. Historically, radiolabeled penicillin (e.g., [14C]benzylpenicillin) was used.[4] However, due to safety concerns and long exposure times, fluorescently labeled probes, such as Bocillin-FL (a fluorescent derivative of penicillin V), are now more commonly employed.[11]
Competitive PBP Binding Assay with Bocillin-FL
This method determines the IC50 of imipenem by measuring its ability to compete with Bocillin-FL for binding to PBPs in bacterial membrane preparations.
Detailed Methodologies:
-
Preparation of Bacterial Membranes:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Cell Harvesting: Harvest the cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using mechanical methods such as sonication or a French press.
-
Membrane Isolation: Perform a low-speed centrifugation to remove intact cells and cellular debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes containing the PBPs. The membrane pellet is resuspended in a suitable buffer.
-
-
Competitive Binding Assay:
-
Pre-incubation with Imipenem: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membrane fraction with a range of imipenem concentrations. This allows imipenem to bind to the PBPs.
-
Labeling with Bocillin-FL: Add a fixed concentration of Bocillin-FL to each tube and incubate for a specific duration. Bocillin-FL will bind to the PBP active sites that are not already occupied by imipenem.
-
Termination of Reaction: Stop the reaction by adding an excess of a broad-spectrum unlabeled penicillin or by adding SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Scanning: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent band for each PBP will be inversely proportional to the concentration of imipenem.
-
Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.
-
IC50 Determination: Plot the percentage of Bocillin-FL binding (relative to a control without imipenem) against the logarithm of the imipenem concentration. The IC50 value is determined by fitting the data to a dose-response curve.
-
Consequences of PBP Inhibition
The binding of imipenem to essential PBPs has significant morphological and physiological consequences for the bacterium, ultimately leading to its demise. The specific outcome can depend on which PBPs are preferentially inhibited.
-
Inhibition of PBP1a and PBP1b: These PBPs are bifunctional enzymes with both transglycosylase and transpeptidase activity. Their inhibition often leads to rapid cell lysis.[5]
-
Inhibition of PBP2: This PBP is primarily involved in maintaining the rod shape of bacilli. Its inhibition by imipenem leads to the formation of spherical cells (spheroplasts), which are osmotically unstable.[6]
-
Inhibition of PBP3: PBP3 is essential for septum formation during cell division. While imipenem generally has a lower affinity for PBP3, its inhibition can lead to the formation of filamentous cells.[4]
The high affinity of imipenem for multiple essential PBPs, particularly PBP1a, PBP1b, and PBP2 in Gram-negative bacteria, and PBP1, PBP2, and PBP3 in S. aureus, contributes to its broad spectrum of activity and potent bactericidal effect.[5][8]
Conclusion
Imipenem's efficacy as a broad-spectrum antibiotic is fundamentally linked to its high binding affinity for a range of essential penicillin-binding proteins in both Gram-positive and Gram-negative bacteria. The targeted inactivation of these enzymes disrupts the synthesis of the bacterial cell wall, a structure indispensable for bacterial viability. The quantitative assessment of these binding affinities, primarily through competitive binding assays using fluorescent probes like Bocillin-FL, provides crucial data for understanding its spectrum of activity and for the development of novel β-lactam antibiotics. The detailed experimental protocols and mechanistic insights presented in this guide offer a foundational resource for researchers and professionals in the field of antibacterial drug discovery and development.
References
- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. COMPARISON OF TWO CARBAPENEMS, SM-7338 AND IMIPENEM: AFFINITIES FOR PENICILLIN-BINDING PROTEINS AND MORPHOLOGICAL CHANGES [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. The affinity of imipenem (N-formimidoylthienamycin) for the penicillin-binding proteins of Staphylococcus aureus--binding and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Imipenem and Ampicillin in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Imipenem/Cilastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipenem (B608078)/cilastatin (B194054) is a broad-spectrum carbapenem (B1253116) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of imipenem/cilastatin, including its mechanism of action, quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and a visual representation of its molecular interactions and resistance pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
Imipenem is a semi-synthetic thienamycin (B194209) derivative, and the first clinically available carbapenem antibiotic.[3] It is administered in a 1:1 combination with cilastatin, an inhibitor of the renal dehydropeptidase I enzyme.[4] This co-administration is crucial as cilastatin prevents the rapid metabolism of imipenem in the kidneys, thereby increasing its half-life and ensuring effective concentrations in the body.[1][4] Imipenem/cilastatin was first introduced in 1987 and is recognized on the World Health Organization's List of Essential Medicines.[1] Its broad spectrum of activity makes it a valuable agent for the treatment of severe and polymicrobial infections.[2]
Mechanism of Action
Imipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5][6] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][6] In Escherichia coli and Pseudomonas aeruginosa, imipenem has a high affinity for PBP-2, PBP-1a, and PBP-1b.[6] The binding to PBP-2 is particularly effective, causing the formation of spheroplasts and rapid cell lysis.[6] Imipenem is stable in the presence of many β-lactamases, including penicillinases and cephalosporinases, which contributes to its broad spectrum of activity.[7]
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by imipenem.
Antibacterial Spectrum of Activity: Quantitative Data
The in vitro activity of imipenem/cilastatin against a wide range of bacterial pathogens is summarized in the tables below. Data are presented as Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the percentage of susceptible isolates (%S) according to CLSI and/or EUCAST breakpoints where available.
Table 1: In Vitro Activity of Imipenem against Gram-Positive Aerobes
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Staphylococcus aureus (methicillin-susceptible) | 0.06 - 0.25 | 0.12 - 0.5 | >98% |
| Staphylococcus epidermidis | 0.06 - 0.25 | 0.25 - 1 | >95% |
| Streptococcus pneumoniae | ≤0.06 | 0.06 - 0.12 | >99% |
| Streptococcus pyogenes (Group A) | ≤0.06 | ≤0.06 | 100% |
| Streptococcus agalactiae (Group B) | ≤0.06 | 0.12 | >98% |
| Enterococcus faecalis | 1 - 2 | 2 - 4 | 90-95%[8] |
| Enterococcus faecium | >16 | >16 | <10% |
| Listeria monocytogenes | 0.12 - 0.5 | 0.25 - 1 | >95% |
Table 2: In Vitro Activity of Imipenem against Gram-Negative Aerobes
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Escherichia coli | 0.12 - 0.25 | 0.25 - 0.5 | >98% |
| Klebsiella pneumoniae | 0.25 | 0.5 - 1 | 95-98%[3] |
| Enterobacter cloacae | 0.25 - 0.5 | 1 - 2 | 90-95% |
| Serratia marcescens | 0.5 | 1 | >95% |
| Proteus mirabilis | 0.5 - 1 | 1 - 2 | >95% |
| Pseudomonas aeruginosa | 1 - 2 | 4 - 8 | 70-85%[7] |
| Acinetobacter baumannii | 0.5 - 2 | 4 - 16 | 60-80% |
| Haemophilus influenzae | ≤0.25 | ≤0.25 | >99% |
| Neisseria gonorrhoeae | ≤0.06 | 0.12 | >99% |
Table 3: In Vitro Activity of Imipenem against Anaerobic Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Bacteroides fragilis group | 0.12 - 0.5 | 0.5 - 2 | >95%[9] |
| Prevotella spp. | ≤0.25 | 0.5 | >95% |
| Fusobacterium spp. | ≤0.25 | ≤0.25 | >98% |
| Clostridium perfringens | 0.12 - 0.25 | 0.25 - 0.5 | >98% |
| Peptostreptococcus spp. | ≤0.25 | 0.5 | >98% |
Note: Susceptibility data can vary based on geographic location and the time period of the study due to evolving resistance patterns.
Mechanisms of Resistance
Bacterial resistance to imipenem can emerge through several mechanisms, which can act alone or in combination. These mechanisms are a significant clinical concern, particularly in organisms like Pseudomonas aeruginosa and Acinetobacter baumannii.
The primary mechanisms of resistance include:
-
Enzymatic Degradation: Production of carbapenem-hydrolyzing β-lactamases, particularly metallo-β-lactamases (MBLs) and Klebsiella pneumoniae carbapenemases (KPCs), can effectively inactivate imipenem.
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, the loss or downregulation of the OprD porin channel, which is the primary route of entry for imipenem, significantly reduces the intracellular concentration of the antibiotic.[10]
-
Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport imipenem out of the bacterial cell, preventing it from reaching its PBP targets.[10]
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for imipenem, rendering the antibiotic less effective.
Logical Relationships in Resistance Mechanisms
The following diagram illustrates the interplay of different resistance mechanisms that can lead to imipenem resistance in Gram-negative bacteria.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate determination of bacterial susceptibility to imipenem is crucial for clinical decision-making and resistance surveillance. The following are detailed methodologies for two standard antimicrobial susceptibility testing (AST) methods.
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Imipenem/cilastatin analytical standard
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Multichannel pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of imipenem/cilastatin at a high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent as recommended by the manufacturer.
-
Preparation of Antimicrobial Dilutions: a. Perform serial two-fold dilutions of the imipenem/cilastatin stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells (e.g., 0.06 to 128 µg/mL). b. Dispense 50 µL of each antimicrobial dilution into the appropriate wells of the 96-well plate. c. Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation of Microtiter Plate: a. Using a multichannel pipette, add 50 µL of the standardized and diluted bacterial inoculum to each well (except the sterility control well). This will result in a final volume of 100 µL per well.
-
Incubation: a. Cover the microtiter plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation of Results: a. After incubation, examine the wells for bacterial growth (turbidity). The MIC is the lowest concentration of imipenem/cilastatin that completely inhibits visible growth. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear. c. Interpret the MIC values according to the latest breakpoints provided by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Imipenem (10 µg) disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Preparation of Inoculum: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Application of Antibiotic Disks: a. Using sterile forceps, place an imipenem (10 µg) disk onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.
-
Incubation: a. Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. b. Interpret the zone diameter according to the latest breakpoints provided by CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for performing antimicrobial susceptibility testing.
Conclusion
Imipenem/cilastatin remains a potent broad-spectrum antibiotic with excellent activity against a wide variety of clinically important bacteria. Its mechanism of action, targeting the essential process of cell wall synthesis, provides a strong bactericidal effect. However, the emergence and spread of resistance mechanisms, particularly in Gram-negative pathogens, underscore the importance of ongoing surveillance and prudent use of this critical antimicrobial agent. The standardized experimental protocols outlined in this guide are essential for accurate susceptibility testing, which is fundamental to guiding appropriate therapy and monitoring resistance trends. This technical guide serves as a valuable resource for the scientific community, providing the necessary data and methodologies to support research and development efforts in the field of antimicrobial chemotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of two-component regulatory systems in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-lactam Antibiotics: From Antibiosis to Resistance and Bacteriology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Imipenem and Cilastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures and core physicochemical properties of imipenem (B608078) and cilastatin (B194054). The synergistic combination of these two compounds forms a potent broad-spectrum antibacterial agent, marketed under brand names such as Primaxin®. Imipenem, a carbapenem (B1253116) antibiotic, is rendered more effective and safer by the co-administration of cilastatin, which prevents its renal degradation.
Chemical Structure and Identification
Imipenem
Imipenem is a semi-synthetic thienamycin (B194209) antibiotic, characterized by a carbapenem ring structure.[1][2] It is the first clinically utilized member of the thienamycin class of antibiotics.[3]
-
IUPAC Name: (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1][4]
-
Monohydrate Molecular Weight: 317.36 g/mol
Cilastatin
Cilastatin is a specific, reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme found in the brush border of the renal tubules.[6][7][8] It is a derivatized heptenoic acid.[9][10]
-
IUPAC Name: (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid[6][7]
Physicochemical Properties
The physicochemical properties of imipenem and cilastatin are critical for their formulation, stability, and pharmacokinetic profiles. The data below is summarized for easy comparison.
| Property | Imipenem | Cilastatin | Source(s) |
| CAS Number | 64221-86-9 (anhydrous) | 82009-34-5 (acid) | [1][7] |
| 74431-23-5 (monohydrate) | 81129-83-1 (sodium salt) | [11] | |
| Physical Description | White to pale yellow powder | Off-white to yellowish-white, hygroscopic, amorphous compound | [6][9][12] |
| Melting Point | Not specified, decomposes | 156-158°C | [6] |
| pKa | pKa₁ ~3.2, pKa₂ ~9.9 | Not consistently found in experimental literature | [1] |
| Solubility (Water) | 10 mg/mL (sparingly soluble) | 10 mg/mL | [6][9] |
| Solubility (Other) | Methanol: 5 mg/mLEthanol: 0.2 mg/mLAcetone: <0.1 mg/mL | DMSO: 100 mg/mL (with ultrasonic) | [6] |
| UV Maximum (in water) | 299 nm | Not specified | |
| Stability | Unstable in aqueous solution; degraded by renal dehydropeptidase-I. Reconstituted solution is stable for 4 hours at room temperature and 24 hours under refrigeration (2-8°C). Color may change from colorless to yellow without loss of potency, but should be discarded if it turns brown. | More stable than imipenem in solution. | [13][14][15][16][17] |
Mechanism of Action: A Synergistic Relationship
The clinical efficacy of this drug combination relies on the distinct yet complementary mechanisms of action of its two components.
Imipenem is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][18][19] It binds to penicillin-binding proteins (PBPs), particularly PBP-2 and PBP-1b in organisms like E. coli, which are essential enzymes for the synthesis of peptidoglycan.[1][13] This binding action disrupts the integrity of the cell wall, leading to cell lysis and death.[13]
Cilastatin has no intrinsic antibacterial activity.[7][20] Its role is to protect imipenem from degradation by the renal enzyme dehydropeptidase-I (DHP-I).[3][13][19] This enzyme is located in the kidney's brush border and rapidly metabolizes imipenem, leading to low urinary concentrations and the formation of potentially nephrotoxic metabolites.[13] By inhibiting DHP-I, cilastatin increases the half-life and tissue penetration of imipenem, ensuring that therapeutically effective concentrations of the active antibiotic are maintained in the body and achieved in the urine.[13][18][19]
Experimental Protocol: Stability Analysis by HPLC
Determining the chemical stability of imipenem and cilastatin in various solutions is crucial for clinical administration, especially in parenteral formulations. A common method is a stability-indicating high-performance liquid chromatographic (HPLC) assay.
Objective
To determine the chemical stability of imipenem-cilastatin sodium in a given solution (e.g., 0.9% Sodium Chloride, Total Parenteral Nutrient solution) over a specified time period at controlled temperatures.
Materials and Reagents
-
Imipenem-cilastatin sodium for injection
-
Solution for admixture (e.g., 0.9% NaCl)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., pH 6.8 buffer with sodium 1-hexanesulfonate)[21]
-
Reference standards: USP Imipenem Monohydrate, USP Cilastatin Ammonium Salt[21]
-
pH 6.8 Buffer[21]
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.5-µm or finer)[21]
-
Incubator or water bath for temperature control
Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve USP Imipenem Monohydrate and USP Cilastatin Ammonium Salt reference standards in pH 6.8 Buffer to create stock solutions of known concentrations.[21]
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.
-
-
Preparation of Test Samples:
-
Reconstitute the vial of imipenem-cilastatin sodium with an appropriate diluent as per manufacturer instructions.[9][10]
-
Admix the reconstituted drug into the test solution (e.g., 100 mL of 0.9% NaCl) to achieve the final desired concentration (e.g., 5 mg/mL of each drug).[14]
-
Prepare multiple identical samples for analysis at different time points and storage conditions (e.g., room temperature at 24°C and refrigeration at 4°C).[16]
-
-
Sample Collection and Analysis:
-
Immediately after preparation (Time 0), withdraw an aliquot from each test sample.
-
For subsequent time points (e.g., 1, 4, 8, 12, 24 hours), withdraw aliquots from the samples stored under the specified conditions.[14][16]
-
Filter each aliquot through a syringe filter.
-
Inject the filtered samples into the HPLC system.
-
Monitor the chromatogram at the appropriate wavelength (e.g., 299 nm for imipenem).
-
-
Data Analysis:
-
Identify and quantify the peaks for imipenem and cilastatin in the chromatograms by comparing their retention times to those of the reference standards.
-
Use the calibration curve to determine the concentration of imipenem and cilastatin in each sample at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining ≥90% of the initial concentration.
-
Concurrently, visually inspect the solutions for any physical changes such as color change or precipitate formation.[14]
-
References
- 1. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imipenem - Wikipedia [en.wikipedia.org]
- 3. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - IMIPENEM AND CILASTATIN- imipenem and cilastatin sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Imipenem And Cilastatin Sodium Mixture BP EP USP CAS 86738-62-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 14. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 19. droracle.ai [droracle.ai]
- 20. youtube.com [youtube.com]
- 21. Imipenem and Cilastatin for Injection [drugfuture.com]
The Genesis of a Potent Partnership: A Technical Chronicle of Imipenem-Cilastatin's Discovery and Development
A deep dive into the scientific journey, from a naturally occurring unstable molecule to a robust clinical antibiotic combination, tailored for researchers, scientists, and drug development professionals.
The development of the imipenem-cilastatin combination marks a significant milestone in the history of antimicrobial agents. This technical guide illuminates the historical and scientific path from the discovery of the first carbapenem (B1253116), thienamycin (B194209), to the synergistic pairing of its stable derivative, imipenem (B608078), with the renal dehydropeptidase-I (DHP-I) inhibitor, cilastatin (B194054). This chronicle details the challenges encountered and the innovative solutions that led to a broad-spectrum antibiotic still crucial in treating severe bacterial infections.
The Dawn of a New Antibiotic Class: The Discovery of Thienamycin
The story begins with the discovery of thienamycin, a novel β-lactam antibiotic isolated from the soil bacterium Streptomyces cattleya.[1][2] Thienamycin exhibited an exceptionally broad spectrum of antibacterial activity, surpassing other β-lactam agents of its time.[1][3] However, its promise was severely hampered by its inherent chemical instability in both solid-state and aqueous solutions, rendering it unsuitable for clinical development.[1][4]
Overcoming Instability: The Synthesis of Imipenem
To address the stability issue of thienamycin, researchers at Merck embarked on a journey to synthesize a more stable derivative. This led to the creation of N-formimidoyl thienamycin, or imipenem.[1][3] This modification resulted in a crystalline product with significantly improved stability while retaining and, in some cases, enhancing the potent, broad-spectrum antibacterial activity of the parent compound.[1][2] Imipenem demonstrated remarkable efficacy against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria, including many resistant to other antibiotics.[1][3]
Experimental Protocol: Synthesis of Imipenem from Thienamycin
While the industrial synthesis of imipenem is a complex, multi-step process, a foundational step involves the reaction of thienamycin with a formimidating agent. A general laboratory-scale approach is outlined below:
-
Reaction Setup: Thienamycin is dissolved in a suitable aqueous solvent system, and the pH is adjusted to a range of 7.0 to 8.5.[5]
-
Addition of Formimidating Agent: A substituted benzyl (B1604629) formimidate, such as benzylformimidate hydrochloride, is added to the thienamycin solution.[5][6]
-
Reaction Conditions: The mixture is stirred at a controlled low temperature (e.g., 0-10°C) for several hours to facilitate the N-formimidoyl group's addition to the primary amine of thienamycin.[6]
-
Purification: The resulting imipenem is then purified from the reaction mixture using techniques such as chromatography.[7]
The Metabolic Hurdle: Renal Degradation of Imipenem
Despite its stability and potent antimicrobial activity, the development of imipenem faced another significant obstacle: extensive renal metabolism.[3] In humans and other species, imipenem was rapidly hydrolyzed in the kidneys by a brush-border enzyme known as dehydropeptidase-I (DHP-I).[1][3][8] This enzymatic degradation led to low and highly variable urinary concentrations of the active antibiotic, with urinary recovery of unchanged imipenem ranging from as low as 5.5% to 42.5% of the administered dose.[8]
The Synergistic Solution: The Discovery and Role of Cilastatin
To counteract the renal metabolism of imipenem, a specific inhibitor of DHP-I was sought. This led to the development of cilastatin, a substituted amino-propenoate that acts as a potent and reversible competitive inhibitor of DHP-I.[3][9] Cilastatin itself possesses no antibacterial activity.[10]
The combination of imipenem and cilastatin, in a 1:1 ratio, proved to be the pivotal breakthrough.[3][11] Cilastatin effectively blocks the DHP-I-mediated hydrolysis of imipenem in the kidneys, dramatically increasing the urinary recovery of the active antibiotic to approximately 70% of the dose.[8][11] This not only ensured therapeutic concentrations of imipenem in the urinary tract but also unexpectedly prevented imipenem-induced proximal tubular necrosis observed in animal studies at high doses, thereby enhancing the safety profile of the antibiotic.[3][12]
Quantitative Data: Pharmacokinetics of Imipenem With and Without Cilastatin
The co-administration of cilastatin significantly alters the pharmacokinetics of imipenem, primarily by preventing its renal degradation.
| Parameter | Imipenem Alone | Imipenem with Cilastatin (1:1 ratio) | Reference(s) |
| Urinary Recovery of Active Imipenem | 6% - 38% | ~70% | [11] |
| Plasma Half-life (Normal Renal Function) | ~1 hour | ~1 hour | [11][13] |
| Urinary Recovery of Cilastatin | N/A | 70% - 80% | [11] |
| Plasma Half-life of Cilastatin | N/A | ~1 hour | [11] |
Experimental Protocol: Determining Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin
The inhibitory effect of cilastatin on DHP-I can be quantified using a spectrophotometric assay.
-
Enzyme and Substrate Preparation:
-
Purified DHP-I is obtained from renal cortex tissue through homogenization, solubilization, and chromatographic purification.[8]
-
A suitable substrate, such as glycyldehydrophenylalanine, is prepared in a buffer solution. The hydrolysis of this substrate results in a measurable change in absorbance.[8]
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the purified DHP-I enzyme, the substrate, and a buffer to maintain a constant pH.
-
To test for inhibition, varying concentrations of cilastatin are added to the reaction mixture. A control reaction without cilastatin is also run.
-
The change in absorbance over time is monitored using a spectrophotometer at a specific wavelength (e.g., 275 nm for glycyldehydrophenylalanine or 297 nm for imipenem).[8][14]
-
-
Data Analysis:
-
The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each cilastatin concentration is calculated relative to the control.
-
The data can be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) to determine the type of inhibition (competitive) and the inhibition constant (Ki).[8]
-
Visualizing the Science: Diagrams of Key Processes
The Drug Discovery and Development Pathway
Mechanism of Imipenem Metabolism and Cilastatin Inhibition
Experimental Workflow for DHP-I Inhibition Assay
Clinical Significance and Conclusion
The culmination of this extensive research and development effort was the approval of the imipenem/cilastatin combination for medical use in 1985.[6][15] This pioneering work not only introduced the first member of the carbapenem class of antibiotics into clinical practice but also established a novel strategy of co-administering a metabolic inhibitor to enhance the efficacy and safety of a primary drug. The historical development of imipenem-cilastatin serves as a testament to the power of innovative problem-solving in pharmaceutical science, resulting in a life-saving therapeutic that remains a cornerstone in the management of severe and multidrug-resistant bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. [A clinical phase I study on intramuscular imipenem/cilastatin sodium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4374772A - Process for the preparation of N-formimidoyl thienamycin and reagents therefor - Google Patents [patents.google.com]
- 6. US7507814B2 - Process for preparation of imipenem - Google Patents [patents.google.com]
- 7. US20040054167A1 - Process for the preparation of crystalline n-formimidoyl thienamycin monohydrate (imipenem monohydrate) - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US8247606B2 - Process for the preparation of cilastatin and sodium salt - Google Patents [patents.google.com]
- 10. An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor | Semantic Scholar [semanticscholar.org]
- 11. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbapenems, a new class of beta-lactam antibiotics. Discovery and development of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of imipenem (thienamycin-formamidine) and the renal dehydropeptidase inhibitor cilastatin sodium in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Imipenem-Cilastatin Sodium in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, is a critical therapeutic agent against severe bacterial infections. However, its rapid degradation in the kidneys by the enzyme dehydropeptidase-I (DHP-I) necessitates its co-administration with cilastatin (B194054) sodium, a specific DHP-I inhibitor.[1][2][3][4] This combination enhances the bioavailability and therapeutic efficacy of imipenem.[2][4] Understanding the pharmacokinetic (PK) properties of this combination in preclinical animal models is paramount for predicting its behavior in humans and for the development of new carbapenem antibiotics. This guide provides a comprehensive overview of the pharmacokinetics of imipenem-cilastatin sodium in various preclinical species, details the experimental methodologies used in these studies, and visualizes key pathways and workflows.
Mechanism of Action: The Synergistic Interplay of Imipenem and Cilastatin
Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It binds to penicillin-binding proteins (PBPs), thereby disrupting the final step of peptidoglycan synthesis.[5] However, when administered alone, imipenem is extensively metabolized by DHP-I, an enzyme located in the brush border of renal tubules.[3][6] This enzymatic degradation not only inactivates imipenem but can also lead to the formation of potentially nephrotoxic metabolites.
Cilastatin acts as a potent and reversible competitive inhibitor of DHP-I.[6] By binding to the active site of the enzyme, cilastatin prevents the hydrolysis of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial activity.[2][4][6] Cilastatin itself does not possess any antibacterial properties.[3]
Pharmacokinetics in Preclinical Models
The pharmacokinetic parameters of imipenem and cilastatin have been investigated in several preclinical animal models. These studies are crucial for interspecies scaling and for predicting human pharmacokinetics.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of imipenem and cilastatin in various animal species following intravenous (IV), intramuscular (IM), and subcutaneous (SC) administration.
Table 1: Pharmacokinetic Parameters of Imipenem in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | CL (mL/min/kg) | Vd (L/kg) | Reference(s) |
| Rat | 30 | IV Infusion | 53.9 ± 25.3 | 0.58 | 0.29 ± 0.13 | - | 17.0 ± 10.6 | 0.41 ± 0.27 | [7] |
| 70 | IV Infusion | - | - | 0.35 ± 0.05 | 114.2 ± 13.9 | 10.4 ± 1.2 | 0.31 ± 0.04 | [8] | |
| 80 | IV Infusion | - | - | 0.23 ± 0.02 | 165.3 ± 15.0 | 8.2 ± 0.7 | 0.16 ± 0.01 | [9] | |
| Rabbit | 70 | - | 134.4 ± 13.3 | 0.08 | 0.5 ± 0.1 | 114.5 ± 20.8 | 10.7 ± 1.9 | - | [10] |
| Dog | 5 | IV | - | - | 0.80 ± 0.23 | 19.3 ± 4.13 | - | - | [1][11] |
| 5 | IM | 13.2 ± 4.06 | 0.50 ± 0.16 | 0.92 ± 0.33 | 20.4 ± 3.96 | - | - | [1][11] | |
| 5 | SC | 8.8 ± 1.7 | 0.83 ± 0.13 | 1.54 ± 1.02 | 22.9 ± 5.65 | - | - | [1][11] | |
| Cat | 5 | IV | 13.45 | - | 1.17 | - | - | - | [12] |
| 5 | IM | 6.47 | 1.00 | 1.44 | - | - | - | [12] | |
| 5 | SC | 3.83 | - | 1.55 | - | - | - | [12] |
Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution.
Table 2: Pharmacokinetic Parameters of Cilastatin in Preclinical Models
| Species | Dose (mg/kg) | Route | t½ (h) | CL (mL/min/kg) | Reference(s) |
| Rat | 5 | IV | - | 20.2 ± 3.1 | [13] |
| 200 | IV | - | 11.4 ± 1.2 | [13] | |
| Dog | - | - | ~1 | - | [14] |
Data for cilastatin in many preclinical models are limited.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for investigating imipenem-cilastatin pharmacokinetics in preclinical models.
Animal Models
-
Species: Commonly used species include mice, rats (e.g., Sprague-Dawley, Wistar), rabbits (e.g., New Zealand White), dogs (e.g., Beagle), and cats.[1][7][12][15]
-
Housing and Care: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard laboratory chow and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Drug Formulation and Administration
-
Formulation: A commercially available formulation of imipenem-cilastatin for injection is typically used.[12] The powder is reconstituted with sterile saline (0.9% NaCl) to the desired concentration.[12]
-
Administration:
Blood Sampling
-
Methodology: Blood samples are collected at predetermined time points after drug administration. The specific technique depends on the animal model and the required blood volume.
-
Rats/Mice: Serial blood sampling can be performed via the tail vein, saphenous vein, or through a surgically implanted cannula in the jugular or carotid artery.[7][9]
-
Rabbits/Dogs/Cats: Blood is typically collected from a peripheral vein (e.g., cephalic, saphenous) or via an indwelling catheter.[1][12][15]
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and immediately stabilized to prevent imipenem degradation. A common stabilizing solution is a mixture of 3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol.[16][17] The stabilized plasma samples are then stored at -70°C or lower until analysis.[16]
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of imipenem and cilastatin in plasma is most commonly performed using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[16][17][18][19]
-
Sample Preparation: Due to the instability of imipenem, rapid sample processing is crucial. After thawing, the stabilized plasma samples are typically deproteinized, often by ultrafiltration, before injection into the HPLC system.[16][17]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or borate (B1201080) buffer) with an organic modifier like acetonitrile (B52724) is typically employed.[16][20]
-
Detection: Imipenem is detected at approximately 300 nm, while cilastatin is detected at around 220 nm.[17][18][19]
-
-
Validation: The analytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Tissue Distribution
Imipenem distributes rapidly and widely to most tissues and fluids.[21][22] In preclinical models, the highest concentrations are generally found in the kidneys, followed by the liver, lungs, heart, and spleen.[23] The volume of distribution (Vd) in rats has been reported to be in the range of 0.16 to 0.41 L/kg, indicating distribution into the extracellular fluid.[7][8][9]
Conclusion
The preclinical pharmacokinetic studies of imipenem-cilastatin sodium provide valuable insights into the absorption, distribution, metabolism, and excretion of this important antibiotic combination. While imipenem's pharmacokinetics have been relatively well-characterized across several species, there is a notable lack of comprehensive data for cilastatin, particularly in larger animal models and non-human primates. Future research should aim to fill these gaps to further refine interspecies scaling and improve the prediction of human pharmacokinetics for novel carbapenem antibiotics. The detailed experimental protocols and analytical methods described herein provide a solid foundation for conducting such studies in a robust and reproducible manner.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Microdialysis Study of Imipenem Distribution in the Intraperitoneal Fluid of Rats with or without Experimental Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic-Pharmacodynamic Modeling of the Electroencephalogram Effect of Imipenem in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of imipenem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of imipenem in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. ijpbs.com [ijpbs.com]
- 21. reference.medscape.com [reference.medscape.com]
- 22. Imipenem [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
The Core of Resistance: A Technical Guide to Imipenem Resistance in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental mechanisms of imipenem (B608078) resistance in Gram-negative bacteria, a critical area of focus in the ongoing battle against antimicrobial resistance. This document provides a comprehensive overview of the key resistance strategies employed by these pathogens, detailed experimental protocols for their characterization, and quantitative data to support a deeper understanding of this significant public health threat.
Introduction to Imipenem and the Rise of Resistance
Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class.[1][2] For many years, it has been a last-resort treatment for severe infections caused by multidrug-resistant Gram-negative bacteria.[3] However, the emergence and spread of resistance to imipenem are diminishing its efficacy and posing a significant challenge in clinical settings.[2][3] Understanding the foundational mechanisms of this resistance is paramount for the development of new therapeutic strategies and diagnostic tools.
Gram-negative bacteria have evolved sophisticated mechanisms to counteract the potent activity of imipenem. These strategies can be broadly categorized into three main types: enzymatic degradation of the antibiotic, reduced drug entry into the bacterial cell, and active efflux of the drug from the cell.[2][4][5] Often, a combination of these mechanisms contributes to high-level resistance.[6][7]
Core Mechanisms of Imipenem Resistance
The primary mechanisms conferring imipenem resistance in Gram-negative bacteria are multifaceted and often synergistic.
Enzymatic Degradation: The Role of Carbapenemases
The most significant mechanism of resistance is the production of carbapenem-hydrolyzing β-lactamase enzymes, known as carbapenemases.[2][8] These enzymes inactivate imipenem by hydrolyzing the amide bond in the β-lactam ring. Carbapenemases are classified into Ambler classes A, B, and D.[8][9][10]
-
Class A Carbapenemases: The most common in this class is Klebsiella pneumoniae carbapenemase (KPC).[11][12] These are serine-β-lactamases that can efficiently hydrolyze imipenem and other carbapenems.[10]
-
Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions for their activity and possess a broad substrate profile, including all β-lactams except monobactams.[7][8][10] Common MBLs include New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).[7][11]
-
Class D Oxacillinases (OXA): This is a diverse group of enzymes with varying carbapenem-hydrolyzing capabilities.[11][13] OXA-23, OXA-24/40, OXA-51, and OXA-58 are frequently associated with resistance in Acinetobacter baumannii.[7][13][14]
Reduced Permeability: Porin Loss and Modification
Imipenem enters the periplasmic space of Gram-negative bacteria through outer membrane proteins called porins.[4][6] Mutations leading to the loss or reduced expression of these porins can significantly decrease the intracellular concentration of the antibiotic, thereby conferring resistance.[2]
-
In Pseudomonas aeruginosa , the loss of the OprD porin is a major mechanism of imipenem resistance.[3][15]
-
In Acinetobacter baumannii , alterations in the CarO porin are associated with reduced susceptibility to carbapenems.[6]
-
In Enterobacterales , mutations in OmpK35 and OmpK36 porins in Klebsiella pneumoniae can contribute to imipenem resistance, often in conjunction with the production of β-lactamases like AmpC or ESBLs.[9][11]
Active Efflux: Pumping Out the Threat
Efflux pumps are membrane-associated protein complexes that actively extrude antibiotics from the bacterial cell.[2][4][8] Overexpression of these pumps can reduce the intracellular concentration of imipenem to sub-inhibitory levels. The Resistance-Nodulation-Division (RND) superfamily of efflux pumps is a major contributor to imipenem resistance.[13]
-
In Acinetobacter baumannii , the AdeABC efflux system is a well-characterized pump associated with carbapenem resistance.[13][14] The expression of this pump is regulated by the AdeR-S two-component system.[6]
-
In Pseudomonas aeruginosa , several Mex efflux pumps, such as MexAB-OprM, contribute to intrinsic and acquired resistance to a wide range of antibiotics, including imipenem.
Alterations in Penicillin-Binding Proteins (PBPs)
While less common as a primary mechanism of high-level resistance, alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, can contribute to reduced susceptibility to imipenem.[4][5]
Quantitative Data on Imipenem Resistance
The following tables summarize key quantitative data related to imipenem resistance in various Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Imipenem Resistance
| Organism Family | Susceptible (mg/L) | Resistant (mg/L) |
| Enterobacterales | ≤ 1 | ≥ 4 |
| Pseudomonas aeruginosa | ≤ 2 | ≥ 8 |
| Acinetobacter spp. | ≤ 2 | ≥ 8 |
Data based on CLSI guidelines.[9]
Table 2: Prevalence of Imipenem Resistance and Associated Genes in Clinical Isolates
| Bacterial Species | Imipenem Resistance Rate (%) | Common Resistance Genes | Geographic Region (if specified) |
| Acinetobacter baumannii | >80% | blaOXA-23, blaOXA-51 | Not specified |
| Acinetobacter baumannii | 85.3% (pre-intervention) -> 72.6% (post-intervention) | blaSPM-1, blaIMP-1, blaOXA-23 | Not specified |
| Pseudomonas aeruginosa | 13% (1989) -> 20% (2006) | Not specified | Two US centers |
| Pseudomonas aeruginosa | 48.5% | blaVIM1, blaVIM2 | Mashhad, Iran |
| Enterobacterales | Not specified | blaOXA-48-like (72.8%), blaNDM (50.8%) | West Azerbaijan, Iran |
Table 3: Impact of Resistance Mechanisms on Imipenem MICs
| Organism | Resistance Mechanism | Approximate Imipenem MIC (mg/L) |
| Acinetobacter baumannii | Carbapenemase production | 16-32 |
| Escherichia coli K12 MG1655 (induced resistance) | Not specified | 16 |
Experimental Protocols
Detailed methodologies are crucial for the accurate detection and characterization of imipenem resistance.
Antimicrobial Susceptibility Testing (AST)
a) Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate.
-
Disk Application: Aseptically place an imipenem disk (10 µg) onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition and interpret the results (susceptible, intermediate, or resistant) based on CLSI guidelines.[16][17]
b) Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antibiotic.
-
Preparation: Prepare serial two-fold dilutions of imipenem in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of imipenem that completely inhibits visible bacterial growth.[18][19]
c) E-test
The E-test is a gradient diffusion method that determines the MIC.
-
Inoculation: Prepare an MHA plate with a bacterial lawn as described for the Kirby-Bauer method.
-
Strip Application: Apply an E-test strip containing a predefined gradient of imipenem to the agar surface.
-
Incubation: Incubate as described above.
-
Reading: The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.[18]
Phenotypic Detection of Carbapenemases
a) Modified Hodge Test (MHT) - Historical Context
Note: The MHT is no longer recommended by CLSI for routine carbapenemase detection due to limitations in sensitivity and specificity, but it is included here for its historical significance.[20]
-
Plate Preparation: Streak a susceptible E. coli strain (ATCC 25922) over an MHA plate to create a lawn.
-
Test Isolate: Streak the test isolate in a straight line from the center to the edge of the plate.
-
Disk Placement: Place an imipenem disk in the center of the plate.
-
Incubation: Incubate overnight.
-
Interpretation: A positive result is indicated by a cloverleaf-like indentation of the E. coli growth along the test organism's streak line.
b) Carba NP Test
This is a rapid biochemical test for the detection of carbapenemase production.
-
Reagent Preparation: Prepare a test solution containing phenol (B47542) red and imipenem.
-
Inoculation: Suspend a loopful of the test bacteria in the test solution.
-
Incubation: Incubate at 37°C for up to 2 hours.
-
Interpretation: A color change from red to yellow indicates carbapenemase activity due to the hydrolysis of imipenem, which leads to a decrease in pH.[20]
Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR)
PCR is used to amplify and detect specific genes encoding carbapenemases.
-
DNA Extraction: Extract genomic DNA from the bacterial isolate.
-
PCR Amplification: Perform PCR using specific primers designed to target known carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-23, blaOXA-48).
-
Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the presence and size of the amplicons.[18][21]
Detection of Efflux Pump Activity
Broth Microdilution with an Efflux Pump Inhibitor (EPI)
This method assesses the contribution of efflux pumps to resistance.
-
MIC Determination: Determine the MIC of imipenem for the test isolate.
-
MIC with EPI: Determine the MIC of imipenem in the presence of a sub-inhibitory concentration of an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN).
-
Interpretation: A significant reduction (typically ≥4-fold) in the imipenem MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.[22]
Visualizing Resistance Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Overview of the primary mechanisms of imipenem resistance in Gram-negative bacteria.
Caption: Experimental workflow for the characterization of imipenem resistance.
Caption: The AdeR-S two-component signaling pathway regulating the AdeABC efflux pump.
Conclusion
Imipenem resistance in Gram-negative bacteria is a complex and evolving challenge driven by a combination of enzymatic inactivation, reduced drug permeability, and active efflux. A thorough understanding of these foundational mechanisms, supported by robust and standardized experimental protocols, is essential for the surveillance of resistance trends, the development of novel antimicrobial agents, and the implementation of effective infection control strategies. This guide provides a core framework for researchers and drug development professionals to navigate the complexities of imipenem resistance and contribute to the global effort to combat this critical public health threat.
References
- 1. Mechanisms by which imipenem may overcome resistance in gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Unseen Enemy: Mechanisms of Multidrug Antimicrobial Resistance in Gram-Negative ESKAPE Pathogens [mdpi.com]
- 6. Frontiers | Impact of an Intervention to Control Imipenem-Resistant Acinetobacter baumannii and Its Resistance Mechanisms: An 8-Year Survey [frontiersin.org]
- 7. Resistance mechanisms in Gram-negative bacteria | Medicina Intensiva [medintensiva.org]
- 8. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence of Carbapenem-Resistant Enterobacterales and Their Diverse Resistance Mechanisms [bslonline.org]
- 10. Frontiers | Carbapenem-resistant Gram-negative bacteria (CR-GNB) in ICUs: resistance genes, therapeutics, and prevention – a comprehensive review [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. Imipenem-Relebactam Susceptibility in Enterobacterales Isolates Recovered from ICU Patients from Spain and Portugal (SUPERIOR and STEP Studies) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Resistant mechanisms and molecular epidemiology of imipenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on imipenem resistance and prevalence of blaVIM1 and blaVIM2 metallo-beta lactamases among clinical isolates of Pseudomonas aeruginosa from Mashhad, Northeast of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Rapid Detection of Imipenem Resistance in Gram-Negative Bacteria Using Tabletop Scanning Electron Microscopy: A Preliminary Evaluation [frontiersin.org]
- 19. Resistance characterization and transcriptomic analysis of imipenem-induced drug resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Global Threat of Carbapenem-Resistant Gram-Negative Bacteria [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
The Molecular Synergy of Imipenem and Cilastatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular basis for the synergistic effect of imipenem (B608078) and cilastatin (B194054). Imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is a potent inhibitor of bacterial cell wall synthesis. However, its clinical efficacy is hampered by rapid degradation in the kidneys. Cilastatin, a renal dehydropeptidase-I inhibitor, is co-administered with imipenem to prevent this degradation, thereby enhancing its therapeutic potential. This document delves into the mechanisms of action, quantitative data on their interaction, and detailed experimental protocols relevant to the study of this crucial antibiotic combination.
Mechanism of Action: A Two-Pronged Approach
The synergistic relationship between imipenem and cilastatin is a classic example of pharmacokinetic enhancement. While imipenem is the active antibacterial agent, cilastatin plays a critical protective role.
Imipenem: Inhibition of Bacterial Cell Wall Synthesis
Imipenem exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) in bacteria.[1] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, imipenem disrupts cell wall integrity, leading to cell lysis and death.[1] Imipenem exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.
Cilastatin: The Guardian of Imipenem's Efficacy
Cilastatin's primary role is to inhibit the human renal enzyme dehydropeptidase-I (DHP-I).[2][3][4] DHP-I is located in the brush border of the proximal renal tubules and is responsible for the rapid hydrolysis of imipenem into an inactive and potentially nephrotoxic metabolite.[4][5] By competitively and reversibly inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem.[3][6] This inhibition leads to:
-
Increased plasma half-life and bioavailability of imipenem.
-
Higher concentrations of active imipenem in the urine , making it effective for urinary tract infections.[1]
-
Reduced potential for nephrotoxicity associated with the accumulation of imipenem's metabolite.[4][5][7]
Recent studies have also revealed a secondary protective mechanism of cilastatin. It has been shown to inhibit renal organic anion transporters (OATs), which are involved in the uptake of imipenem into renal proximal tubule cells.[5][8] By inhibiting OATs, cilastatin further reduces the intracellular accumulation of imipenem in the kidneys, contributing to its nephroprotective effect.[5][8]
Quantitative Data
The following tables summarize key quantitative data illustrating the synergistic interaction between imipenem and cilastatin.
Table 1: Inhibitory Potency of Cilastatin against Dehydropeptidase-I (DHP-I)
| Parameter | Value | Species | Source |
| IC50 | 0.1 µM | Porcine | [9] |
| Ki | 0.7 µM | Human | [9] |
| Ki | 0.07 ± 0.02 µM | Not Specified | [10] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Comparative Pharmacokinetic Parameters of Imipenem (Administered as 500 mg IV)
| Parameter | Imipenem Alone | Imipenem + Cilastatin | Source |
| Plasma Half-life (t½) | ~1 hour | ~1 hour | [11][12] |
| Plasma Clearance | Higher | Lower (decreased) | [11] |
| Area Under the Plasma Concentration Curve (AUC) | Lower | Increased by 15-20% | [12] |
| Urinary Recovery of Active Imipenem | 7.7% - 43% | ~72% | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of the key molecular interactions and experimental procedures provide a clearer understanding of the imipenem-cilastatin synergy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of imipenem and cilastatin.
Dehydropeptidase-I (DHP-I) Inhibition Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of cilastatin against DHP-I by monitoring the hydrolysis of imipenem.[10][13][14]
Materials and Reagents:
-
Recombinant Human Dehydropeptidase-I (DHP-I)
-
Imipenem Monohydrate
-
Cilastatin Sodium Salt
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds if necessary
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of kinetic measurements at 297 nm
Procedure:
-
Preparation of Solutions:
-
Assay Buffer: Prepare a 50 mM MOPS buffer and adjust the pH to 7.1 with NaOH.[13]
-
Enzyme Solution: Reconstitute lyophilized DHP-I in the assay buffer to a suitable stock concentration. On the day of the experiment, dilute the stock to the final working concentration (e.g., 1-2 µg/mL). The optimal concentration should be determined empirically.[10][13]
-
Substrate Solution: Prepare a fresh stock solution of imipenem in the assay buffer (e.g., 10 mM).[13]
-
Inhibitor Solutions: Prepare a stock solution of cilastatin in ultrapure water. Create a series of dilutions in the assay buffer to cover a range of concentrations for IC50 determination (e.g., 1 nM to 100 µM).[13]
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the DHP-I enzyme solution and the various concentrations of cilastatin (or vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[13]
-
Initiate the reaction by adding the imipenem substrate solution to all wells. The final concentration of imipenem should be at or near its Km value if known.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 297 nm every 30 seconds for 10-15 minutes. Imipenem absorbs at this wavelength, while its hydrolyzed product does not.[13]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each cilastatin concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the cilastatin concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imipenem against bacterial isolates.
Materials and Reagents:
-
Imipenem analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Imipenem Dilutions:
-
Prepare a stock solution of imipenem.
-
Perform serial two-fold dilutions of imipenem in CAMHB in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 16 µg/mL).[15]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the imipenem dilutions with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of imipenem that completely inhibits visible bacterial growth.
-
Quantification of Imipenem and Cilastatin in Plasma by HPLC
This protocol provides a general outline for the simultaneous quantification of imipenem and cilastatin in plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents:
-
HPLC system with a UV or PDA detector
-
C18 analytical column
-
Imipenem and cilastatin analytical standards
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer
-
Internal standard
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Stabilize imipenem in the plasma by adding a suitable buffer (e.g., MOPS buffer).[16]
-
Perform protein precipitation by adding a solvent like acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase consists of a mixture of phosphate buffer and acetonitrile. The exact ratio and pH may need to be optimized.[17][18]
-
Flow Rate: Typically around 1.0 mL/min.[17]
-
Detection Wavelength: Detection can be performed at a wavelength where both compounds have reasonable absorbance, or a PDA detector can be used to monitor multiple wavelengths. A wavelength of around 210-265 nm is often employed.[18][19]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of imipenem and cilastatin into blank plasma.
-
Process the calibration standards and unknown samples in the same manner.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentrations of imipenem and cilastatin in the unknown samples from the calibration curve.
-
Conclusion
The synergistic combination of imipenem and cilastatin is a cornerstone of modern antibiotic therapy for severe bacterial infections. Cilastatin's inhibition of renal dehydropeptidase-I and organic anion transporters is crucial for maximizing imipenem's efficacy and minimizing its potential for nephrotoxicity. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and build upon our understanding of this vital therapeutic partnership.
References
- 1. droracle.ai [droracle.ai]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Clinical pharmacokinetics of an imipenem-cilastatin combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Population Pharmacokinetics and Pharmacodynamics of Continuous versus Short-Term Infusion of Imipenem-Cilastatin in Critically Ill Patients in a Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. jocpr.com [jocpr.com]
- 19. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
Methodological & Application
Application Notes and Protocols for Preparing Imipenem and Cilastatin Sodium Solutions in a Laboratory Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, imipenem binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This binding disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2]
Cilastatin (B194054) sodium, on the other hand, does not possess antibacterial activity.[3] Its crucial role lies in its ability to inhibit dehydropeptidase-I, a renal enzyme that rapidly metabolizes and inactivates imipenem.[3][4][5][6] By co-administering cilastatin with imipenem, the enzymatic degradation of imipenem is prevented, leading to higher and more sustained plasma concentrations of the active antibiotic and allowing it to reach therapeutic levels in the urinary tract.[3][4]
These application notes provide detailed protocols for the preparation of imipenem and cilastatin sodium solutions for various in vitro laboratory research applications, such as antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration [MIC] assays) and other experimental studies.
Data Presentation
Table 1: Solubility of Imipenem and Cilastatin Sodium
| Compound | Solvent | Solubility | Notes |
| Imipenem Monohydrate | Water | ~6 mg/mL[2] | May require sonication and warming to 60°C to achieve clear solution.[1][7] |
| PBS (pH 7.2) | ~2 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[8] | |
| DMSO | < 1 mg/mL (slightly soluble to insoluble)[1][7] | Not a recommended solvent for creating stock solutions. | |
| Cilastatin Sodium | Water | 10 mg/mL (clear solution)[3][9] | Very soluble.[3][9] |
| Methanol | Very soluble[3][9] | ||
| DMSO | 100 mg/mL (with sonication)[10] |
Table 2: Stability of Imipenem/Cilastatin Sodium Solutions
Imipenem is the less stable component in the mixture; therefore, its stability dictates the overall stability of the solution.[11]
| Solvent | Concentration (Imipenem) | Storage Temperature | Stability (Time to reach 90% of initial concentration) |
| 0.9% Sodium Chloride | 5 mg/mL | 25°C (Room Temp) | Stable for at least 6 hours.[4][12] |
| 5 mg/mL | 30°C | Stable for at least 6 hours.[4][12] | |
| 5 mg/mL | 40°C | Stable for at least 6 hours.[4][12] | |
| 10 mg/mL | 25°C (Room Temp) | Stable for 3 to 6 hours, depending on the manufacturer.[4][12] | |
| 10 mg/mL | 30°C | Less than 1 hour.[4][12] | |
| 10 mg/mL | 40°C | Less than 1 hour.[4][12] | |
| 0.9% Sodium Chloride or 5% Dextrose | Not specified | 4°C (Refrigerated) | 24 hours.[11][13] |
| 0.9% Sodium Chloride or 5% Dextrose | Not specified | Room Temperature | 4 hours.[11][13] |
Note: The optimal pH range for imipenem stability is 6.5 to 7.5.[11] It is recommended to always prepare solutions fresh for optimal potency.[7] Freezing of imipenem/cilastatin solutions is not recommended as it does not improve stability and can lead to degradation.[11]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL (1000 µg/mL) Stock Solution of Imipenem/Cilastatin Sodium for In Vitro Assays
This protocol is suitable for preparing a stock solution for antimicrobial susceptibility testing, such as MIC determination. The 1:1 ratio of imipenem to cilastatin is standard for commercial formulations.
Materials:
-
Imipenem and Cilastatin Sodium for Injection (commercial vial, e.g., containing 500 mg imipenem and 500 mg cilastatin)
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP
-
Sterile, pyrogen-free water for injection or a suitable sterile buffer (e.g., pH 6.8 Potassium Phosphate buffer) for initial reconstitution if specified by the supplier.
-
Sterile serological pipettes and conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Reconstitution of Vial:
-
Aseptically add 10 mL of sterile 0.9% NaCl to the vial containing the imipenem/cilastatin powder.
-
Shake the vial vigorously until a suspension is formed. Note that the solution may not be completely clear at this stage.[13]
-
-
Transfer to Final Diluent:
-
Using a sterile syringe, withdraw the entire contents of the reconstituted vial and transfer it to a sterile 50 mL conical tube containing 40 mL of sterile 0.9% NaCl.
-
To ensure a complete transfer of the vial's contents, add another 10 mL of 0.9% NaCl from the conical tube back into the vial, shake well, and transfer this back to the conical tube. Repeat this step one more time.[13][14]
-
-
Final Dissolution and Concentration Adjustment:
-
The total volume in the conical tube should now be approximately 60 mL. The solution should become clear upon agitation.[13]
-
To achieve a final concentration of 1 mg/mL for each component, you will need to perform a final dilution. For a 500 mg vial, you would bring the final volume to 500 mL with sterile 0.9% NaCl. For smaller lab-scale preparations, a higher concentration stock is often more practical. For example, transferring the initial 500 mg/10mL reconstituted solution to a final volume of 50 mL will yield a 10 mg/mL stock.
-
-
Sterilization and Storage:
-
For many in vitro experiments, sterile filtration of the final stock solution is recommended. Pass the solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Use the solution immediately. As per stability data, solutions should be used within 4 hours if kept at room temperature or within 24 hours if stored at 4°C.[11][13] It is always best practice to prepare fresh on the day of the experiment.[7]
-
Visualizations
Mechanism of Action of Imipenem and Cilastatin
Caption: Combined action of Imipenem and Cilastatin.
Experimental Workflow for Solution Preparation
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Cilastatin sodium | 81129-83-1 [chemicalbook.com]
- 4. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Cilastatin sodium CAS#: 81129-83-1 [m.chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Imipenem + cilastatin sodium (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
Application Note: RP-HPLC Method for Simultaneous Estimation of Imipenem and Cilastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic, and cilastatin (B194054) is a renal dehydropeptidase-I inhibitor. Cilastatin is co-administered with imipenem to prevent its renal metabolism, thereby increasing its antibacterial efficacy. The accurate and simultaneous determination of both compounds in pharmaceutical formulations is crucial for quality control. This application note details a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of imipenem and cilastatin. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
Standards: Imipenem and Cilastatin reference standards
-
Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), and water
-
Buffers: Potassium dihydrogen phosphate (B84403) (KH₂PO₄), Dipotassium hydrogen phosphate (K₂HPO₄), and Orthophosphoric acid
-
Pharmaceutical Formulation: Commercially available injection formulation containing Imipenem and Cilastatin.
Instrumentation and Chromatographic Conditions
A summary of the instrumental and chromatographic conditions from various validated methods is presented below. Method 1 will be used as the primary example in this protocol.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| HPLC System | HPLC with UV-Visible Detector | HPLC with Empower2 Software and UV-Visible Detector | WATERS HPLC Auto Sampler, Separation module 2695, photo diode array detector 996, Empower-software version-2 | Waters separation 2996, PDA detector module |
| Column | Inertsil-ODS C18 (250 mm x 4.6 mm, 5µm) | X-Terra C18 (250mm x 4.6mm, 5.0µm) | SYMMETRY C18 (150mm x 4.6mm, 5µ) | Hypersil BDS Reverse Phase-C18 column (250mm × 4.6 x 5-µm) |
| Mobile Phase | Methanol: Acetonitrile (80:20 v/v) | Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v) | Methanol: Phosphate buffer (pH 3.0) (70:30 v/v) | Acetonitrile and Dipotassium hydrogen phosphate (0.03M, pH 3.2) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 248 nm | 238 nm | 258 nm | 265 nm |
| Injection Volume | 20 µL | Not Specified | 10 µL | 20 µL |
| Column Temperature | Ambient | Not Specified | Not Specified | Not Specified |
| Run Time | 8 minutes | Not Specified | 10 minutes | Not Specified |
Preparation of Solutions
a. Mobile Phase Preparation (Method 1): Mix HPLC grade methanol and acetonitrile in a ratio of 80:20 (v/v). Degas the solution by sonication for 15-20 minutes and filter through a 0.45 µm membrane filter.
b. Standard Stock Solution Preparation: Accurately weigh about 100 mg of imipenem and 100 mg of cilastatin reference standards and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume. This will yield a stock solution of 1000 µg/mL for each analyte.
c. Working Standard Solution Preparation: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 20-80 µg/mL for both imipenem and cilastatin by appropriate dilution with the mobile phase.[1]
d. Sample Solution Preparation: Accurately weigh a quantity of the powdered content of the injection vial equivalent to 100 mg of imipenem and 100 mg of cilastatin and transfer to a 100 mL volumetric flask. Add about 40 mL of the mobile phase and sonicate for 20 minutes to dissolve the contents. Make up the volume with the mobile phase and mix well. Filter the solution through a millipore membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the working standard range (e.g., 40 µg/mL for both imipenem and cilastatin).
Method Validation Protocol
The developed method was validated as per ICH guidelines for the following parameters:
-
System Suitability: Inject the standard solution five times and evaluate parameters like theoretical plates, tailing factor, and resolution.
-
Linearity: Inject the working standard solutions in the concentration range of 20-80 µg/mL and plot a calibration curve of peak area against concentration.[5]
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 50%, 100%, and 150%).[3]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4][6]
-
Robustness: Intentionally vary chromatographic parameters such as flow rate and mobile phase composition and assess the impact on the results.[3]
Results and Data Presentation
The quantitative data from the method validation are summarized in the tables below for easy comparison.
Table 1: System Suitability and Chromatographic Parameters
| Parameter | Imipenem | Cilastatin | Acceptance Criteria |
| Retention Time (min) | 2.930[5] | 4.215[5] | - |
| Theoretical Plates | 2885[3] | 2235[3] | > 2000 |
| Tailing Factor | 1.25[3] | 1.33[3] | < 2 |
| Resolution | \multicolumn{2}{c | }{3.48[3]} | > 2 |
Table 2: Method Validation Summary
| Validation Parameter | Imipenem | Cilastatin |
| Linearity Range (µg/mL) | 20-80[5] | 20-80[5] |
| Correlation Coefficient (r²) | 0.999[3] | 0.999[3] |
| Accuracy (% Recovery) | 99.56%[3] | 99.48%[3] |
| Precision (%RSD) | ||
| Repeatability | 1.2[3] | 2.0[3] |
| Intermediate Precision | 1.1[3] | 1.1[3] |
| LOD (µg/mL) | 2.17[2] | 0.037[2] |
| LOQ (µg/mL) | 6.60[2] | 0.112[2] |
Visualizations
Caption: Experimental workflow for RP-HPLC analysis.
Caption: Relationship of method validation parameters.
References
- 1. STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF IMIPENEM AND CILASTATIN IN INJECTION FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 2. ijpbs.com [ijpbs.com]
- 3. iajps.com [iajps.com]
- 4. rjptonline.org [rjptonline.org]
- 5. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 6. rjptonline.org [rjptonline.org]
Application Note: UV Spectrophotometric Quantification of Imipenem and Cilastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic, and cilastatin (B194054) is a renal dehydropeptidase-I inhibitor that prevents the degradation of imipenem, thereby prolonging its antibacterial effect. The combination is a critical therapeutic option for severe bacterial infections. Accurate and reliable quantification of both components is essential for quality control in pharmaceutical formulations. This application note details validated UV spectrophotometric protocols for the simultaneous determination of imipenem and cilastatin. UV spectrophotometry offers a simple, rapid, and cost-effective alternative to more complex chromatographic methods for routine analysis.[1][2][3]
Two primary UV spectrophotometric methods are described: the Simultaneous Equation (Vierordt's) Method and the First-Order Derivative Spectrophotometry Method. Both methods are suitable for the analysis of imipenem and cilastatin in bulk and pharmaceutical dosage forms.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the UV spectrophotometric analysis of imipenem and cilastatin.
Table 1: Spectrophotometric Parameters
| Parameter | Imipenem | Cilastatin | Reference |
| Wavelength of Maximum Absorbance (λmax) | 300 nm | 243 nm | [3] |
| Alternative Wavelength (Derivative Spectroscopy) | 318 nm | 243 nm | [4] |
| Isoabsorptive Point | ~238 nm | ~238 nm | [5] |
| Solvent/Diluent | Methanol, Distilled Water, pH 6.8 Buffer | Methanol, Distilled Water, pH 6.8 Buffer | [1][3][6] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| First-Order Derivative Method | ||
| Linearity Range (Imipenem) | 14 - 42 µg/mL | [4] |
| Linearity Range (Cilastatin) | 14 - 42 µg/mL | [4] |
| Correlation Coefficient (R²) | > 0.99 | [4] |
| Average Recovery | ~100.6% | [4] |
| Simultaneous Equation Method | ||
| Linearity Range | 5 - 40 µg/mL | [3] |
| Correlation Coefficient (R²) | > 0.996 | [3] |
Experimental Protocols
Materials and Equipment
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Imipenem and Cilastatin reference standards
-
Methanol (HPLC grade) or Distilled Water or pH 6.8 buffer
Protocol 1: Simultaneous Equation Method
This method is based on the measurement of absorbance at two wavelengths, the λmax of imipenem (300 nm) and the λmax of cilastatin (243 nm).[3]
1. Preparation of Standard Stock Solutions:
-
Accurately weigh 10 mg of imipenem reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.
-
Accurately weigh 10 mg of cilastatin reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the same solvent to obtain a concentration of 100 µg/mL.
2. Determination of Absorptivity Values:
-
From the standard stock solutions, prepare a series of dilutions of both imipenem and cilastatin in the linear range (e.g., 5-40 µg/mL).[3]
-
Measure the absorbance of each imipenem dilution at 300 nm and 243 nm.
-
Measure the absorbance of each cilastatin dilution at 300 nm and 243 nm.
-
Calculate the absorptivity (A 1%, 1cm) values for both drugs at both wavelengths using Beer-Lambert's law (A = εbc).
3. Preparation of Sample Solution:
-
For a formulation containing 500 mg of imipenem and 500 mg of cilastatin, dissolve the contents in 100 mL of solvent.[3]
-
Further dilute this solution to obtain a final concentration within the established linear range for both analytes.
4. Analysis and Calculation:
-
Measure the absorbance of the sample solution at 300 nm (A1) and 243 nm (A2).
-
The concentrations of imipenem (C_imipenem) and cilastatin (C_cilastatin) can be calculated using the following simultaneous equations:
Protocol 2: First-Order Derivative Spectrophotometry
This method utilizes the first derivative of the absorption spectrum to resolve the overlapping spectra of the two drugs. The trough amplitudes in the first derivative spectrum at 318 nm (or 300 nm) and 243 nm are used to determine imipenem and cilastatin, respectively.[3][4]
1. Preparation of Standard and Sample Solutions:
-
Prepare standard stock and sample solutions as described in Protocol 1.
2. Spectrophotometric Analysis:
-
Scan the standard solutions of imipenem and cilastatin, and the sample solution, from 200 to 400 nm.
-
Generate the first-order derivative spectra for all solutions.
-
For the determination of imipenem, measure the amplitude of the trough at 318 nm (or 300 nm). At this wavelength, the contribution of cilastatin should be zero or minimal in the derivative spectrum.[3][4]
-
For the determination of cilastatin, measure the amplitude of the trough at 243 nm.[3][4]
3. Calibration and Calculation:
-
Prepare a series of standard solutions of imipenem and cilastatin in the linear range (e.g., 14-42 µg/mL).[4]
-
Measure the derivative amplitudes at the respective wavelengths and construct calibration curves.
-
Determine the concentrations of imipenem and cilastatin in the sample solution from their respective calibration curves.
Visualizations
Caption: Workflow for UV Spectrophotometric Quantification.
References
- 1. ijpdd.org [ijpdd.org]
- 2. ijpdd.org [ijpdd.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Determination of imipenem and cilastatin sodium in Primaxin by first order derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Imipenem/Cilastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078) is a broad-spectrum carbapenem (B1253116) antibiotic that plays a critical role in treating severe bacterial infections. It is administered in combination with cilastatin (B194054), a renal dehydropeptidase inhibitor, which prevents the degradation of imipenem in the kidneys, thereby increasing its bioavailability[1][2][3]. Accurate in vitro antibacterial susceptibility testing is essential for guiding clinical therapy, monitoring the emergence of resistance, and for the development of new antimicrobial agents.
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of imipenem/cilastatin against bacterial isolates using standardized methods such as broth microdilution, agar (B569324) dilution, and disk diffusion, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5][6][7].
Key Experimental Protocols
Preparation of Imipenem/Cilastatin Stock Solution
Accurate preparation of the antibiotic stock solution is crucial for reliable susceptibility testing results. Imipenem/cilastatin is supplied as a sterile powder for injection[2][8].
Materials:
-
Imipenem/Cilastatin powder
-
Sterile, deionized water or a suitable buffer (e.g., pH 6.8 phosphate (B84403) buffer)[9]
-
Sterile volumetric flasks and pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Protocol:
-
Reconstitution: Aseptically weigh the required amount of imipenem/cilastatin powder. Reconstitute the powder in a small volume of sterile deionized water or pH 6.8 buffer inside a biological safety cabinet. The product label will provide instructions on the volume of diluent to add[8][10]. For example, a vial containing 500 mg of imipenem and 500 mg of cilastatin can be reconstituted with 20 mL of 0.9% sodium chloride to yield a concentration of 25 mg/mL of imipenem[8].
-
Dissolution: Mix gently by inversion or vortexing until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. Sonication for a short duration (not exceeding 1 minute) can aid in dissolution if needed[9].
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -70°C. Frozen stock solutions are reported to be stable for over a year at this temperature[11]. Avoid repeated freeze-thaw cycles[12]. It has been reported that imipenem activity can deteriorate rapidly when stored at -20°C[11].
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium[13][14][15].
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Imipenem/cilastatin stock solution
-
Sterile multichannel pipettes
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold serial dilutions of the imipenem/cilastin stock solution in CAMHB to achieve final concentrations typically ranging from 0.03 to 32 µg/mL in the microtiter plate wells[16].
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate.
-
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture, select 3-4 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[4].
-
Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL[16].
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) on each plate[16][17].
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of imipenem/cilastatin that completely inhibits visible bacterial growth[13]. The endpoint can be read visually or with a microplate reader.
-
Agar Dilution Method
The agar dilution method involves incorporating the antibiotic into the agar medium before it solidifies.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Imipenem/cilastatin stock solution
-
Inoculum replicating device (e.g., Steers replicator)
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare twofold serial dilutions of the imipenem/cilastatin stock solution.
-
Add 1 part of each antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix well and pour into sterile petri dishes. This results in a 1:10 dilution of the antibiotic concentration.
-
Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot[18].
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, starting from the lowest to the highest antibiotic concentration.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of imipenem/cilastatin that prevents the growth of a visible colony or more than one colony[18].
-
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that is widely used for routine susceptibility testing[4][19].
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Forceps
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth[19].
-
-
Disk Application:
-
Aseptically apply a 10-µg imipenem disk to the surface of the inoculated agar plate using sterile forceps.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Reading Results:
-
Measure the diameter of the zone of inhibition around the disk to the nearest millimeter using a ruler or calipers. The zone margin is the area with no obvious visible growth[19].
-
Data Presentation
Table 1: Imipenem Concentration Ranges for Susceptibility Testing
| Method | Typical Concentration Range (µg/mL) |
| Broth Microdilution | 0.03 - 32[16] |
| Agar Dilution | 0.03 - 32[16] |
Table 2: Quality Control (QC) Ranges for Imipenem Susceptibility Testing
| Quality Control Strain | Method | Imipenem Concentration/Disk Content | Acceptable QC Range |
| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | - | 0.06 - 0.25 µg/mL[1] |
| Disk Diffusion (Zone Diameter) | 10 µg | 26 - 32 mm[1][20] | |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution (MIC) | - | 1 - 4 µg/mL[1] |
| Disk Diffusion (Zone Diameter) | 10 µg | 20 - 28 mm[1][20] | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution (MIC) | - | 0.015 - 0.06 µg/mL[1] |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution (MIC) | - | 0.5 - 2.0 µg/mL[1] |
| Haemophilus influenzae ATCC® 49247 | Disk Diffusion (Zone Diameter) | 10 µg | 21 - 29 mm[1] |
Note: QC ranges should be verified against the latest CLSI or EUCAST documents as they may be updated.
Visualization
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. CN102579431A - Preparation process of imipenem and cilastatin sodium for injection - Google Patents [patents.google.com]
- 3. globalrph.com [globalrph.com]
- 4. microxpress.in [microxpress.in]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. chainnetwork.org [chainnetwork.org]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Imipenem and Cilastatin for Injection [drugfuture.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. RIDACOM â Comprehensive Bioscience Supplier - MIC Imipenem for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. Interpretive standards and quality control guidelines for imipenem susceptibility tests with 10-micrograms disks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imipenem-Cilastatin in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of imipenem-cilastatin in various murine infection models. The protocols outlined below are based on established methodologies to ensure reproducibility and translational relevance in the study of antimicrobial efficacy.
Introduction
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It is administered in combination with cilastatin (B194054), an inhibitor of the renal enzyme dehydropeptidase I, which prevents the rapid metabolism of imipenem, thereby increasing its bioavailability and half-life.[1][2] This combination is a critical therapeutic option for treating severe bacterial infections. Murine infection models are indispensable tools for the preclinical evaluation of antimicrobial agents like imipenem-cilastatin, providing crucial data on in vivo efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and dosing strategies.
This document details standardized protocols for sepsis, pneumonia, and thigh infection models in mice, summarizing key quantitative data and providing visual workflows to aid in experimental design and execution.
Data Presentation
The following tables summarize quantitative data for imipenem-cilastatin from various murine infection models.
Table 1: Pharmacokinetic Parameters of Imipenem in Mice
| Parameter | Value | Mouse Strain | Reference |
| Half-life (t½) | ~13 minutes | BALB/c | [3] |
| Clearance | ~2 times the human rate | BALB/c | [3] |
| Protein Binding | 4% | Not Specified | [3] |
Table 2: Efficacy of Imipenem-Cilastatin in Murine Infection Models
| Infection Model | Bacterial Strain | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Disseminated Infection | P. aeruginosa | 10-40 mg/kg (with relebactam) | Log reduction in CFU | 1.72-3.73 log reduction | [4][5] |
| Disseminated Infection | K. pneumoniae | 20-80 mg/kg (with relebactam) | Log reduction in CFU | 2.29-3.06 log reduction | [5] |
| Pneumonic Plague | Y. pestis | 25 mg/kg every 4 or 6 hours | Survival | Significant increase in survival with prophylactic treatment | [3] |
| Sepsis (Fecal Suspension) | Polymicrobial | 25 mg/kg twice daily for 3 days | Survival | Prevention of mortality at lower fecal suspension concentrations | [6] |
| Sepsis (Cecal Slurry) | Polymicrobial | 1.5 mg/mouse twice daily for 5 days | Survival | 60-80% survival with early intervention | [7] |
| Thigh Infection | P. aeruginosa | Humanized dosing (4 or 5 g/day continuous infusion) | Log reduction in CFU | >2.5 log10 killing at 24h | [8] |
Experimental Protocols
Preparation of Imipenem-Cilastatin for Injection
Materials:
-
Imipenem-cilastatin powder for injection (e.g., Primaxin® I.V.)
-
Sterile 0.9% physiological saline
Protocol:
-
Reconstitute the imipenem-cilastatin powder with sterile physiological saline to the desired stock concentration. For example, to achieve a final concentration of 0.005 mg/mL, reconstitute a 500 mg vial accordingly.[7]
-
Ensure the powder is completely dissolved by gentle swirling.
-
Further dilute the stock solution with sterile saline to achieve the final desired concentration for injection. The injection volume for intraperitoneal (i.p.) administration in mice is typically 0.2 mL.[3]
Murine Sepsis Models
Two common methods for inducing sepsis are Cecal Ligation and Puncture (CLP) and intraperitoneal injection of a fecal or cecal slurry.
a) Fecal Suspension Intraperitoneal Injection Model
This model mimics polymicrobial peritonitis.
Protocol:
-
Prepare a fecal suspension by suspending a known weight of feces in sterile saline to achieve the desired concentration (e.g., 100 mg/mL).[6]
-
Administer 1 mL of the fecal suspension intraperitoneally to each mouse.[6]
-
For analgesic purposes, administer buprenorphine (0.05 mg/kg) subcutaneously.[6]
-
Initiate imipenem-cilastatin treatment 2 hours post-injection. A common regimen is 25 mg/kg administered intraperitoneally twice a day for 3 days.[6]
-
Monitor mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) for a predetermined period (e.g., 14 days).[6]
b) Cecal Slurry (CS) Injection Model
This model also induces a severe abdominal infection.
Protocol:
-
Prepare a cecal slurry from donor mice.
-
Induce severe lethal abdominal infection in experimental mice by injecting the cecal slurry.[7]
-
Initiate therapeutic intervention at various time points post-injection (e.g., 1, 6, 12, or 24 hours).[7]
-
Administer imipenem-cilastatin (e.g., 1.5 mg/mouse i.p.) twice daily for 5 days.[7]
-
Fluid resuscitation with 1 mL of physiological saline subcutaneously can be administered in combination with the antibiotic treatment.[7]
-
Monitor survival, body temperature, and body weight for the duration of the study.[7]
Murine Pneumonia Model
This model is used to evaluate the efficacy of antibiotics against respiratory pathogens.
Protocol:
-
Anesthetize mice using an appropriate anesthetic agent.
-
Induce pneumonia by intranasal administration of a bacterial suspension (e.g., Pseudomonas aeruginosa or Klebsiella pneumoniae).[4]
-
Initiate imipenem-cilastatin treatment at a specified time post-infection. This can be an immediate or delayed treatment model.[4][5]
-
Administer imipenem-cilastatin via a systemic route (e.g., intraperitoneal or intravenous).
-
At the end of the study (e.g., 40 hours post-infection), euthanize the mice.[4]
-
Harvest the lungs, homogenize the tissue, and perform serial dilutions for bacterial colony-forming unit (CFU) quantification to determine the bacterial burden in the lungs.[4]
Murine Thigh Infection Model
This localized infection model is particularly useful for PK/PD studies.
Protocol:
-
Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally prior to infection.[8]
-
Inject a bacterial suspension (e.g., multidrug-resistant P. aeruginosa) into the thigh muscle of the mice.[8]
-
Initiate treatment with imipenem-cilastatin using humanized dosing schemes, which can involve continuous intravenous infusion to mimic human plasma concentration profiles.[8]
-
At 24 hours post-treatment initiation, euthanize the mice and collect the thigh muscle.[8]
-
Homogenize the thigh tissue and perform serial dilutions to determine the bacterial CFU count per gram of tissue.[8]
Mandatory Visualizations
Caption: Workflow for a murine sepsis model using imipenem-cilastatin.
Caption: Workflow for a murine pneumonia model to assess antibiotic efficacy.
Caption: Workflow for a murine thigh infection model for PK/PD studies.
References
- 1. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-world pharmacovigilance investigation of imipenem/cilastatin: signal detection using the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 7. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application of Imipenem/Cilastatin in Experimental Sepsis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of imipenem (B608078)/cilastatin, a broad-spectrum carbapenem (B1253116) antibiotic, in preclinical experimental models of sepsis. This document details its mechanism of action, key applications in sepsis research, and standardized protocols for its use in established animal models.
Introduction to Imipenem/Cilastatin in Sepsis
Imipenem is a potent β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. It is combined with cilastatin, a renal dehydropeptidase-I inhibitor, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its bioavailability and half-life. This combination results in a powerful tool for combating a wide range of Gram-positive and Gram-negative bacteria, making it highly relevant for the polymicrobial nature of many sepsis cases. In experimental sepsis research, imipenem/cilastatin is frequently employed as a standard-of-care antibiotic to study the pathophysiology of sepsis, evaluate the efficacy of new therapeutic agents, and investigate the interplay between bacterial clearance and the host immune response.
Key Applications in Experimental Sepsis Models
Imipenem/cilastatin is a versatile tool in various established animal models of sepsis, primarily in rodents. Its principal applications include:
-
Positive Control for Antibiotic Efficacy: It serves as a benchmark antibiotic against which novel antimicrobial agents can be compared for their ability to reduce bacterial load and improve survival.
-
Investigating the Role of Bacterial Clearance: By effectively reducing the bacterial burden, researchers can dissect the downstream effects of microbial control on the host's inflammatory response, organ dysfunction, and overall sepsis progression.
-
Modeling Clinical Scenarios: The administration of imipenem/cilastatin in animal models mimics the clinical management of septic patients, allowing for the study of adjunctive therapies that may modulate the immune response or mitigate organ damage in the presence of antibiotic treatment.
-
Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Experimental models are crucial for determining the optimal dosing regimens of imipenem/cilastatin to achieve maximal therapeutic effect while minimizing potential toxicity.
Data Summary: Efficacy of Imipenem/Cilastatin in Murine Sepsis Models
The following tables summarize the quantitative data from studies utilizing imipenem/cilastatin in the cecal ligation and puncture (CLP) model of murine sepsis, a gold standard for mimicking human peritonitis-induced sepsis.
Table 1: Effect of Imipenem/Cilastatin on Survival Rate in CLP-Induced Sepsis in Mice
| Dosage of Imipenem/Cilastatin | Sepsis Model Severity | Survival Rate (Imipenem/Cilastatin) | Survival Rate (Control/Saline) | Study Reference |
| 25 mg/kg | Severe | >70% | <30% | [1] |
| 25 mg/kg | Moderate | 90% | 40% | [2] |
| 50 mg/kg | Severe | Significantly Increased | Not Specified | [3] |
| 125 mg/kg | Severe | Significantly Increased | Not Specified | [4] |
Table 2: Effect of Imipenem/Cilastatin on Bacterial Load in CLP-Induced Sepsis in Mice (18-24 hours post-CLP)
| Dosage of Imipenem/Cilastatin | Sample Type | Bacterial Load (CFU/mL or CFU/g) - Imipenem/Cilastatin | Bacterial Load (CFU/mL or CFU/g) - Control/Saline | Study Reference |
| 25 mg/kg | Blood | Decreased by at least two orders of magnitude | High bacterial load | [2] |
| 25 mg/kg | Peritoneal Fluid | Decreased by at least two orders of magnitude | High bacterial load | [2] |
| 125 mg/kg | Blood | Significantly Reduced | High bacterial load | [4] |
| Not Specified | Peritoneal Lavage | Decreased by 99% | High bacterial load | [5] |
Table 3: Effect of Imipenem/Cilastatin on Inflammatory Cytokine Levels in CLP-Induced Sepsis in Mice (6-24 hours post-CLP)
| Dosage of Imipenem/Cilastatin | Cytokine | Sample Type | Cytokine Level (pg/mL) - Imipenem/Cilastatin | Cytokine Level (pg/mL) - Sepsis Control | Study Reference |
| 25 mg/kg | IL-6 | Plasma | Lower | High (e.g., >2000 pg/mL) | [4][6] |
| 25 mg/kg | TNF-α | Plasma | Lower | High (e.g., ~200 pg/mL) | [4][6] |
| 25 mg/kg | IL-1β | Plasma | Lower | High (e.g., ~200 pg/mL) | [6][7] |
| 125 mg/kg | IL-6 | Plasma | Increased compared to low dose | High | [4] |
| 125 mg/kg | TNF-α | Plasma | Increased compared to low dose | High | [4] |
Note: Cytokine levels can vary significantly based on the severity of the CLP model and the specific experimental conditions.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
This protocol describes the induction of polymicrobial sepsis via CLP, followed by treatment with imipenem/cilastatin.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Imipenem/cilastatin for injection
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
3-0 silk suture
-
21-gauge and 23-gauge needles
-
Warming pad
-
Buprenorphine for analgesia
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using a standardized protocol (e.g., isoflurane inhalation).
-
Administer pre-operative analgesia (e.g., buprenorphine).
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
-
Cecal Ligation and Puncture:
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
-
Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (the length of the ligated cecum determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge (for severe sepsis) or 23-gauge (for moderate sepsis) needle.[8]
-
Gently squeeze the cecum to express a small amount of fecal content to ensure patency of the punctures.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
-
Fluid Resuscitation and Antibiotic Administration:
-
Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[9]
-
Prepare a stock solution of imipenem/cilastatin in sterile saline. A common dose is 25 mg/kg.[9]
-
Administer the first dose of imipenem/cilastatin (e.g., 25 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection 2 hours post-CLP.[9]
-
Continue antibiotic administration every 12 hours for a duration of 3 to 5 days.[9]
-
-
Post-Operative Care and Monitoring:
-
House the mice in a clean, warm environment and provide easy access to food and water.
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for up to 7 days.
-
Diagram: Experimental Workflow for CLP Sepsis Model
References
- 1. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of imipenem/cilastatin in the empirical treatment of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imipenem alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
Application Note: Stability-Indicating Analytical Methods for the Detection of Imipenem and Cilastatin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic that is co-administered with cilastatin (B194054), an inhibitor of the renal dehydropeptidase I enzyme. This combination prevents the degradation of imipenem in the kidneys, thereby increasing its bioavailability.[1][2] Both imipenem and cilastatin are susceptible to degradation under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. The resulting degradation products may not only lead to a loss of therapeutic efficacy but also have the potential to be toxic. Therefore, it is crucial to employ validated stability-indicating analytical methods to monitor the purity of imipenem and cilastatin in pharmaceutical formulations and to identify and quantify any degradation products.
This application note provides detailed protocols for the detection and quantification of imipenem, cilastatin, and their degradation products using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Additionally, it outlines the identification of major degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Degradation Pathways of Imipenem and Cilastatin
Imipenem is known to be unstable in aqueous solutions. The primary degradation pathway involves the hydrolysis of the β-lactam ring, leading to the formation of an inactive open-ring metabolite.[3][4] Dimerization of imipenem can also occur, particularly at high concentrations. Furthermore, interactions between imipenem and cilastatin can lead to the formation of adducts.[3][4]
Cilastatin degradation can also occur, though it is generally more stable than imipenem. The proposed degradation mechanism for cilastatin sodium suggests that oxygen can be involved in its degradation.
The following diagram illustrates the general degradation pathways for imipenem.
Caption: General degradation pathways of Imipenem under various stress conditions.
Quantitative Data Summary
Forced degradation studies were performed to evaluate the stability-indicating nature of the analytical method. The following table summarizes the degradation of imipenem and cilastatin under various stress conditions.
| Stress Condition | Reagent/Condition | Time | Imipenem Degradation (%) | Cilastatin Degradation (%) |
| Acid Hydrolysis | 0.025 M HCl | 15 min | 4.74 | 5.47 |
| Base Hydrolysis | 0.025 M NaOH | 15 min | 3.59 | 2.42 |
| Oxidation | 0.05% H₂O₂ | 30 min | 1.76 | 3.48 |
| Thermal Degradation | 90°C | 48 hours | 1.75 | 1.25 |
| Photolytic Degradation | 10 K Lux | 120 hours | 1.51 | 1.54 |
Data compiled from multiple sources.
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol describes a stability-indicating RP-HPLC method for the simultaneous determination of imipenem and cilastatin.
-
HPLC system with a UV detector
-
C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.3)
-
Imipenem and Cilastatin reference standards
-
Purified water
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of imipenem and 100 mg of cilastatin reference standards in 100 mL of mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Solution: Reconstitute the imipenem and cilastatin for injection vial with the appropriate volume of diluent as per the product label. Further dilute with the mobile phase to a final concentration within the linear range of the method.
The system suitability should be checked before starting the analysis. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of peak areas (n=5) | Not more than 2.0% |
Forced Degradation Studies Protocol
The following workflow outlines the general procedure for conducting forced degradation studies.
Caption: Workflow for forced degradation studies of Imipenem and Cilastatin.
-
To a known amount of the drug substance or product, add a solution of 0.025 M hydrochloric acid.
-
Keep the solution at room temperature for 15 minutes.
-
Neutralize the solution with an equivalent amount of 0.025 M sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to the working concentration and analyze by HPLC.
-
To a known amount of the drug substance or product, add a solution of 0.025 M sodium hydroxide.
-
Keep the solution at room temperature for 15 minutes.
-
Neutralize the solution with an equivalent amount of 0.025 M hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to the working concentration and analyze by HPLC.
-
To a known amount of the drug substance or product, add a solution of 0.05% hydrogen peroxide.
-
Keep the solution at room temperature for 30 minutes.
-
Dilute the resulting solution with the mobile phase to the working concentration and analyze by HPLC.
-
Expose a known amount of the solid drug substance or product to a temperature of 90°C in a hot air oven for 48 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve and dilute the sample with the mobile phase to the working concentration and analyze by HPLC.
-
Expose a known amount of the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (equivalent to 10 K Lux for 120 hours).
-
After exposure, dissolve and dilute the sample with the mobile phase to the working concentration and analyze by HPLC.
Identification of Degradation Products by LC-MS
High-resolution mass spectrometry can be used to identify the degradation products formed under various stress conditions.[3][4]
LC-MS Conditions
-
LC System: A system similar to the HPLC method can be used.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
Major Degradation Products
The following major degradation products of imipenem have been identified:[3][4]
| Degradation Product | m/z ([M+H]⁺) | Proposed Structure |
| DP-1 | 318 | Product of β-lactam ring cleavage |
| DP-2 | 599 | Imipenem dimer |
| DP-3 | 658 | Adduct of imipenem and cilastatin |
Conclusion
The stability-indicating RP-HPLC method described in this application note is suitable for the routine quality control of imipenem and cilastatin in pharmaceutical formulations. The forced degradation studies demonstrate the method's ability to separate the parent drugs from their degradation products. The identification of major degradation products by LC-MS provides valuable information for understanding the stability of these drug substances. These analytical methods are essential tools for ensuring the safety and efficacy of imipenem and cilastatin drug products.
References
- 1. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An overview of the pharmacology of imipenem/cilastatin [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining Imipenem-Cilastatin Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of appropriate imipenem-cilastatin dosage regimens for in vivo animal studies. The following sections outline a systematic approach to dose selection, encompassing literature review, dose scaling, and pilot studies, to ensure efficacy and animal welfare.
Introduction to Imipenem-Cilastatin in Preclinical Research
Imipenem (B608078) is a broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. It is administered in combination with cilastatin, a renal dehydropeptidase I inhibitor, which prevents the rapid degradation of imipenem in the kidneys, thereby increasing its bioavailability and therapeutic efficacy. This combination is a critical tool in combating severe bacterial infections, including those caused by multidrug-resistant pathogens. Accurate dosage determination in preclinical animal models is paramount for obtaining meaningful and reproducible data that can be translated to clinical settings.
Key Considerations for Dosage Determination
Several factors must be considered when establishing an imipenem-cilastatin dosage for in vivo studies:
-
Animal Species and Strain: Pharmacokinetic and pharmacodynamic (PK/PD) parameters can vary significantly between different animal species (e.g., mice, rats, rabbits) and even between strains of the same species.
-
Infection Model: The site and severity of the infection (e.g., thigh, pulmonary, disseminated) will influence the required drug exposure.
-
Pathogen and Susceptibility: The specific bacterium being targeted and its minimum inhibitory concentration (MIC) for imipenem are crucial for calculating an effective dose.
-
Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, subcutaneous) will affect the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Pharmacokinetic Properties: The short half-life of imipenem in small animals like mice (approximately 0.24 hours) often necessitates frequent dosing or human-simulated exposure models to maintain therapeutic concentrations.[1]
Quantitative Data Summary
The following tables summarize imipenem-cilastatin dosages used in various animal models as reported in the literature. This data can serve as a starting point for dose selection.
Table 1: Imipenem-Cilastatin Dosages in Murine Models
| Animal Model (Strain) | Infection Model | Pathogen | Dosage (mg/kg) | Dosing Regimen | Route of Administration | Reference(s) |
| Neutropenic Mice | Thigh Infection | P. aeruginosa, K. pneumoniae | 4 to 128 | Single dose or every 2 hours | Intraperitoneal (IP) | [1] |
| Neutropenic Mice (ICR) | Thigh Infection | P. aeruginosa, E. coli | Fractionated, decreasing doses | Multiple doses to simulate human PK | Not specified | [2] |
| Mice (BALB/c) | Disseminated Infection | P. aeruginosa | Not specified (in combination with relebactam) | Not specified | Intravenous (IV) | [3] |
| Mice (BALB/c) | Pulmonary Infection | P. aeruginosa | Not specified (in combination with relebactam) | Not specified | Intranasal inoculation, IV treatment | [3] |
| Mice (BALB/c) | Immunomodulation Study | Not applicable | 0.5, 1, 2, or 4 g/70 kg/day (converted to mg/kg) | Daily for 7 days | Intraperitoneal (IP) | [4] |
Table 2: Imipenem-Cilastatin Dosages in Other Animal Models
| Animal Model | Infection Model | Pathogen | Dosage (mg/kg) | Dosing Regimen | Route of Administration | Reference(s) |
| Rabbits | General Pharmacokinetics | Not applicable | 0.35, 0.7, and 1.4 | Single dose | Intravenous (IV) and Intrathecal | |
| Cats | General Pharmacokinetics | Not applicable | 5 | Single dose | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | [5] |
| Dogs and Cats | Various Infections | Various | 5 to 10 | Every 6 to 8 hours | Intravenous (IV) | [6] |
| Rabbits | Nephrotoxicity Study | Not applicable | 200 | Single dose | Intravenous (IV) | [7] |
Experimental Protocols
Protocol 1: Initial Dosage Range Finding and Allometric Scaling
This protocol describes the initial steps to estimate a starting dose for your animal model.
Objective: To determine a theoretical starting dose range for imipenem-cilastatin in a specific animal model based on literature review and allometric scaling from human data.
Materials:
-
Access to scientific databases (e.g., PubMed, Google Scholar)
-
Body surface area (BSA) conversion charts or formulas[8]
Procedure:
-
Literature Review: Conduct a thorough search for published studies that have used imipenem-cilastatin in your animal model of interest or a closely related one. Extract data on dosages, administration routes, dosing frequencies, and observed efficacy and toxicity.
-
Human Equivalent Dose (HED) to Animal Dose Conversion: If direct animal data is scarce, you can estimate a starting dose by converting the typical human dose using allometric scaling based on body surface area. The formula is: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
-
Km is a conversion factor that relates body weight to body surface area.[8]
-
-
Dose Range Selection: Based on the literature review and allometric scaling, select a range of 3-4 doses (low, medium, high) to test in a pilot study. The goal is to identify a dose that is effective without causing significant adverse effects.
Protocol 2: Pilot In Vivo Efficacy and Tolerability Study
Objective: To evaluate the efficacy and tolerability of a selected range of imipenem-cilastatin doses in a small cohort of animals.
Materials:
-
Imipenem-cilastatin for injection (commercially available formulation)
-
Sterile saline (0.9% NaCl) for reconstitution
-
Appropriate animal model of infection
-
Syringes, needles, and other necessary laboratory equipment
Procedure:
-
Animal Acclimation and Infection:
-
Acclimate animals to the laboratory environment according to institutional guidelines.
-
Induce the desired infection in the animals (e.g., thigh infection with a specific bacterial inoculum).
-
-
Drug Preparation:
-
Reconstitute the lyophilized imipenem-cilastatin powder with sterile saline to the desired stock concentration.[5] The solution should be freshly prepared before each administration.
-
-
Dose Administration:
-
Divide the infected animals into groups (e.g., vehicle control and 3-4 dose groups).
-
Administer the selected doses of imipenem-cilastatin via the chosen route (e.g., IP, IV, or SC). The dosing frequency should be determined based on the known short half-life of imipenem in the chosen animal model (e.g., every 2 hours for mice).[1]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for clinical signs of distress or adverse reactions (e.g., lethargy, ruffled fur, seizures).[6]
-
At a predetermined time point post-treatment (e.g., 24 hours), euthanize the animals and collect relevant tissues (e.g., infected thigh muscle, spleen, blood).
-
Determine the bacterial load in the collected tissues by plating serial dilutions on appropriate agar (B569324) plates and counting colony-forming units (CFU).
-
-
Data Analysis:
-
Compare the bacterial loads between the vehicle control and the treatment groups to determine the efficacy of each dose.
-
Evaluate the tolerability of each dose based on the observed clinical signs.
-
Select the optimal dose that provides significant bacterial reduction without causing unacceptable toxicity for use in larger-scale efficacy studies.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Integration of pharmacokinetics and pharmacodynamics of imipenem in a human-adapted mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of natural immunity in mice by imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of imipenem after intravenous, intramuscular and subcutaneous administration to cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imipenem/Cilastatin (Premaxin®) for Dogs and Cats [petplace.com]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conversion between animals and human [targetmol.com]
Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Inhibition Using Imipenem/Cilastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imipenem (B608078) is a potent broad-spectrum β-lactam antibiotic belonging to the carbapenem (B1253116) class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] Inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.
Cilastatin (B194054) is a renal dehydropeptidase-I inhibitor that is co-administered with imipenem.[1][2] Dehydropeptidase-I is a mammalian enzyme located in the brush border of the renal tubules that rapidly metabolizes and inactivates imipenem, reducing its urinary concentration and therapeutic efficacy.[4][5] By inhibiting this enzyme, cilastatin increases the plasma half-life and urinary tract concentrations of active imipenem, thereby enhancing its antibacterial activity.[4][5] It is important to note that cilastatin itself does not possess any antibacterial activity.[2]
This document provides detailed application notes and experimental protocols for utilizing imipenem/cilastatin as a tool to study the inhibition of bacterial cell wall synthesis.
Mechanism of Action of Imipenem/Cilastatin
The synergistic action of imipenem and cilastatin allows for the effective inhibition of bacterial growth. Imipenem targets the bacterial cell wall, while cilastatin protects imipenem from degradation in the kidneys.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Imipenem against Various Bacterial Species
The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of imipenem against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | Varies | 0.015 - 0.06 | 0.03 - 0.25 | [6] |
| Staphylococcus aureus (MRSA) | Varies | 8 - 32 | >32 | [6] |
| Enterococcus faecalis | Varies | 1 - 4 | 4 - 16 | [6] |
| Streptococcus pneumoniae | Varies | ≤0.03 - 0.06 | 0.06 - 0.12 | [6] |
| Gram-Negative | ||||
| Escherichia coli | 53 | 96.2% Susceptible | - | [7] |
| Klebsiella pneumoniae | Varies | 0.12 - 0.5 | 0.25 - >16 | [8] |
| Pseudomonas aeruginosa | 1445 | 0.5 | 1 | [9] |
| Acinetobacter baumannii | Varies | 2 - 16 | 16 - >64 | |
| Enterobacter cloacae | Varies | 0.12 - 0.5 | 0.25 - 2 |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.
Table 2: Time-Kill Assay Data for Imipenem against Pseudomonas aeruginosa and Staphylococcus aureus
This table presents representative data from time-kill assays, demonstrating the bactericidal activity of imipenem over time.
| Organism | Imipenem Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference |
| Pseudomonas aeruginosa | 2 x MIC | 2 | ~1.5 | [10] |
| 4 | ~2.5 | [10] | ||
| 6 | ~3.0 | [10] | ||
| 24 | >4.0 | [10] | ||
| Staphylococcus aureus | 2 x MIC | 2 | ~1.0 | |
| 4 | ~2.0 | |||
| 6 | ~3.0 | |||
| 24 | >4.0 |
Note: The rate and extent of killing can be influenced by the bacterial strain, growth phase, and the specific experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of imipenem/cilastatin against a bacterial isolate.
References
- 1. researchgate.net [researchgate.net]
- 2. First Penicillin-Binding Protein Occupancy Patterns for 15 β-Lactams and β-Lactamase Inhibitors in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Pharmacokinetics/Pharmacodynamics of Colistin and Imipenem in Pseudomonas aeruginosa Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
imipenem and cilastatin sodium stability in aqueous solutions for injection
This guide provides technical support for researchers, scientists, and drug development professionals working with imipenem (B608078) and cilastatin (B194054) sodium in aqueous solutions for injection. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reconstituted imipenem/cilastatin solution has turned yellow. Is it still usable?
A1: A color change from colorless to yellow is normal and does not necessarily indicate a loss of potency.[1][2][3] However, if the solution turns brown, it should be discarded as this may signify excessive degradation.[1][4]
Q2: I've noticed precipitation in my imipenem/cilastatin solution after reconstitution. What could be the cause?
A2: Precipitation can occur if the concentration of imipenem/cilastatin in sterile water for injection is too high. One study noted precipitation at concentrations exceeding 8 g/L.[5] Ensure you are following the recommended reconstitution and dilution protocols to maintain a concentration that does not exceed 5 mg/mL for intravenous infusion.[5] Also, imipenem and cilastatin are incompatible with Ringer's lactate (B86563) solution, which could cause precipitation, so do not use it as a diluent.[1]
Q3: My experiment requires a prolonged infusion time. How long is the reconstituted solution stable?
A3: The stability of reconstituted imipenem/cilastatin solution is highly dependent on temperature and concentration. For standard concentrations, the solution is generally stable for 4 hours at room temperature (around 25°C) and for 24 hours when refrigerated (2-8°C).[1][3][6] For extended infusions, it's crucial to consider that stability decreases as temperature and concentration increase.[7][8]
Q4: Can I freeze my reconstituted imipenem/cilastatin solution for later use?
A4: No, freezing reconstituted solutions of imipenem and cilastatin for injection is not recommended.[2][3][9] Studies have shown that freezing does not significantly prevent degradation and offers no stability advantage over refrigeration.[9][10][11]
Q5: I'm observing a faster than expected degradation of imipenem in my experiments. What factors could be contributing to this?
A5: Several factors can accelerate imipenem degradation:
-
Temperature: Higher temperatures significantly increase the rate of degradation.[12][7][8][9]
-
Concentration: More concentrated solutions of imipenem tend to be less stable.[12][7][8][10][11]
-
pH: Imipenem is most stable in a neutral pH range of 6.5 to 7.5.[9] It is inactivated at acidic or alkaline pH.[4][9]
-
Diluent: The choice of intravenous fluid can impact stability, with 0.9% sodium chloride injection generally providing the best stability.[10][11][13]
-
Presence of Oxygen and Water: Oxygen and water can contribute to the degradation of both imipenem and cilastatin.[14][15][16]
Q6: Which of the two components, imipenem or cilastatin, is less stable in aqueous solution?
A6: Imipenem is the less stable component in the formulation.[5][10][11][13] Therefore, the stability of the combination product is primarily determined by the degradation rate of imipenem.
Data Summary
Table 1: Stability of Reconstituted Imipenem/Cilastatin Sodium for Injection
| Storage Condition | Stability Duration |
| Room Temperature (~25°C) | 4 hours[1][2][3][6] |
| Refrigerated (2-8°C) | 24 hours[1][2][3][6] |
Table 2: Factors Influencing the Stability of Imipenem in Aqueous Solution
| Factor | Effect on Imipenem Stability | Key Considerations |
| Temperature | Stability decreases as temperature increases.[12][7][8][9] | Avoid elevated temperatures during storage and administration. |
| Concentration | Higher concentrations lead to decreased stability.[12][7][8][10][11] | Adhere to recommended concentrations for reconstitution and dilution. |
| pH | Most stable at pH 6.5-7.5; degradation increases in acidic or alkaline conditions.[9] | Use buffered solutions or diluents that maintain a neutral pH. |
| Diluent | Stability varies with the intravenous fluid used. | 0.9% Sodium Chloride Injection is generally the preferred diluent for optimal stability.[10][11][13] |
Experimental Protocols & Methodologies
General Protocol for Assessing Chemical Stability of Imipenem/Cilastatin in Aqueous Solution
This is a generalized workflow for determining the chemical stability of imipenem and cilastatin in a specific aqueous solution.
-
Reconstitution: Reconstitute the lyophilized powder of imipenem/cilastatin with a precise volume of the desired aqueous solution (e.g., 0.9% Sodium Chloride Injection) to achieve a known stock concentration.
-
Dilution: Further dilute the stock solution with the same aqueous medium to the final desired experimental concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL).
-
Storage Conditions: Aliquot the prepared solutions into appropriate, inert containers (e.g., glass vials or PVC bags) and store them under controlled temperature conditions (e.g., refrigerated at 4°C and at a constant room temperature of 25°C). Protect samples from light if photostability is also being assessed.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each storage condition.
-
Sample Preparation: If necessary, dilute the withdrawn samples with the mobile phase to fall within the calibration range of the analytical method.
-
Analytical Method: A stability-indicating high-performance liquid chromatography (HPLC) method is typically employed.[11][13]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A suitable mobile phase, often a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to achieve separation of imipenem, cilastatin, and their degradation products.[17][18]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) is frequently used for quantification.[17]
-
-
Data Analysis: Quantify the concentrations of imipenem and cilastatin at each time point against a calibration curve prepared from reference standards. The stability is often reported as the percentage of the initial concentration remaining over time. The time to reach 90% of the initial concentration (t90) is a common stability metric.
Visualizations
Caption: Workflow for assessing the stability of imipenem/cilastatin solutions.
Caption: Simplified degradation pathways of imipenem in aqueous solution.
Caption: Factors influencing the stability of imipenem in aqueous solutions.
References
- 1. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. Imipenem and Cilastatin Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Primaxin (imipenem/cilastatin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. globalrph.com [globalrph.com]
- 7. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ashp.org [publications.ashp.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compatibility of imipenem-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
key factors affecting the stability of imipenem in laboratory settings
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of imipenem (B608078) in laboratory settings. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My imipenem solution has turned yellow. Is it still viable for my experiment?
A: A color change from colorless to yellow is expected and does not necessarily indicate a loss of potency. However, if the solution darkens to brown, it should be discarded as this signifies excessive degradation.[1] Always prepare solutions fresh whenever possible and adhere to recommended storage conditions.
Q2: What is the primary cause of imipenem degradation in aqueous solutions?
A: The primary cause of degradation is the hydrolysis of the β-lactam ring, which is susceptible to cleavage.[2][3][4] This process is significantly influenced by pH, temperature, and the concentration of the solution.[5][6] In weakly acidic conditions, oligomerization can occur, while intermolecular reactions are observed in weakly alkaline solutions.[7]
Q3: I'm observing lower-than-expected efficacy in my cell-based assay. Could imipenem instability be the cause?
A: Yes, this is a strong possibility. Imipenem can degrade significantly over the course of a typical experiment, especially at physiological temperatures (e.g., 37°C).[8] This leads to a decrease in the effective concentration of the active drug over time. It has been reported that at 37°C, there can be an 85% loss of imipenem activity within 24 hours.[8] For long-duration experiments, consider replacing the medium with freshly prepared imipenem solution at regular intervals.
Q4: What is the optimal pH for preparing and storing imipenem solutions?
A: Imipenem exhibits maximum stability in a neutral pH range of 6.5 to 7.5.[1] The rate of degradation increases as the pH moves away from this range. The drug is inactivated in acidic or alkaline conditions.[1]
Q5: Which solvent should I use for reconstituting and diluting imipenem?
A: Imipenem is most stable in 0.9% sodium chloride injection.[9][10][11] It is incompatible with certain solutions like Ringer lactate.[12] For consistency in experimental results, it is recommended to use 0.9% NaCl unless your specific protocol requires a different vehicle.
Q6: Can I prepare a concentrated stock solution and freeze it for later use?
A: While storing at -70°C is recommended for long-term stability in microdilution trays, simply freezing solutions at -10°C or -20°C does not substantially prevent degradation.[10][11][13] The manufacturer of the commercial product (Primaxin®) recommends against freezing reconstituted solutions.[1] For laboratory purposes, if freezing is necessary, flash-freezing and storage at ultra-low temperatures (-70°C or below) is preferable, and solutions should be used immediately after thawing without repeated freeze-thaw cycles.
Q7: How do concentration and temperature interact to affect stability?
A: Both higher concentrations and higher temperatures lead to decreased stability, and their effects are compounded.[5][6][14] A solution at a higher concentration will degrade faster than a more dilute solution at the same elevated temperature.[5][15] For instance, a 10 mg/mL solution of imipenem at 30°C is stable for less than an hour, whereas a 5 mg/mL solution can remain stable for up to 6 hours at the same temperature.[5][14]
Data on Imipenem Stability
The stability of imipenem is critically dependent on concentration and storage temperature. The data below is compiled from studies using 0.9% sodium chloride as the diluent. Stability is defined as retaining at least 90% of the initial concentration.
Table 1: Stability of Imipenem in 0.9% Sodium Chloride Solution
| Concentration | Temperature | Duration of Stability (>90% Remaining) |
| 5 mg/mL | 25°C (77°F) | 6 hours[5][14] |
| 10 mg/mL | 25°C (77°F) | 3 to 6 hours (Brand dependent)[5][14] |
| 5 mg/mL | 30°C (86°F) | 6 hours[5][14] |
| 10 mg/mL | 30°C (86°F) | < 1 hour[5][14] |
| 5 mg/mL | 40°C (104°F) | 6 hours[5][14] |
| 10 mg/mL | 40°C (104°F) | < 1 hour[5][14] |
| 2.5 mg/mL | 4°C (39°F) | Significantly more stable than at 25°C[10][11] |
| 5.0 mg/mL | 4°C (39°F) | Significantly more stable than at 25°C[10][11] |
Note: Stability can vary slightly between different manufacturers.[5]
Experimental Protocols
Protocol: Stability Assessment of Imipenem by HPLC
This protocol outlines a standard method for quantifying imipenem concentration to assess its stability under various experimental conditions.
1. Materials and Reagents:
-
Imipenem reference standard
-
0.9% Sodium Chloride solution
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid (to adjust pH)
-
HPLC-grade water
-
Class A volumetric flasks and pipettes
-
0.22 µm or 0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV/Vis detector
-
Autosampler
-
Column oven
-
Isocratic or gradient pump
-
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
3. Solution Preparation:
-
Mobile Phase Preparation: Prepare a 1 mM KH₂PO₄ buffer. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water and adjust the pH to 6.8 using orthophosphoric acid. Mix this buffer with acetonitrile, typically in a 95:5 (v/v) ratio of buffer to acetonitrile.[14] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh the imipenem reference standard and dissolve it in 0.9% sodium chloride to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve: Perform serial dilutions of the stock solution with 0.9% sodium chloride to create a series of calibration standards (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Test Sample Preparation: Prepare imipenem solutions at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL) in the desired solvent (e.g., 0.9% NaCl).[5] Place the solutions under the test conditions (e.g., specific temperatures: 25°C, 30°C, 40°C).[5]
4. HPLC Analysis:
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a standard curve.
-
At specified time points (e.g., 0, 1, 2, 3, 4, 6 hours), withdraw an aliquot from each test sample.[5]
-
Dilute the aliquot with 0.9% NaCl to fall within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
5. Data Analysis:
-
Integrate the peak area corresponding to imipenem for all standards and samples.
-
Plot a calibration curve of peak area versus concentration for the standards and determine the linearity (R² value).
-
Use the regression equation from the calibration curve to calculate the concentration of imipenem in the test samples at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point to determine stability. The solution is typically considered stable if the remaining concentration is ≥90%.[2]
Visual Guides
Caption: Troubleshooting workflow for imipenem instability.
Caption: Factors affecting imipenem stability.
Caption: Simplified imipenem degradation pathways.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. It takes two to tango! Stability of drugs affecting efficacy against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compatibility of imipenem-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Imipenem/cilastatin (Ipm/Cln) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 13. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Imipenem and Cilastatin
Welcome to the technical support center for the HPLC analysis of imipenem (B608078) and cilastatin (B194054). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common issues encountered during experimentation.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the HPLC separation of imipenem and cilastatin.
Q1: Why am I observing peak tailing, particularly for the cilastatin peak?
A1: Peak tailing for cilastatin is a common issue and is often chemical in nature.[1] Cilastatin possesses a primary amine group, which can be protonated at acidic to neutral pH.[1] This positively charged group can then interact with residual acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns, leading to secondary interactions that cause the peak to tail.[1][2]
To address this, consider the following solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1][3]
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible silanol groups.[2]
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol interactions.[2]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2] To check for this, dilute your sample and inject it again. If the peak shape improves, column overload was the likely cause.[1]
Q2: My peaks for both imipenem and cilastatin are splitting. What could be the cause?
A2: Peak splitting can arise from several factors, both chemical and physical.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher organic content in reversed-phase) than your mobile phase, it can cause peak distortion, including splitting.[3][4] It is always best to dissolve your sample in the mobile phase.
-
Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can disrupt the sample band, leading to a split peak.[3][4] This would typically affect all peaks in the chromatogram.[4]
-
Blocked Frit: A partially blocked inlet frit can distort the flow path of the sample onto the column, causing peak splitting.[4]
-
Co-elution: While less common for the main analytes, it's possible that a degradation product or impurity is co-eluting, giving the appearance of a split peak. Reviewing the peak purity with a PDA detector can help diagnose this.
Q3: The retention times for my analytes are shifting. What should I investigate?
A3: Unstable retention times can point to a few key issues:
-
Mobile Phase Instability: Imipenem is known to be unstable in aqueous solutions.[5][6][7][8][9][10] Degradation of imipenem in the mobile phase over time can lead to shifts in retention. It is crucial to prepare fresh mobile phase daily.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase, especially when changing mobile phases, can cause retention time drift. Ensure the column is thoroughly equilibrated before starting your analytical run.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[11] Using a column oven to maintain a constant temperature is highly recommended.
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in the solvent composition due to evaporation of the more volatile component can lead to retention time shifts.
Q4: I am seeing extraneous peaks in my chromatogram. What are the possible sources?
A4: Extraneous or "ghost" peaks can originate from several sources:
-
Degradation Products: Imipenem is susceptible to degradation under various stress conditions such as acidic, basic, and thermal stress.[12][13] These degradation products can appear as additional peaks in the chromatogram.
-
Sample Matrix or Placebo Interference: If analyzing a formulated product, excipients in the placebo might be contributing peaks. It is important to run a placebo injection to identify any interfering peaks.[14]
-
Contamination: Contamination can be introduced from the sample, solvent, or the HPLC system itself. Ensure high-purity solvents and clean sample vials.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for imipenem and cilastatin separation?
A1: A common and effective starting point is a reversed-phase HPLC method using a C18 column. Several published methods utilize a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often a phosphate (B84403) buffer) at a slightly acidic pH (e.g., pH 3.0).[15] Detection is typically performed using a UV detector at a wavelength around 250-300 nm for imipenem and 210-230 nm for cilastatin.[14] A PDA detector is often used to monitor both wavelengths simultaneously.
Q2: How should I prepare my samples and standards?
A2: Due to the instability of imipenem in aqueous solutions, it is recommended to prepare stock solutions in a suitable solvent and dilute them with the mobile phase immediately before analysis.[15] For formulated products, reconstitution and dilution should also be done with the mobile phase to minimize solvent mismatch effects.
Q3: What are the typical retention times for imipenem and cilastatin?
A3: Retention times will vary depending on the specific method conditions (column, mobile phase, flow rate, etc.). However, in many reversed-phase methods, imipenem, being more polar, will elute earlier than cilastatin. For example, one method reported retention times of approximately 2.9 minutes for imipenem and 4.2 minutes for cilastatin.[12]
Q4: How can I ensure my method is stability-indicating?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredients (APIs) in the presence of their degradation products. To demonstrate this, forced degradation studies should be performed where the drug product is exposed to stress conditions like acid, base, oxidation, heat, and light.[12] The HPLC method should then be able to resolve the peaks of imipenem and cilastatin from any degradation peaks that are formed.[12]
Data Presentation
The following table summarizes various reported HPLC methods for the separation of imipenem and cilastatin, providing a comparative overview of the chromatographic conditions used.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil-ODS C18 | SYMMETRY C18 | Waters X terra MS C18 |
| Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol (B129727):Acetonitrile (80:20 v/v) | Methanol:Phosphate Buffer pH 3 (70:30 v/v) | Gradient Elution |
| A: Phosphate Buffer pH 7.3:ACN (98:2) | |||
| B: Phosphate Buffer pH 2.8:ACN (68:32) | |||
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 248 nm | 258 nm | 210 nm |
| Retention Time (Imipenem) | 2.930 min | 3.345 min | ~11 min |
| Retention Time (Cilastatin) | 4.215 min | 2.523 min | ~50 min |
| Reference | [12] | [15] | [13] |
Experimental Protocols
Below is a detailed methodology for a representative isocratic RP-HPLC method for the simultaneous estimation of imipenem and cilastatin.
1. Materials and Reagents
-
Imipenem and Cilastatin reference standards
-
HPLC grade methanol and acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4) and dipotassium (B57713) hydrogen phosphate (K2HPO4)
-
Orthophosphoric acid
-
Milli-Q or HPLC grade water
2. Instrumentation
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., SYMMETRY C18, 150 mm x 4.6 mm, 5 µm)
-
Electronic balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Mobile Phase Preparation (Methanol:Phosphate Buffer pH 3, 70:30 v/v)
-
Prepare the phosphate buffer by dissolving appropriate amounts of KH2PO4 and K2HPO4 in water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.[15]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 700 mL of HPLC grade methanol with 300 mL of the prepared phosphate buffer.[15]
-
Degas the mobile phase by sonication for 10-15 minutes.
4. Standard Solution Preparation
-
Accurately weigh about 10 mg of imipenem and 10 mg of cilastatin reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase to obtain stock solutions.
-
From the stock solutions, prepare working standard solutions of desired concentrations by further dilution with the mobile phase.
5. Sample Preparation
-
For injection formulations, reconstitute the vial with a known volume of mobile phase.
-
Dilute the reconstituted solution with the mobile phase to achieve a final concentration within the linear range of the method.
6. Chromatographic Conditions
-
Column: SYMMETRY C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Phosphate Buffer pH 3 (70:30 v/v)[15]
-
Flow Rate: 1.0 mL/min[15]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 258 nm[15]
7. System Suitability
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
Calculate the %RSD for retention time and peak area, tailing factor, and theoretical plates. The values should be within the acceptable limits as per ICH guidelines.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for imipenem and cilastatin HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. agilent.com [agilent.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Determination of imipenem in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 15. iajps.com [iajps.com]
Technical Support Center: Preventing Imipenem Degradation During Analytical Sample Preparation
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize the degradation of imipenem (B608078) during analytical sample preparation. Imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is notoriously unstable in aqueous solutions, which poses a significant challenge for accurate quantification in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause imipenem degradation?
A1: Imipenem degradation is primarily influenced by pH, temperature, and the presence of certain enzymes.[1][2][3][4][5] The β-lactam ring in imipenem's structure is susceptible to hydrolysis, which is accelerated under acidic or alkaline conditions and at elevated temperatures.[2][6][7]
Q2: What is the optimal pH range for imipenem stability?
A2: Imipenem exhibits its greatest stability in a neutral pH range, specifically between pH 6.5 and 7.5.[2] Significant degradation occurs as the pH moves away from this range. For instance, at a pH of approximately 4, the half-life of imipenem can be as short as 35 minutes.[2]
Q3: How does temperature affect the stability of imipenem solutions?
A3: Higher temperatures significantly accelerate the degradation of imipenem.[3][5] It is crucial to keep samples on ice or refrigerated whenever possible. Studies have shown that the half-life of imipenem decreases dramatically as the temperature increases from 2°C to 37°C.[2] For long-term storage, temperatures of -70°C are recommended to maintain stability.[1]
Q4: Are there any chemical stabilizers that can be used to prevent imipenem degradation?
A4: Yes, specific buffers can be used to stabilize imipenem in plasma samples. A commonly used stabilizer is a solution of 3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol.[8] This helps to maintain the optimal pH and minimize degradation.
Q5: What is the role of cilastatin (B194054) when analyzing imipenem?
A5: Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with imipenem to prevent its metabolism in the kidneys.[9][10][11][12] In an analytical context, while cilastatin itself is more stable than imipenem, their interaction can lead to the formation of a specific degradation product.[13] It's important to use a chromatographic method that can separate imipenem from cilastatin and their respective degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable imipenem peak during analysis. | Rapid degradation of imipenem in the sample. | - Ensure samples are collected and immediately placed on ice.- Process samples as quickly as possible.- Use a stabilizing buffer (e.g., MOPS and ethylene glycol) immediately after plasma separation.[8]- Maintain a neutral pH (6.5-7.5) throughout the sample preparation process.[2] |
| Inconsistent or non-reproducible results. | Variable degradation rates between samples due to differences in handling time or temperature. | - Standardize the sample handling and preparation protocol to ensure consistent timing and temperature control for all samples.- Prepare and analyze samples in smaller batches to minimize the time each sample spends at room temperature. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - Utilize a stability-indicating HPLC method that can resolve imipenem from its degradation products.- The primary degradation product results from the cleavage of the β-lactam ring.[13]- Other degradation products can include imipenem dimers and adducts with cilastatin.[13] |
| Loss of imipenem during storage. | Inappropriate storage temperature. | - For short-term storage (up to 24 hours), refrigerate samples at 4°C.[2]- For long-term storage, freeze samples at -70°C.[1] Avoid storing at -10°C or -20°C as this can lead to instability.[1][4] |
Quantitative Data Summary
The stability of imipenem is highly dependent on temperature and concentration. The following table summarizes the stability of imipenem under various conditions.
| Concentration | Temperature (°C) | Stability (Time to >90% remaining) | Reference |
| 5 mg/mL | 25 | 6 hours | [3][5] |
| 5 mg/mL | 30 | 6 hours | [3][5] |
| 5 mg/mL | 40 | 6 hours | [3][5] |
| 10 mg/mL | 25 | 3-6 hours | [3][5] |
| 10 mg/mL | 30 | < 1 hour | [3][5] |
| 10 mg/mL | 40 | < 1 hour | [3][5] |
Experimental Protocols
Protocol for Stabilized Plasma Sample Preparation
This protocol is designed for the collection and preparation of human plasma samples for the quantification of imipenem.
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Stabilization: Transfer the plasma supernatant to a clean tube. Immediately add a stabilizing solution, such as an equal volume of a 1:1 solution of 3-morpholinopropanesulfonic acid (MOPS) and ethylene glycol.[8]
-
Vortexing and Storage: Gently vortex the stabilized plasma sample. If not analyzed immediately, store the samples at -70°C.
-
Sample Pre-treatment for Analysis: Prior to injection into an HPLC system, a protein precipitation step is typically required. This can be achieved by adding a solvent like methanol, followed by centrifugation to remove the precipitated proteins. Alternatively, ultrafiltration can be used.[8]
Visualizations
Caption: Workflow for preparing stabilized imipenem samples for analysis.
Caption: Key degradation pathways of imipenem.
References
- 1. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 11. Imipenem/Cilastatin: Antibiotic Uses, Side Effects, Dosage [medicinenet.com]
- 12. Imipenem/cilastatin: rationale for a fixed combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Imipenem/Cilastatin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in imipenem (B608078)/cilastatin (B194054) bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of imipenem/cilastatin and how does it relate to bioassay design?
A1: Imipenem is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] This binding action prevents the cross-linking of peptidoglycan, leading to bacterial cell lysis and death.[1][3] However, imipenem is rapidly degraded by the renal enzyme dehydropeptidase-I (DHP-I).[1][4] Cilastatin is a DHP-I inhibitor that is co-administered with imipenem to prevent its inactivation.[1][4] This synergistic relationship is crucial for maintaining the antibiotic's efficacy. Bioassays for imipenem/cilastatin must be designed to quantify the antibacterial activity of imipenem, and understanding this mechanism is key to interpreting results and troubleshooting issues related to drug stability and efficacy.
Q2: Which bioassay methods are commonly used for imipenem/cilastatin, and what are their primary applications?
A2: The most common bioassay methods for imipenem/cilastatin are microbiological assays and high-performance liquid chromatography (HPLC).
-
Microbiological Assays (e.g., cylinder-plate or disk diffusion): These methods are used to determine the potency of imipenem by measuring its ability to inhibit the growth of a susceptible microorganism. They are valuable for assessing the biological activity of the antibiotic.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a physicochemical method used to separate, identify, and quantify the individual components (imipenem and cilastatin) in a sample.[6][7] It is highly specific and is often used for stability testing, formulation analysis, and pharmacokinetic studies.[6][7]
Q3: What are the typical causes of variability in microbiological bioassays for imipenem?
A3: Microbiological assays are known for their inherent variability.[5] Common sources of variability include:
-
Inoculum Preparation: The concentration and uniformity of the bacterial inoculum are critical.[5]
-
Agar (B569324) Medium: The composition, pH, and depth of the agar can influence the diffusion of the antibiotic and the growth of the test organism.
-
Incubation Conditions: Time and temperature of incubation must be strictly controlled.
-
Standard and Sample Preparation: Errors in dilution can lead to significant inaccuracies.
-
Test Organism: The susceptibility of the test organism to imipenem can change over time.
Troubleshooting Guides
Microbiological Assay Variability
| Issue | Potential Cause | Troubleshooting Steps |
| No zones of inhibition | 1. Inactive imipenem standard or sample. 2. Resistant test organism. 3. Incorrectly prepared inoculum (too dense). 4. Improper media pH or composition. | 1. Use a fresh, validated standard. Verify sample handling and storage. 2. Confirm the susceptibility of the test organism. 3. Prepare a fresh inoculum at the correct density. 4. Check and adjust the pH of the culture medium. |
| Zones of inhibition are too large or too small | 1. Incorrect concentration of imipenem standard or sample. 2. Inoculum density is too low (large zones) or too high (small zones). 3. Incorrect incubation time or temperature. 4. Agar depth is too thin (large zones) or too thick (small zones). | 1. Verify all dilution calculations and preparation steps. 2. Standardize the inoculum preparation procedure. 3. Ensure the incubator is calibrated and the incubation period is consistent. 4. Maintain a consistent volume of agar in each plate. |
| High variability between replicate plates | 1. Inconsistent pipetting. 2. Non-uniform distribution of inoculum in the agar. 3. Uneven incubation temperature. 4. Inconsistent agar volumes. | 1. Calibrate pipettes and ensure proper technique. 2. Thoroughly mix the inoculum with the agar before pouring the plates. 3. Ensure proper air circulation within the incubator. 4. Use a consistent and precise method for dispensing agar. |
| Irregular or non-circular inhibition zones | 1. Tilted plates during agar solidification. 2. Contamination of the agar. 3. Improper application of cylinders or disks. | 1. Ensure plates are on a level surface while the agar solidifies. 2. Use strict aseptic techniques. 3. Place cylinders or disks firmly and evenly on the agar surface. |
HPLC Assay Variability
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | 1. No sample injected. 2. Detector is off or malfunctioning. 3. Incorrect mobile phase composition. 4. Sample degradation. | 1. Check autosampler and injection syringe. 2. Ensure the detector lamp is on and warmed up. 3. Verify the mobile phase preparation and composition. 4. Prepare fresh samples and standards. Imipenem is unstable in solution. |
| Peak tailing | 1. Column contamination or degradation. 2. Interaction with active sites on the column packing. 3. Incorrect mobile phase pH. | 1. Flush the column with a strong solvent or replace it. 2. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form.[8] |
| Shifting retention times | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Inconsistent flow rate. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column. 4. Check the pump for leaks and ensure it is properly primed. |
| Broad peaks | 1. Column overload. 2. Large injection volume. 3. Column contamination. | 1. Dilute the sample. 2. Reduce the injection volume. 3. Clean or replace the column. |
Quality Control Parameters
Microbiological Disk Diffusion Assay
| Quality Control Organism | Disk Content | Zone Diameter (mm) |
| Escherichia coli ATCC 25922 | 10 µg Imipenem | 26 - 32 |
| Pseudomonas aeruginosa ATCC 27853 | 10 µg Imipenem | 20 - 28 |
Note: Zones obtained with Staphylococcus aureus ATCC 25923 may be too large and variable to be useful for quality control purposes.[9]
HPLC Method Validation Parameters
The following table presents typical validation parameters for a reverse-phase HPLC method for the simultaneous estimation of imipenem and cilastatin.
| Parameter | Imipenem | Cilastatin |
| Linearity Range | 50 - 250 µg/mL | 50 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| % Recovery | 98 - 102% | 98 - 102% |
| % RSD for Repeatability | < 2% | < 2% |
| % RSD for Intermediate Precision | < 2% | < 2% |
Experimental Protocols
Microbiological Cylinder-Plate Assay for Imipenem
This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.
-
Preparation of Media: Prepare antibiotic medium No. 11 and sterilize.
-
Preparation of Inoculum: Use a susceptible test organism such as Staphylococcus epidermidis ATCC 12228.[5] Prepare a standardized suspension of the organism in sterile saline to a concentration of approximately 2% inoculum.[5]
-
Plate Preparation:
-
Pour a base layer of 20 mL of sterile agar medium into each Petri dish and allow it to solidify on a level surface.[5]
-
Inoculate a separate portion of the molten agar (kept at 47 ± 2°C) with the standardized inoculum.[5]
-
Pour 6 mL of the inoculated seed agar over the base layer to form a uniform top layer.[5]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of imipenem reference standard (e.g., 100 µg/mL) in sterile distilled water.[5]
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 2.0 µg/mL.[5]
-
Prepare sample solutions to an expected concentration within the standard curve range.
-
-
Assay Procedure:
-
Place sterile stainless steel cylinders on the surface of the solidified agar.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition.
-
Plot a standard curve of the zone diameter versus the logarithm of the imipenem concentration.
-
Determine the concentration of imipenem in the sample by interpolating from the standard curve.
-
RP-HPLC Method for Imipenem and Cilastatin
This is a representative protocol and may require optimization.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol.[7] The pH of the buffer is critical and should be optimized.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength appropriate for both compounds (e.g., 210 nm or 258 nm).[7]
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).[7]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of imipenem and cilastatin reference standards in a suitable solvent (e.g., mobile phase or water).
-
Prepare working standards and sample solutions by diluting the stock solutions to fall within the linear range of the assay.
-
-
System Suitability:
-
Inject a standard solution multiple times to assess system suitability parameters such as theoretical plates, tailing factor, and resolution between the imipenem and cilastatin peaks.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amount of imipenem and cilastatin in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for imipenem/cilastatin bioassay variability.
Caption: Mechanism of action of imipenem and cilastatin.
References
- 1. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 2. Imipenem cilastatin training | PDF [slideshare.net]
- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. hplc.eu [hplc.eu]
- 9. Interpretive standards and quality control guidelines for imipenem susceptibility tests with 10-micrograms disks - PMC [pmc.ncbi.nlm.nih.gov]
influence of pH and buffers on imipenem stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH and buffers on the stability and degradation pathways of imipenem (B608078).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for imipenem stability in aqueous solutions?
Imipenem is most stable in the neutral pH range of 6.5 to 7.5.[1] Its stability decreases significantly in acidic or alkaline conditions. At a pH of approximately 4, the half-life of imipenem is significantly reduced.[1]
Q2: How does pH influence the degradation pathways of imipenem?
The degradation pathway of imipenem is highly dependent on the pH of the solution:
-
Acidic Conditions (pH < 6.5): In weakly acidic solutions, imipenem undergoes complex oligomerization. This process is initiated by an intermolecular attack of the carboxyl group on the beta-lactam ring.[2][3]
-
Neutral Conditions (pH 6.5 - 7.5): In the neutral pH range, the primary degradation pathway is the hydrolysis of the β-lactam ring.[2] The formation of dimers has also been observed under these conditions.[2][4]
-
Alkaline Conditions (pH > 7.5): In weakly alkaline solutions, an intermolecular reaction occurs between the beta-lactam and formimidoyl groups.[2][3] Hydrolysis of both the beta-lactam and formimidoyl groups also proceeds at pH-dependent rates.[3]
Q3: Which buffer systems can negatively impact imipenem stability?
The degradation of imipenem can be catalyzed by components of the buffer system through general acid and general base catalysis.[2] Specifically, buffers containing lactate (B86563) and bicarbonate anions have been shown to decrease imipenem stability by attacking the β-lactam ring.[1] Therefore, it is crucial to select buffer systems that do not actively participate in the degradation of the drug.
Q4: What are the major degradation products of imipenem?
Several degradation products of imipenem have been identified:
-
Hydrolysis Product (DP-1): This product results from the cleavage of the β-lactam ring and has been identified with an m/z of 318.[4]
-
Dimer (DP-2): A dimer of imipenem has been detected with an m/z of 599.[4]
-
Imipenem-Cilastatin Adduct (DP-3): A product formed from the interaction between imipenem and cilastatin (B194054) has been identified with an m/z of 658.[4]
Q5: Does the concentration of imipenem affect its stability?
Yes, the concentration of imipenem can influence its stability. Higher concentrations of imipenem tend to degrade faster.[5][6][7] This is an important consideration when preparing stock solutions and in formulation development.
Troubleshooting Guide
Issue: Rapid loss of imipenem activity in my experiment.
Possible Causes and Solutions:
-
Incorrect pH of the solution:
-
Verification: Measure the pH of your experimental solution.
-
Solution: Adjust the pH to the optimal range of 6.5 to 7.5 using a suitable buffer system. Avoid acidic and alkaline conditions.[1]
-
-
Inappropriate Buffer System:
-
Verification: Check the composition of your buffer. Buffers containing lactate or bicarbonate can accelerate degradation.[1]
-
Solution: Switch to a non-reactive buffer system, such as a phosphate (B84403) buffer, and ensure the final pH is within the stable range.
-
-
High Temperature:
-
Verification: Check the storage and experimental temperatures. Imipenem degradation is temperature-dependent, with stability decreasing as the temperature rises.[5][6]
-
Solution: Store imipenem solutions at refrigerated temperatures (e.g., 4°C) and perform experiments at controlled, lower temperatures whenever possible.[1]
-
-
High Concentration of Imipenem:
Issue: Unexpected peaks appearing in my HPLC chromatogram.
Possible Causes and Solutions:
-
Formation of Degradation Products:
-
Verification: The unexpected peaks are likely degradation products. Compare their retention times with those of known imipenem degradants if standards are available.
-
Solution: To minimize degradation, follow the stability guidelines mentioned above (optimal pH, appropriate buffer, controlled temperature, and fresh solutions). If the goal is to study the degradants, consider using forced degradation conditions (e.g., acidic, alkaline, or oxidative stress) to generate and identify these products.[2]
-
-
Dimerization or Oligomerization:
-
Verification: Depending on the pH, you may be observing dimers (neutral pH) or oligomers (acidic pH).[2][3][4]
-
Solution: Adjusting the pH of your mobile phase or the sample solution might help in characterizing these species. Mass spectrometry can be used to confirm the identity of these higher molecular weight products.
-
Quantitative Data Summary
Table 1: pH-Dependent Stability of Imipenem
| pH | Half-life | Temperature (°C) | Comments |
| ~4.0 | ~35 minutes | Not Specified | Rapid degradation in acidic conditions.[1] |
| 6.5 - 7.5 | Maximum Stability | Not Specified | Optimal pH range for imipenem.[1] |
Table 2: Temperature-Dependent Stability of Imipenem in 0.9% Sodium Chloride
| Concentration (mg/mL) | Temperature (°C) | Time to 10% Degradation (t90) |
| 5 | 30 | 6 hours[5] |
| 5 | 35 | 4 hours[5] |
| 5 | 40 | 3 hours[5] |
| 10 | 25 | 3 hours (Brand A), 6 hours (Brand B)[5] |
| 10 | 30 | < 1 hour[5] |
| 10 | 40 | < 1 hour[5] |
Experimental Protocols
Protocol 1: HPLC Method for Imipenem Stability Testing
This protocol is a synthesized example based on common practices for analyzing imipenem stability.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.0 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 1 mM KH2PO4, pH 6.8) in a 95:5 (v/v) ratio.[5][6]
-
Sample Preparation:
-
Prepare imipenem solutions at the desired concentration in the chosen buffer or medium.
-
Incubate the solutions under the desired experimental conditions (e.g., different pH, temperature).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase or an appropriate diluent to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis: Inject the prepared sample into the HPLC system. The concentration of imipenem is determined by comparing the peak area of the sample to a standard curve of known imipenem concentrations.
Protocol 2: Forced Degradation Study of Imipenem
This protocol outlines a general procedure for investigating the degradation products of imipenem under stress conditions.
-
Acidic Hydrolysis:
-
Dissolve imipenem in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Incubate the solution at a controlled temperature (e.g., 35°C) for a specified time (e.g., 10 minutes).[2]
-
Neutralize the solution with a suitable base before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve imipenem in a dilute solution of sodium hydroxide (B78521) (e.g., 0.01 M NaOH).
-
Incubate for a short period (e.g., 5 minutes) at room temperature.[2]
-
Neutralize the solution with a suitable acid before analysis.
-
-
Neutral Hydrolysis:
-
Dissolve imipenem in purified water.
-
Incubate at a controlled temperature (e.g., 35°C) for an extended period (e.g., 6 hours).[2]
-
-
Oxidative Degradation:
-
Dissolve imipenem in a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubate at room temperature for a specified duration.
-
Analyze the resulting solution.
-
-
Analysis of Degradation Products: The samples from the forced degradation studies can be analyzed by HPLC-MS (e.g., ESI-Q-TOF-MS/MS) to identify the mass-to-charge ratio (m/z) of the degradation products and elucidate their structures.[4]
Visualizations
Caption: Experimental workflow for studying imipenem degradation.
Caption: pH-dependent degradation pathways of imipenem.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Imipenem in Complex Biological Fluids
Welcome to the technical support center for the analysis of imipenem (B608078). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with quantifying imipenem in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is imipenem so difficult to quantify accurately in biological samples?
A1: The primary challenge in quantifying imipenem is its inherent chemical instability.[1][2][3] As a carbapenem (B1253116) antibiotic, its β-lactam ring is susceptible to hydrolysis, which can be influenced by pH, temperature, and the presence of water.[3][4] This degradation can occur during sample collection, processing, and storage, leading to underestimated concentrations.[5] Furthermore, in clinical use, imipenem is co-administered with cilastatin (B194054) to prevent its rapid metabolism by renal dehydropeptidases, and both compounds need to be managed during analysis.[6][7]
Q2: What is the most reliable analytical method for imipenem quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for its high sensitivity and specificity.[8][9] It can accurately measure low concentrations of imipenem even in complex matrices like plasma and bronchoalveolar lavage fluid.[8][10] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also a robust and more accessible alternative, though it may have higher limits of detection compared to LC-MS/MS.[11][12][13]
Q3: How can I prevent imipenem degradation during sample handling and storage?
A3: Immediate stabilization after collection is critical. This often involves:
-
Buffering: Adding a stabilizing agent like morpholineethanesulfonic acid (MES) or 3-morpholinopropanesulfonic acid (MOPS) buffer to maintain an optimal pH (around 6.0-7.0).[5][6][11]
-
Temperature Control: Processing samples on ice and immediate freezing at -70°C or below for long-term storage.[6]
-
Minimizing Thaw Cycles: Aliquoting samples upon collection to avoid repeated freezing and thawing.
Q4: What are the main degradation products of imipenem I should be aware of?
A4: The primary degradation pathway involves the cleavage of the β-lactam ring.[1][2] Other identified degradation products include imipenem dimers and adducts formed from the interaction between imipenem and its stabilizer, cilastatin.[1][2] Stability-indicating methods are crucial to separate the intact drug from these degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical workflow.
| Problem / Question | Possible Causes | Suggested Solutions & Troubleshooting Steps |
| Low or No Analyte Recovery | 1. Imipenem Degradation: The sample was not stabilized quickly or properly. Storage temperature was too high.[5][14] 2. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, SPE) is not optimal. 3. pH Issues: The pH of the sample or extraction solvent is causing degradation or poor partitioning. | 1. Review Sample Handling: Ensure samples are collected on ice, immediately mixed with a stabilizing buffer (e.g., MOPS), and frozen at -70°C.[5][6] 2. Optimize Extraction: If using protein precipitation with acetonitrile (B52724), ensure the ratio is correct.[15] For solid-phase extraction (SPE), test different sorbents (e.g., DVB) and elution solvents.[10] 3. Check and Adjust pH: Verify the pH of all buffers and solutions. Imipenem is most stable at a slightly acidic to neutral pH (6.0-7.0).[6] |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Issues: The column may be contaminated, degraded, or not suitable for the analyte. 2. Mobile Phase Mismatch: The pH of the mobile phase is inappropriate, or it lacks a suitable ion-pairing agent.[16] 3. Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Column Care: Use a guard column. Flush the column with a strong solvent. If the problem persists, try a new column. For imipenem, a C18 or RP-8 column is common.[16] 2. Optimize Mobile Phase: Adjust the mobile phase pH. Consider adding an ion-pairing agent like sodium 1-hexanesulfonate if tailing of the polar imipenem molecule is an issue.[16][17] 3. Match Sample Solvent: Whenever possible, dissolve the final extract in the initial mobile phase. |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent Sample Preparation: Manual extraction steps are not performed uniformly across samples. 2. Autosampler/Injector Issues: Inconsistent injection volumes or sample carryover. 3. Imipenem Instability in Autosampler: The drug is degrading in the autosampler vials while waiting for injection. | 1. Standardize Workflow: Use precise pipetting techniques. Ensure consistent timing for each step, especially incubation and centrifugation. Consider automated sample preparation if available. 2. Check System Performance: Run system suitability tests. Clean the injector and sample needle. Use a robust needle wash protocol with a strong solvent. 3. Cool the Autosampler: Set the autosampler temperature to 4°C to slow degradation during the analytical run. |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | 1. Co-eluting Endogenous Compounds: Phospholipids, salts, or other metabolites from the biological fluid are co-eluting with imipenem and interfering with ionization. 2. Inadequate Sample Cleanup: The extraction method (e.g., simple protein precipitation) is not sufficiently removing interfering substances. | 1. Improve Chromatographic Separation: Modify the gradient to better separate imipenem from the matrix interferents.[18] 2. Enhance Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or thin-film microextraction (TFME), which provides cleaner extracts.[10] 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte. |
Quantitative Method Performance
The following tables summarize typical performance characteristics for common imipenem quantification methods.
Table 1: HPLC-UV Methods
| Biological Matrix | Sample Preparation | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Linearity Range (µg/mL) | Reference |
| Serum | Ultrafiltration | 0.3 | - | 99% | Not Specified | [11][12] |
| Plasma | Ultrafiltration | 0.03 | 0.1 | Not Specified | 0.1 - 100 | [5][13] |
| Hospital Sewage | Solid-Phase Extraction | 3 (µg/L) | 10 (µg/L) | 68% | Not Specified | [19] |
Table 2: LC-MS/MS Methods
| Biological Matrix | Sample Preparation | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Linearity Range (µg/mL) | Reference |
| Blood & BAL | Thin-Film Microextraction | - | 0.05 | ~23% | Not Specified | [10] |
| Rat Plasma | Protein Precipitation | - | 0.50 | Not Specified | 0.50 - 200 | [15] |
LOD: Limit of Detection; LOQ: Limit of Quantification; BAL: Bronchoalveolar Lavage.
Key Experimental Protocols
Protocol 1: Imipenem Quantification in Human Plasma by LC-MS/MS
This protocol is a representative example based on common methodologies for quantifying imipenem using protein precipitation for sample cleanup.
1. Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tube on ice.
-
Within 30 minutes, centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to a new polypropylene (B1209903) tube.
-
Immediately add a stabilizing buffer, such as an equal volume of 0.5 M MES buffer (pH 6.0), and vortex gently.[6]
-
Store stabilized plasma at -70°C or colder until analysis.
2. Sample Preparation (Protein Precipitation):
-
Thaw stabilized plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled imipenem).[15]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 2% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 2% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Visual Workflows and Diagrams
Caption: Experimental workflow for imipenem quantification in plasma.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of imipenem and cilastatin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of imipenem in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of meropenem and imipenem in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. about imipenem - Chromatography Forum [chromforum.org]
- 17. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Determination of Extraction and Analysis Method for Imipenem in Hospital Sewage Samples Using High Performance Liquid Chromatography-UV Detector and with Solid Phase Extraction Column - Journal of Arak University of Medical Sciences [jams.arakmu.ac.ir]
Technical Support Center: Chemometric-Assisted HILIC Method Optimization for Imipenem Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing a chemometric approach for the optimization of a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the determination of imipenem (B608078). This resource offers detailed experimental protocols, troubleshooting guides for common issues, and a frequently asked questions (FAQ) section.
Frequently Asked Questions (FAQs)
Q1: What is a chemometric approach and why is it beneficial for HILIC method optimization?
A1: A chemometric approach, such as Design of Experiments (DoE), is a statistical methodology that allows for the simultaneous investigation of multiple experimental factors.[1] For HILIC method development, this is particularly advantageous as it enables a systematic and efficient optimization of critical parameters like mobile phase composition and column temperature with a minimal number of experiments.[1] This leads to a more robust and well-understood analytical method compared to the traditional one-variable-at-a-time (OVAT) approach.
Q2: What are the key parameters to consider when optimizing a HILIC method for imipenem?
A2: Based on chemometric studies, the most influential factors affecting the separation of imipenem are the acetonitrile (B52724) content in the mobile phase and the ionic strength of the buffer.[1] Column temperature can also play a role, though its effect may be less significant.[1]
Q3: Why is HILIC a suitable technique for imipenem analysis?
A3: Imipenem is a polar compound, making it challenging to retain on traditional reversed-phase columns. HILIC is specifically designed for the separation of polar and hydrophilic compounds, offering improved retention and separation for analytes like imipenem.
Q4: What are the common degradation products of imipenem and do they interfere with the analysis?
A4: Imipenem is known to be unstable in aqueous solutions, and its primary degradation product is thienamycin, which results from the cleavage of the β-lactam ring.[2][3] Other degradation products can include dimers and adducts formed with co-administered drugs like cilastatin.[3][4] A well-optimized HILIC method should be able to separate imipenem from these degradation products, ensuring the method is stability-indicating.[1]
Q5: What type of column is typically used for imipenem HILIC analysis?
A5: A bare silica (B1680970) column, such as a Purospher STAR Si column, has been shown to be effective for the HILIC separation of imipenem.[1] The polar nature of the silica stationary phase facilitates the retention of the polar imipenem molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HILIC analysis of imipenem.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Mismatch between the injection solvent and the mobile phase. | Ensure the sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase (high organic content). If the sample is in an aqueous solution, minimize the injection volume.[5][6] |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or buffer concentration. Ammonium (B1175870) formate (B1220265) is a common buffer used to improve peak shape in HILIC.[1] | |
| Inconsistent Retention Times | Inadequate column equilibration. | HILIC columns require thorough equilibration with the initial mobile phase to establish a stable water layer on the stationary phase. It is recommended to flush the column with at least 10-20 column volumes of the initial mobile phase between injections.[5][7] For new columns, a longer initial conditioning of at least 50 column volumes is advised.[5] |
| Fluctuation in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. Use of plastic (PFA) solvent bottles instead of borosilicate glass can improve retention time repeatability by preventing ion leaching.[8][9] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature throughout the analysis.[1] | |
| Low Signal Intensity or No Peak | Imipenem degradation. | Imipenem is unstable in solution. Prepare samples fresh and keep them refrigerated before analysis.[1] The use of a stabilizing agent in the sample solvent can also be considered.[10] |
| Analyte not retained on the column. | The mobile phase may have too high of an aqueous content (strong solvent in HILIC). Increase the percentage of acetonitrile in the mobile phase to increase retention.[11] | |
| High Backpressure | Buffer precipitation in the high organic mobile phase. | Ensure the buffer concentration is soluble in the mobile phase. A concentration of 10-20 mM is a good starting point.[5][11] Filter the mobile phase before use. |
| Column frit blockage. | Flush the column in the reverse direction with a weaker solvent. If the problem persists, the frit may need to be replaced. |
Experimental Protocols
Chemometric Optimization of HILIC Method for Imipenem Determination
This protocol is based on a Central Composite Face-Centered Experimental Design to optimize the key parameters for the HILIC separation of imipenem.
1. Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
Chemometric software for experimental design and data analysis (e.g., MODE 8.0)
-
Purospher® STAR Si (silica) column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Imipenem reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Purified water
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a stock solution of ammonium formate buffer at a desired concentration (e.g., 100 mM) and adjust the pH (e.g., to 5.5).
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve imipenem reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile, 80:20 v/v) to a known concentration. Store the solution in a refrigerator.[1]
3. Experimental Design:
-
Factors and Levels:
-
X1: Acetonitrile content (% v/v): e.g., 68%, 75%, 82%
-
X2: Ionic strength of ammonium formate buffer (mM): e.g., 15, 30, 45
-
X3: Column Temperature (°C): e.g., 25, 35, 45
-
-
Responses:
-
Y1: Retention time of imipenem
-
Y2: Tailing factor of the imipenem peak
-
Y3: Resolution between imipenem and its degradation product (thienamycin)
-
Table 1: Central Composite Face-Centered Experimental Design
| Run | X1: ACN (%) | X2: Buffer (mM) | X3: Temp (°C) |
| 1 | 68 | 15 | 25 |
| 2 | 82 | 15 | 25 |
| 3 | 68 | 45 | 25 |
| 4 | 82 | 45 | 25 |
| 5 | 68 | 15 | 45 |
| 6 | 82 | 15 | 45 |
| 7 | 68 | 45 | 45 |
| 8 | 82 | 45 | 45 |
| 9 | 68 | 30 | 35 |
| 10 | 82 | 30 | 35 |
| 11 | 75 | 15 | 35 |
| 12 | 75 | 45 | 35 |
| 13 | 75 | 30 | 25 |
| 14 | 75 | 30 | 45 |
| 15 | 75 | 30 | 35 |
| 16 | 75 | 30 | 35 |
| 17 | 75 | 30 | 35 |
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm[1]
-
Injection volume: 10 µL
5. Data Analysis:
-
Perform the experiments according to the design table.
-
Record the responses for each run.
-
Use the chemometric software to fit the data to a mathematical model and evaluate the effects of the factors and their interactions on the responses.
-
Determine the optimal conditions that provide the desired chromatographic performance (e.g., adequate retention, good peak shape, and sufficient resolution).
Visualizations
Caption: Workflow for chemometric optimization of the HILIC method.
Caption: Logical relationships in HILIC troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. How to Avoid Common Problems with HILIC Methods [restek.com]
- 6. agilent.com [agilent.com]
- 7. mac-mod.com [mac-mod.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solving the retention time repeatability problem of hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HILIC LC-MS/MS method for the quantification of cefepime, imipenem and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
minimizing interference from excipients in imipenem formulation analysis
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize interference from excipients during the analytical testing of imipenem (B608078) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when testing imipenem formulations?
A1: The primary challenges include co-elution of excipients with the imipenem peak in HPLC analysis, degradation of imipenem due to its inherent instability in aqueous solutions, and interference from cilastatin, which is often co-formulated with imipenem.[1][2][3] Degradation can be caused by factors like pH, temperature, and light exposure.[4][5][6]
Q2: Which excipients are known to interfere with imipenem analysis?
A2: While specific interfering excipients can vary, common ones in parenteral formulations like sodium bicarbonate can alter the pH of the sample solution, potentially accelerating imipenem degradation. Other excipients, depending on their chromatographic properties, may have retention times close to that of imipenem, causing peak overlap.
Q3: My imipenem peak is showing significant tailing. What could be the cause?
A3: Peak tailing in imipenem analysis is often due to secondary interactions between the analyte and the stationary phase, particularly residual silanols on C18 columns.[7] It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.[8]
Q4: I am observing ghost peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks can arise from several sources, including contaminants in the mobile phase or wash solvent, accumulation of late-eluting compounds from previous injections, or degradation of the sample within the autosampler.
Q5: How can I confirm that a peak is from an excipient and not a degradation product?
A5: The best approach is to run a placebo formulation (containing all excipients but no imipenem) under the same analytical conditions. Any peaks that appear in the placebo chromatogram at the same retention time as in the sample chromatogram can be attributed to excipients.[9] Additionally, forced degradation studies can help identify the retention times of potential degradation products.[4][5]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific analytical issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution / Co-elution with Excipient | Mobile phase composition is not optimal for separation. | 1. Adjust Mobile Phase pH: Small changes in pH can significantly alter the retention time of ionizable compounds like imipenem.[10] 2. Modify Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) to improve separation. 3. Change Organic Solvent: If acetonitrile (B52724) fails, try methanol, as it offers different selectivity. 4. Consider a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a different end-capping) may provide the necessary selectivity. |
| Variable Retention Times | Fluctuation in pump pressure, inconsistent mobile phase preparation, or column temperature changes.[10] | 1. Check for Leaks: Inspect all fittings and connections for any signs of leaks.[8][11] 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[11] 3. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[11] 4. Prepare Mobile Phase Carefully: Manually prepare the mobile phase to ensure consistent composition.[10] |
| High Backpressure | Blockage in the system, typically at the column inlet frit or guard column.[7] | 1. Remove Guard Column: Check if the pressure drops significantly. If so, replace the guard column.[11] 2. Backflush the Column: Reverse the column direction (disconnect from the detector) and flush with a strong solvent to remove particulates from the inlet frit.[8] 3. Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection to prevent particulate buildup.[8] |
| Low Analyte Recovery | Incomplete sample extraction, analyte adsorption onto vials or filters, or sample degradation. | 1. Evaluate Extraction Procedure: Ensure the chosen solvent fully dissolves the imipenem from the formulation matrix. 2. Check for Adsorption: Use low-adsorption vials and test different filter materials (e.g., PTFE vs. PVDF) to see if recovery improves. 3. Minimize Sample Preparation Time: Imipenem is unstable in solution. Prepare samples immediately before analysis and keep them cool in the autosampler.[1][12] |
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of imipenem, often in combination with cilastatin. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | X-Terra C18 (250 x 4.6 mm, 5 µm)[13] | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[9] | CN Column (250 x 4.6 mm, 5 µm)[14] |
| Mobile Phase | Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (50:50)[13] | 0.03M Dipotassium (B57713) Hydrogen Phosphate (pH 3.2) : Acetonitrile[15] | 0.1% Phosphoric Acid : Acetonitrile (50:50)[14] |
| Flow Rate | 1.0 mL/min[13] | 1.0 mL/min[15] | 1.0 mL/min[14] |
| Detection (UV) | 238 nm[13] | 265 nm[15] | 265 nm[14] |
| Column Temp. | Ambient | Not Specified | 30°C[14] |
| Retention Time (Imipenem) | Not Specified | ~3.1 min[9][15] | Not Specified |
Experimental Protocols
Protocol 1: HPLC Method for Imipenem Quantification
This protocol outlines a general reverse-phase HPLC method for the quantification of imipenem.
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution (e.g., 0.03M dipotassium hydrogen phosphate) and adjust the pH to 3.2 using phosphoric acid.[15]
-
Mix the buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 50:50 v/v).[13]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or helium sparging.
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of imipenem reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Take a representative sample of the imipenem formulation (e.g., powder for injection).
-
Reconstitute and dilute the formulation with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the "Quantitative Data Summary" table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the imipenem peak based on the retention time of the standard.
-
Calculate the concentration of imipenem in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Placebo Interference Check
This protocol is essential to identify peaks originating from excipients.
-
Prepare Placebo Solution:
-
Accurately weigh and mix all excipients present in the formulation in their respective ratios, excluding imipenem.
-
Dissolve the placebo mixture in the mobile phase to the same concentration as the sample solution.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Chromatographic Analysis:
-
Inject the placebo solution into the HPLC system using the same method as for the imipenem sample.
-
-
Evaluation:
-
Compare the chromatogram of the placebo with the sample chromatogram.
-
Any peak appearing in both chromatograms at the same retention time indicates interference from an excipient.
-
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for identifying and resolving excipient interference.
Caption: Logical flow for developing a stability-indicating HPLC method.
References
- 1. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 15. rjptonline.org [rjptonline.org]
effect of oxygen and water content on imipenem and cilastatin stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imipenem (B608078) and cilastatin (B194054). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments, with a focus on the effects of oxygen and water content.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of solid imipenem and cilastatin sodium?
A1: The chemical stability of imipenem and cilastatin sodium in solid form is significantly influenced by the presence of oxygen and water.[1][2][3] Oxidation is a common degradation pathway for active pharmaceutical ingredients exposed to air.[2][3] Additionally, water, particularly free water content, can lead to hydrolytic degradation of the β-lactam ring in imipenem.[2]
Q2: How does headspace oxygen in a vial affect the stability of the drug product?
A2: Headspace oxygen plays a crucial role in the degradation of imipenem and cilastatin sodium for injection (IMI/CIL).[1][2][3] Studies have shown that reducing the level of headspace oxygen, for instance by purging with nitrogen, significantly inhibits the degradation of the drug product.[2] Specifically, cilastatin sodium is susceptible to oxidative degradation, leading to the formation of impurities.[2]
Q3: Is total water content or free water content a better predictor of imipenem and cilastatin stability?
A3: Free water content is a better predictor of the stability of imipenem and cilastatin sodium than total water content.[1][2] While total water content is a factor, it is the free water that is more readily available to participate in chemical reactions, such as the hydrolysis of the β-lactam ring in imipenem.[2] The rate of drug degradation increases with a higher content of free water.[2]
Q4: What are the main degradation products of imipenem and cilastatin under the influence of oxygen and water?
A4: Under conditions of oxidative and hydrolytic stress, several degradation products can form. For cilastatin, oxidative degradation can lead to the formation of diastereoisomers (impurities Cil-A1 and Cil-A2) and another impurity, Cil-G.[2] For imipenem, the primary degradation products are hydrolytic, resulting from the cleavage of the β-lactam ring to form imipenemoic acid (Imi-B1) and its epimer (Imi-B2).[2][4][5]
Q5: Can the physical properties of the drug particles influence their stability?
A5: Yes, particle shape and size have a significant effect on the stability of imipenem and cilastatin sodium.[1][2][3] A larger surface area of the drug particles exposed to air can increase the extent of degradation, particularly the influence of cilastatin sodium on imipenem.[2]
Troubleshooting Guides
Problem 1: Rapid degradation of imipenem is observed in a new batch of solid IMI/CIL.
-
Possible Cause: Increased exposure to moisture, leading to a higher free water content. Imipenem is particularly sensitive to water, which causes hydrolysis of its β-lactam ring.[2] Cilastatin sodium can also exacerbate the degradation of imipenem under high humidity.[2]
-
Troubleshooting Steps:
-
Measure Water Content: Determine both the total and free water content of the problematic batch and compare it to a stable batch.
-
Control Humidity: Store the product under controlled, low-humidity conditions (e.g., using desiccants or a dry box).
-
Review Manufacturing Process: Investigate the manufacturing process for any steps where the product might be exposed to high humidity.
-
Problem 2: An increase in cilastatin-related impurities is detected during stability testing.
-
Possible Cause: Presence of oxygen in the vial's headspace is likely causing oxidative degradation of cilastatin.[2]
-
Troubleshooting Steps:
-
Analyze Headspace Gas: Measure the oxygen concentration in the headspace of the vials.
-
Implement Inert Gas Purging: During the filling and sealing process, purge the vials with an inert gas like high-purity nitrogen to displace oxygen.[2]
-
Use Oxygen Scavengers: Consider including oxygen scavengers within the packaging to absorb residual oxygen.
-
Problem 3: Inconsistent stability results between different batches of IMI/CIL.
-
Possible Cause: Variations in particle size and shape between batches could be a contributing factor.[2] Different particle characteristics can lead to different surface areas exposed to environmental factors.
-
Troubleshooting Steps:
-
Particle Size Analysis: Perform particle size distribution analysis on different batches to check for consistency.
-
Microscopic Examination: Visually inspect the particle shape and morphology using microscopy.
-
Standardize Crystallization/Milling: Ensure that the crystallization and/or milling processes are tightly controlled to produce consistent particle characteristics.
-
Data Presentation
Table 1: Effect of Headspace Oxygen (HO) on the Stability of IMI/CIL at 60°C for 30 Days
| Headspace Oxygen (%) | Total Impurities (%) |
| 20 | 2.71 ± 0.19 |
| 5 | 1.75 ± 0.26 |
| 2 | 0.93 ± 0.02 |
Data extracted from Zhang et al., 2022.[2]
Table 2: Effect of Relative Humidity (RH) on the Degradation of Imipenem in IMI/CIL at 30 Days
| Relative Humidity (%) | Imipenem Content (%) |
| 30 | > 95% |
| 45 | Close to 0% |
| 75 | Close to 0% |
Data interpreted from statements in Zhang et al., 2022.[2]
Experimental Protocols
Protocol 1: Evaluation of Headspace Oxygen Effect on IMI/CIL Stability
-
Sample Preparation:
-
Stress Conditions:
-
The prepared samples are stored at an elevated temperature, for example, 60°C.[2]
-
-
Analysis:
-
Samples are analyzed for major degradation substances at specified time points (e.g., day 0, 10, and 30) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2]
-
Protocol 2: Evaluation of Water Content Effect on IMI/CIL Stability
-
Sample Preparation:
-
Analysis:
-
The samples are analyzed at set intervals (e.g., day 0, 5, 10, and 30) for degradation products using HPLC.[2]
-
Total and free water content can be measured using appropriate techniques (e.g., Karl Fischer titration for total water).
-
Mandatory Visualizations
Caption: Proposed degradation pathways for imipenem and cilastatin due to water and oxygen.
Caption: Workflow for investigating the effects of oxygen and water on IMI/CIL stability.
References
Validation & Comparative
A Comparative Guide to Validated RP-HPLC Methods for the Simultaneous Analysis of Imipenem and Cilastatin Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the simultaneous determination of Imipenem (B608078) (IPM) and Cilastatin (B194054) (CSN) in pharmaceutical formulations. The validation of these methods has been performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and regulatory compliance. This document is intended to assist researchers and quality control analysts in selecting and implementing a suitable analytical method for their specific needs.
Comparative Summary of Validated RP-HPLC Methods
The following tables summarize the key chromatographic conditions and validation parameters of different RP-HPLC methods developed for the simultaneous estimation of Imipenem and Cilastatin.
Table 1: Chromatographic Conditions of Various RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Inertsil-ODS C18 (250 mm x 4.6 mm, 5 µm)[1][2] | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[3][4] | X-Terra C18 (250 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | Methanol: Acetonitrile (80:20 v/v)[1][2] | Acetonitrile: 0.03M Dipotassium hydrogen phosphate (B84403) (pH 3.2 with ortho-phosphoric acid) | Phosphate Buffer (pH 3.0): Acetonitrile (50:50 v/v)[5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4] | 1.0 mL/min[5] |
| Detection Wavelength | 248 nm | 265 nm[3][4] | 238 nm[5] |
| Run Time | 8 minutes[2] | Not Specified | Not Specified |
| Retention Time (Imipenem) | 2.930 min[1][2] | 3.107 min[3][4] | 3.345 min[6] |
| Retention Time (Cilastatin) | 4.215 min[1][2] | 3.885 min[3][4] | 2.523 min[6] |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | |||
| Imipenem | 20-80[1][2] | 20-120[3][4] | 50-250[6] |
| Cilastatin | 20-80[1][2] | 20-120[3][4] | 5-50[6] |
| Correlation Coefficient (R²) | |||
| Imipenem | 0.9990[2] | ≥ 0.999[3] | 0.999[6] |
| Cilastatin | 0.9991[2] | ≥ 0.999[3] | 0.999[6] |
| Accuracy (% Recovery) | |||
| Imipenem | 99.56%[6] | 99.72%[3][4] | 98-102%[5] |
| Cilastatin | 99.48%[6] | 98.37%[3][4] | 98-102%[5] |
| Precision (%RSD) | |||
| Repeatability | Imipenem: 1.2, Cilastatin: 2.0[6] | Not Specified | Not Specified |
| Intermediate Precision | Imipenem: 1.1, Cilastatin: 1.1[6] | Not Specified | Not Specified |
| Limit of Detection (LOD) (µg/mL) | |||
| Imipenem | 2.17[5] | 0.02[3][4] | 0.03[6] |
| Cilastatin | 0.037[5] | 0.01[3][4] | 2.17[6] |
| Limit of Quantification (LOQ) (µg/mL) | |||
| Imipenem | 6.60[5] | 0.06[3][4] | 0.11[6] |
| Cilastatin | 0.112[5] | 0.03[3][4] | 6.6[6] |
Experimental Protocols
The following are detailed methodologies for the key validation experiments as per ICH guidelines.
System Suitability
Objective: To ensure that the chromatographic system is suitable for the intended analysis.
Procedure:
-
Prepare a standard solution containing Imipenem and Cilastatin at a known concentration (e.g., 40 µg/mL of each).
-
Inject the standard solution five or six times into the HPLC system.
-
Calculate the following parameters:
-
Tailing factor (T): Should be ≤ 2.0 for both peaks.
-
Theoretical plates (N): Should be > 2000 for both peaks.
-
Resolution (Rs): Should be > 2.0 between the Imipenem and Cilastatin peaks.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.
-
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Procedure:
-
Prepare a series of at least five standard solutions of Imipenem and Cilastatin at different concentrations (e.g., covering 50% to 150% of the expected working concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration for each analyte.
-
Determine the correlation coefficient (R²), which should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Perform recovery studies by spiking a placebo formulation with known amounts of Imipenem and Cilastatin at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze these samples in triplicate.
-
Calculate the percentage recovery for each analyte at each concentration level. The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-day precision):
-
Prepare six separate sample solutions of Imipenem and Cilastatin at 100% of the test concentration.
-
Analyze these samples on the same day and by the same analyst.
-
Calculate the %RSD of the assay results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the assay results. The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
Specificity (Forced Degradation Studies)
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Procedure:
-
Subject the drug product to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., 60°C), and photolytic degradation (e.g., UV light).
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the peaks of Imipenem and Cilastatin, and the peak purity of the analyte peaks is acceptable.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the chromatographic conditions, one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Column temperature (e.g., ± 5°C).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze a standard solution under each of the modified conditions.
-
The system suitability parameters should remain within the acceptable limits, indicating the robustness of the method.
Visualizations
The following diagrams illustrate the logical flow of the RP-HPLC method validation process and the relationship between the different validation parameters as stipulated by ICH guidelines.
Caption: Workflow for RP-HPLC method validation.
Caption: Interrelationship of ICH validation parameters.
References
A Comparative In Vitro Analysis of Imipenem/Cilastatin and Meropenem Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two prominent carbapenem (B1253116) antibiotics, imipenem (B608078) (administered with cilastatin (B194054) to inhibit renal degradation) and meropenem (B701), against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of underlying biological mechanisms to aid in research and development efforts.
Data Presentation: In Vitro Susceptibility
The in vitro potency of imipenem and meropenem against P. aeruginosa is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data presented in the following tables are a synthesis of findings from multiple studies and susceptibility surveillance programs. It is important to note that MIC values can vary depending on the specific strain of P. aeruginosa, the presence of resistance mechanisms, and the testing methodology employed.
Table 1: Comparative MIC Values for Imipenem and Meropenem against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Breakpoint (≤ µg/mL) - CLSI | Susceptibility Breakpoint (≤ µg/mL) - EUCAST |
| Imipenem/Cilastatin | 4 | >32 | 2 | 2 |
| Meropenem | 16 | >32 | 2 | 2 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are illustrative and can vary between studies.[1]
Table 2: Susceptibility of Imipenem-Resistant P. aeruginosa to Meropenem
| Study Reference | Percentage of Imipenem-Resistant Isolates Susceptible to Meropenem |
| Edwards et al. (1995) | 43.8% |
This data highlights that a notable portion of imipenem-resistant P. aeruginosa may retain susceptibility to meropenem, suggesting differing interactions with bacterial resistance mechanisms.
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of in vitro susceptibility data. The following are detailed methodologies for two widely accepted assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the MIC of an antimicrobial agent in a liquid growth medium.
Objective: To determine the lowest concentration of imipenem and meropenem that inhibits the visible growth of P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Imipenem and meropenem stock solutions
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution:
-
Prepare serial two-fold dilutions of imipenem and meropenem in CAMHB in the wells of the 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final concentration of 5 x 105 CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This agar-based method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Objective: To qualitatively determine the susceptibility of P. aeruginosa to imipenem and meropenem.
Materials:
-
Pseudomonas aeruginosa isolate
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Imipenem (10 µg) and meropenem (10 µg) antibiotic disks
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity matching a 0.5 McFarland standard as described for the broth microdilution method.[2]
-
-
Inoculation of the Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.[2]
-
Remove excess fluid by pressing the swab against the inside of the tube.[1][2]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[1][2]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[1]
-
-
Measuring the Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[3]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]
-
Mechanisms of Action and Resistance
The differential activity of imipenem and meropenem against P. aeruginosa can be attributed to their interactions with penicillin-binding proteins (PBPs) and their susceptibility to various resistance mechanisms.
Carbapenems exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] Both imipenem and meropenem have a high affinity for PBP-2 in P. aeruginosa.[6][7] However, meropenem also demonstrates a high affinity for PBP-3, an attribute not as pronounced with imipenem.[7]
The primary mechanisms of resistance to carbapenems in P. aeruginosa include:
-
Reduced Outer Membrane Permeability: The loss or downregulation of the OprD porin channel is a major mechanism of resistance to imipenem, as it is the primary route of entry for this antibiotic.[8][9] Meropenem can also utilize other entry routes, making it less affected by the loss of OprD.
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as MexAB-OprM, can actively transport meropenem out of the bacterial cell, leading to resistance.[5][10] Imipenem is generally not a substrate for these efflux systems.[5][10]
-
Carbapenemase Production: The production of β-lactamase enzymes that can hydrolyze carbapenems, such as metallo-β-lactamases (MBLs), confers high-level resistance to both imipenem and meropenem.
The interplay of these mechanisms determines the susceptibility profile of a given P. aeruginosa isolate to each of these carbapenems.
Mandatory Visualizations
Caption: Workflow for MIC determination.
Caption: Carbapenem resistance pathways.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. asm.org [asm.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and function of OprD protein in Pseudomonas aeruginosa: From antibiotic resistance to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of outer membrane protein OprD and penicillin-binding proteins in resistance of Pseudomonas aeruginosa to imipenem and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jidc.org [jidc.org]
Navigating Beta-Lactam Hypersensitivity: A Comparative Guide to Imipenem Cross-Allergenicity
For researchers, scientists, and drug development professionals, understanding the nuances of cross-allergenicity between beta-lactam antibiotics is paramount for both patient safety and the advancement of novel therapeutic agents. This guide provides a comprehensive comparison of the evidence regarding the cross-allergenicity between imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, and other beta-lactams, supported by quantitative data and detailed experimental protocols.
The historical perspective on imipenem's cross-reactivity with penicillins, once estimated to be as high as 50%, has been significantly revised in light of more recent and robust clinical data. Current evidence strongly suggests a much lower risk of cross-reaction, particularly in patients with a confirmed penicillin allergy. This guide will delve into the data supporting this updated understanding and explore the cross-allergenicity profile of imipenem with cephalosporins and other carbapenems.
Quantitative Analysis of Cross-Allergenicity
The following tables summarize the reported rates of cross-reactivity between imipenem and other beta-lactam antibiotics from various clinical studies. It is important to note that the methodology and patient populations in these studies can vary, leading to a range of reported incidences.
Table 1: Cross-Reactivity Between Imipenem and Penicillins
| Study Population | Diagnostic Method(s) | Reported Cross-Reactivity Rate with Imipenem | Citation(s) |
| Patients with a history of penicillin allergy (early studies) | Skin Testing | High (e.g., ~50%) | [1][2][3] |
| Patients with a history of penicillin allergy (retrospective study, 2004) | Clinical hypersensitivity reaction | 9.2% (to meropenem (B701) or imipenem/cilastatin) | [2] |
| Patients with proven, suspected, or possible IgE-mediated penicillin allergy (systematic review) | Carbapenem reactions | 4.3% | |
| Patients with positive skin tests to penicillin (subset of systematic review) | Symptoms consistent with IgE-mediated mechanism | 0.3% | |
| Patients with a positive penicillin skin test (meta-analysis) | Any carbapenem | <1% | [4] |
| Patients with skin test-confirmed penicillin allergy (prospective study) | Clinical tolerance | 0% (all tolerated carbapenems) | |
| Patients with delayed-type, cell-mediated hypersensitivity to penicillins | Positive patch tests to penicillin and imipenem-cilastatin | 5.5% | [5] |
Table 2: Cross-Reactivity Between Imipenem and Cephalosporins
| Study Population | Diagnostic Method(s) | Reported Cross-Reactivity Rate with Imipenem | Citation(s) |
| Patients with cephalosporin (B10832234) hypersensitivity | Hypersensitivity reaction to a carbapenem | 25% (3/12 patients; included non-IgE-mediated reactions to imipenem and meropenem) | [6] |
| General guidance | Clinical observation | Appears to be low, but data is limited. | [4] |
Table 3: Cross-Reactivity Between Imipenem and Other Carbapenems (Meropenem, Ertapenem (B1671056), Doripenem)
| Comparison | Study Type | Findings | Citation(s) |
| Imipenem vs. Meropenem | Case reports and clinical observations | Generally low cross-reactivity; patients allergic to one may tolerate the other. Structural differences in side chains may play a role. | [4][7][8] |
| Imipenem vs. Ertapenem | Clinical study in patients with β-lactam allergy | Very low rate of cross-reactivity. Patients with negative skin tests to ertapenem tolerated the drug. | [9][10] |
| Imipenem vs. Doripenem | Limited data | Data on cross-reactivity is scarce. | [4] |
Experimental Protocols for Assessing Cross-Allergenicity
Accurate assessment of beta-lactam hypersensitivity is crucial. The following are detailed methodologies for key experiments used to evaluate cross-allergenicity.
Skin Testing Protocol for Beta-Lactam Allergy
Skin testing is a primary method to detect IgE-mediated hypersensitivity.
a. Skin Prick Testing (SPT):
-
Reagents: Histamine (positive control), saline (negative control), benzylpenicilloyl polylysine (B1216035) (major determinant), and a minor determinant mixture (if available). For imipenem, a non-irritating concentration is used.
-
Procedure: A drop of each reagent is placed on the volar surface of the forearm. A sterile lancet is passed through each drop to prick the epidermis.
-
Reading: Results are read after 15-20 minutes. A wheal of ≥3 mm larger than the negative control is considered positive.[11][12]
b. Intradermal Testing (IDT):
-
Procedure: If SPT is negative, IDT is performed. A small amount (0.02-0.03 mL) of the test reagent is injected intradermally to raise a small bleb.[13]
-
Reagents and Concentrations:
-
Saline (negative control)
-
Histamine (positive control)
-
Benzylpenicilloyl polylysine
-
Minor determinant mixture
-
Imipenem (and other beta-lactams) at non-irritating concentrations.
-
-
Reading: Results are read after 15-20 minutes. An increase in the wheal diameter of ≥3 mm from the initial bleb is considered positive.[11]
Drug Provocation Test (DPT) Protocol
DPT is the gold standard for ruling out drug hypersensitivity but carries the risk of inducing a reaction. It should only be performed by experienced personnel in a setting with emergency resuscitation capabilities.
-
Patient Selection: Patients with a low-to-moderate probability of allergy and negative or inconclusive skin tests.
-
Procedure: The suspected drug is administered in gradually increasing doses, starting with a fraction of the therapeutic dose (e.g., 1/100th to 1/10th).[14][15]
-
Observation: The patient is closely monitored for any signs or symptoms of a hypersensitivity reaction after each dose and for a period after the final dose.
-
Endpoint: A positive DPT is the appearance of objective signs of an allergic reaction. A negative DPT, where the full therapeutic dose is tolerated, rules out the allergy.
In Vitro Diagnostic Methods
In vitro tests offer a safer alternative to in vivo testing, particularly for patients with a history of severe reactions.
a. Basophil Activation Test (BAT):
-
Principle: Measures the activation of basophils (a type of white blood cell) in response to an allergen. Activated basophils express specific markers on their surface (e.g., CD63, CD203c).[16][17]
-
Methodology:
-
Patient's whole blood or isolated basophils are incubated with the suspected beta-lactam antibiotic (e.g., imipenem).
-
Positive (anti-IgE antibody) and negative controls are included.
-
After incubation, cells are stained with fluorescently labeled antibodies against basophil-specific markers and activation markers.
-
The percentage of activated basophils is quantified using flow cytometry.
-
-
Interpretation: A significant increase in the percentage of activated basophils in the presence of the drug compared to the negative control indicates sensitization.[18][19]
b. Lymphocyte Transformation Test (LTT):
-
Principle: Measures the proliferation of T-lymphocytes in response to a drug, indicating a cell-mediated immune response.[20][21]
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood.
-
PBMCs are cultured in the presence of the suspected drug and controls.
-
After several days of culture, lymphocyte proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., 3H-thymidine) or by colorimetric assays.[22][23]
-
-
Interpretation: A stimulation index (ratio of proliferation with the drug to proliferation in the negative control) above a certain threshold is considered a positive result.[24]
Signaling Pathways and Logical Relationships
The cross-reactivity between beta-lactam antibiotics is primarily determined by the structural similarity of their side chains, rather than the core beta-lactam ring itself.
Conclusion
The evidence overwhelmingly indicates that the risk of cross-allergenicity between imipenem and penicillins is significantly lower than historically presumed, with recent data suggesting a rate of less than 1%.[2][4][25] While data on cross-reactivity with cephalosporins and other carbapenems are more limited, the available evidence suggests a similarly low risk, particularly when side-chain structures are dissimilar.[4][6][26] For patients with a history of beta-lactam allergy, a thorough evaluation including a detailed history, and in select cases, skin testing and/or in vitro tests, can enable the safe use of imipenem and other carbapenems. Drug provocation tests remain the definitive standard for excluding a clinically significant allergy. This guide provides a framework for understanding and evaluating the cross-allergenicity of imipenem, aiding researchers and clinicians in making informed decisions.
References
- 1. Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics: Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in collaboration with the German Society of Allergology (AeDA), German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society for Allergology and Immunology (ÖGAI), and the Paul-Ehrlich Society for Chemotherapy (PEG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Overview and Insights into Carbapenem Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity and tolerability of imipenem in patients with delayed-type, cell-mediated hypersensitivity to beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcritintensivecare.org [jcritintensivecare.org]
- 9. Cross-reactivity and Tolerability of Ertapenem in Patients With IgE-Mediated Hypersensitivity to β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-reactivity and Tolerability of Ertapenem in Patients With IgE-Mediated Hypersensitivity to β-Lactams. | Read by QxMD [read.qxmd.com]
- 11. penallergytest.com [penallergytest.com]
- 12. Penicillin allergy skin test protocol [aaaai.org]
- 13. Penicillin Allergy Skin Testing in the Inpatient Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VASF Beta-Lactam Test Dosing Protocol | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 15. prismahealth.org [prismahealth.org]
- 16. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Basophil Activation Test: Old and New Applications in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Basophil activation test in the diagnosis of allergy to medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Determining the role of basophil activation testing in reported type 1 allergy to beta-lactam antibiotics [frontiersin.org]
- 20. Western University [schulich.uwo.ca]
- 21. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 25. droracle.ai [droracle.ai]
- 26. unmc.edu [unmc.edu]
A Comparative Guide to HPLC and MEKC Analytical Methods for Imipenem and Cilastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) for the simultaneous analysis of imipenem (B608078) and cilastatin (B194054). This publication aims to assist researchers and analytical scientists in selecting the most suitable method for their specific applications by presenting a comprehensive overview of experimental protocols, performance data, and a visual representation of the analytical workflows.
Introduction
Imipenem is a broad-spectrum β-lactam antibiotic that is co-administered with cilastatin, a renal dehydropeptidase-I inhibitor.[1][2] Cilastatin prevents the renal metabolism of imipenem, thereby increasing its urinary concentration and antibacterial efficacy.[3] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing imipenem and cilastatin. Both HPLC and MEKC have been successfully employed for this purpose. This guide will delve into a comparative analysis of these two techniques.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance parameters of representative HPLC and MEKC methods for the simultaneous determination of imipenem and cilastatin.
| Parameter | HPLC Method | MEKC Method |
| Linearity Range (µg/mL) | Imipenem: 20-80[4], 50-250[3], 117.1-585.5[5], 1-6[6] Cilastatin: 20-80[4], 50-250[3], 117.1-585.3[5], 1-6[6] | Imipenem: Not explicitly stated, but validated. Cilastatin: Not explicitly stated, but validated. |
| Accuracy (% Recovery) | Imipenem: 98.8%[5], ~99-101%[3] Cilastatin: 99.2%[5], ~98-102%[3] | Not explicitly stated, but validated. |
| Precision (%RSD) | Imipenem: < 2%[7] Cilastatin: < 2%[7] | Migration Times: Imipenem 0.60%, Cilastatin 0.78%[1][2] Peak Areas: Imipenem 1.14%, Cilastatin 1.02%[1][2] |
| Limit of Detection (LOD) (µg/mL) | Imipenem: 2.17[3], 0.3[8], 0.02[9] Cilastatin: 0.037[3], 0.5[8], 0.01[9] | Imipenem: 0.4[1][2] Cilastatin: 0.2[1][2] |
| Limit of Quantitation (LOQ) (µg/mL) | Imipenem: 6.60[3], 0.06[9] Cilastatin: 0.112[3], 0.03[9] | Not explicitly stated. |
| Analysis Time (minutes) | ~8[4], < 6[7] | ~7[1][2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section describes a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous analysis of imipenem and cilastatin. The parameters are compiled from several validated methods.[3][4][5][6][10]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Stationary Phase (Column): An Inertsil-ODS C18 column (250 mm x 4.6 mm, 5 µm) is commonly employed.[4][6] Other suitable columns include X-Terra C18 (250mm x 4.6mm, 5.0µm)[3] and CN columns (4.6 mm × 250 mm, 5μm).[5]
-
Mobile Phase: A variety of mobile phases can be used. A common composition is a mixture of methanol (B129727) and acetonitrile (B52724) in an 80:20 ratio.[4] Another option is a 50:50 mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[3][4][10]
-
Detection Wavelength: Detection is commonly performed at 238 nm[3], 265 nm[5], or 217 nm[6]. The choice of wavelength can be optimized for sensitivity.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent and then filtered before injection.
Micellar Electrokinetic Chromatography (MEKC) Method
The following MEKC method was developed for the rapid and efficient separation of imipenem and cilastatin.[1][2]
-
CE System: A capillary electrophoresis system with a UV detector is utilized.
-
Capillary: An uncoated fused-silica capillary with dimensions of 60 cm total length (50 cm effective length) and 75 µm internal diameter is used.[1][2]
-
Background Electrolyte (BGE): The separation is achieved using a 25 mM borate (B1201080) buffer at pH 9.2, containing 75 mM sodium dodecyl sulphate (SDS).[1][2]
-
Applied Voltage: A voltage of 25 kV is applied across the capillary.[1][2]
-
Sample Injection: The sample is introduced into the capillary using hydrodynamic injection.
-
Analysis Time: The separation is completed within approximately 7 minutes.[1][2]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a logical comparison of the two analytical methods.
Figure 1: General experimental workflows for HPLC and MEKC analysis.
Figure 2: Logical comparison of HPLC and MEKC methods.
Conclusion
Both HPLC and MEKC are suitable for the simultaneous determination of imipenem and cilastatin in pharmaceutical formulations. The choice between the two methods depends on the specific requirements of the analysis.
HPLC methods are well-established, robust, and generally offer excellent precision and accuracy.[3][4][5] They are widely available in most analytical laboratories.
The MEKC method, on the other hand, presents advantages in terms of faster analysis times and significantly lower consumption of organic solvents, making it a more environmentally friendly option.[1][2] It also demonstrates high separation efficiency.[1][2] However, MEKC may sometimes have lower concentration sensitivity compared to HPLC and can be more susceptible to matrix effects.
Ultimately, the selection of the analytical method should be based on a careful consideration of factors such as the required sensitivity, sample throughput, available instrumentation, and environmental impact. For routine quality control where high throughput and reduced solvent waste are priorities, MEKC presents a compelling alternative to traditional HPLC. For analyses requiring the highest sensitivity and robustness, a well-validated HPLC method remains a reliable choice.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpbs.com [ijpbs.com]
- 4. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 5. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 8. journals.asm.org [journals.asm.org]
- 9. rjptonline.org [rjptonline.org]
- 10. jocpr.com [jocpr.com]
A Comparative Guide to Stability-Indicating Analytical Methods for Imipenem and Cilastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the simultaneous determination of Imipenem (B608078) and Cilastatin (B194054), with a focus on stability-indicating assays. The information presented is crucial for quality control and formulation development, ensuring the efficacy and safety of this vital antibiotic combination. Imipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is co-administered with Cilastatin, a renal dehydropeptidase-I inhibitor, to prevent its rapid degradation in the kidneys.
Method Performance Comparison
Several analytical techniques have been developed and validated for the simultaneous quantification of Imipenem and Cilastatin. The most common and reliable methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by spectrophotometric and Ultra-Performance Liquid Chromatography (UPLC) methods. Below is a summary of their performance characteristics based on published experimental data.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC, particularly RP-HPLC, is the most widely employed technique due to its high resolution, sensitivity, and specificity.[1][2][3][4]
| Parameter | Method 1[1][5] | Method 2[3] | Method 3[2] | Method 4[6] |
| Stationary Phase | Inertsil-ODS C18 (250mm × 4.6mm, 5µm) | Inertsil ODS C18 (250 mm × 4.6 mm, 5μm) | Hypersil BDS Reverse Phase-C18 (250mm × 4.6 x 5-µm) | CN column (4.6 mm×250 mm,5μm) |
| Mobile Phase | Methanol: Acetonitrile (80:20) | Methanol: Acetonitrile: Acetate buffer (70:25:05 v/v), pH 5.2 | Acetonitrile and 0.03M Dipotassium hydrogen phosphate (B84403) in water, pH 3.2 | Acetonitrile: 0.1% Phosphoric acid (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not specified | 217 nm | 265 nm | 265 nm |
| Retention Time (Imipenem) | 2.930 min | Not specified | 3.107 min | Not specified |
| Retention Time (Cilastatin) | 4.215 min | Not specified | 3.885 min | Not specified |
| Linearity Range (Imipenem) | 20-80 µg/mL | 1-6 µg/mL | 20-120 mcg/ml | 117.1-585.5 mg·L-1 |
| Linearity Range (Cilastatin) | 20-80 µg/mL | 1-6 µg/mL | 20-120 mcg/ml | 117.1-585.3 mg·L-1 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.999 | > 0.9999 |
| LOD (Imipenem) | 0.4 μg/mL[5] | Not specified | 0.02 µg/mL | Not specified |
| LOD (Cilastatin) | 0.2 μg/mL[5] | Not specified | 0.01 µg/mL | Not specified |
| LOQ (Imipenem) | Not specified | Not specified | 0.06 µg/mL | Not specified |
| LOQ (Cilastatin) | Not specified | Not specified | 0.03 µg/mL | Not specified |
| Accuracy (% Recovery) | Close to 100%[1] | Not specified | 99.72% (Imipenem), 98.37% (Cilastatin) | 98.8% (Imipenem), 99.2% (Cilastatin) |
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more rapid alternative to HPLC, although they may lack the same level of specificity.[7][8] Derivative spectrophotometry is often used to resolve the overlapping spectra of Imipenem and Cilastatin.[7]
| Parameter | Method 1 (First Order Derivative UV)[7] | Method 2 (Synchronous Spectrofluorimetry)[8] |
| Analytical Wavelength | 318 nm (Imipenem), 243 nm (Cilastatin) | 470 nm (Imipenem), 360 nm (Cilastatin) (Δλ = 110 nm) |
| Linearity Range (Imipenem) | 14-42 µg/mL | 50–500 ng mL−1 |
| Linearity Range (Cilastatin) | 14-42 µg/mL | 20–500 ng mL−1 |
| Correlation Coefficient (R) | > 0.99 | Not specified |
| LOD (Imipenem) | Not specified | 5.5 ng mL−1 |
| LOD (Cilastatin) | Not specified | 4.5 ng mL−1 |
| LOQ (Imipenem) | Not specified | 16.5 ng mL−1 |
| LOQ (Cilastatin) | Not specified | 13.6 ng mL−1 |
| Accuracy (% Recovery) | Average 100.6% | Not specified |
Experimental Protocols
Representative RP-HPLC Method
This protocol is based on a validated stability-indicating RP-HPLC method for the simultaneous estimation of Imipenem and Cilastatin in injection formulations.[1][5]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV-Vis detector.
-
Column: Inertsil-ODS C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Methanol and Acetonitrile in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: As per optimization, though not explicitly stated, 265 nm is a common wavelength for these compounds.[2][6]
-
Run Time: 8 minutes.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve Imipenem and Cilastatin reference standards in the mobile phase to obtain a stock solution.
-
Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-80 µg/mL).
3. Sample Preparation:
-
For injection formulations, reconstitute the powder with a suitable diluent.
-
Dilute the reconstituted solution with the mobile phase to obtain a final concentration within the validated linear range.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[1][3][9]
-
Acid Hydrolysis: Treat the drug solution with 0.025 M HCl at room temperature for 15 minutes.[9]
-
Base Hydrolysis: Treat the drug solution with 0.025 M NaOH at room temperature for 15 minutes.[9]
-
Oxidative Degradation: Treat the drug solution with 0.05% H₂O₂ at room temperature for 30 minutes.[9]
-
Thermal Degradation: Expose the solid drug to 90°C for 48 hours.[9]
-
Photolytic Degradation: Expose the drug solution to UV light (200 watt Hr/m²) for 5 days and white fluorescent light (10 K Lux) for 120 hours.[9]
After exposure to stress conditions, the samples are diluted appropriately and analyzed by the HPLC method to check for any degradation peaks and ensure they are well-resolved from the main drug peaks.
Representative First-Order Derivative UV Spectrophotometry Method
This protocol is based on a UV-spectrophotometric assay for the determination of Imipenem and Cilastatin in pharmaceutical formulations.[7]
1. Instrument and Settings:
-
Instrument: UV-Visible Spectrophotometer capable of first-order derivative measurements.
-
Scan Range: As required to cover the absorption maxima of both drugs.
-
Measurement Wavelengths: 318 nm for Imipenem and 243 nm for Cilastatin in the first derivative spectrum.
2. Standard Solution Preparation:
-
Prepare stock solutions of Imipenem and Cilastatin reference standards in a suitable solvent (e.g., water or a buffer).
-
Prepare a series of calibration standards by diluting the stock solutions to concentrations within the linear range (e.g., 14-42 µg/mL).
3. Sample Preparation:
-
Dissolve the contents of the pharmaceutical formulation in the same solvent as the standards.
-
Dilute the sample solution to a concentration that falls within the calibration range.
4. Measurement:
-
Record the first-order derivative spectra for all standard and sample solutions.
-
Measure the trough amplitudes at 318 nm for Imipenem and 243 nm for Cilastatin.
-
Construct calibration curves by plotting the trough amplitudes against the corresponding concentrations of the standards.
-
Determine the concentrations of Imipenem and Cilastatin in the sample solutions from their respective calibration curves.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for developing a stability-indicating analytical method for Imipenem and Cilastatin.
References
- 1. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 7. Determination of imipenem and cilastatin sodium in Primaxin by first order derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Comparative In Vitro Activity of Carbapenems Against Resistant Clinical Isolates: A Guide for Researchers
This guide provides a comparative analysis of the in vitro antibacterial activity of four key carbapenem (B1253116) antibiotics—doripenem (B194130), ertapenem (B1671056), imipenem (B608078), and meropenem (B701)—against clinically relevant resistant Gram-negative bacteria. The data presented is intended for researchers, scientists, and drug development professionals to inform further research and development in the field of antimicrobial agents.
Comparative Antibacterial Activity
The in vitro potency of carbapenems varies against different Gram-negative pathogens, particularly those harboring resistance mechanisms. The following tables summarize the minimum inhibitory concentration (MIC) values for doripenem, ertapenem, imipenem, and meropenem against key resistant clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: Comparative Activity of Carbapenems against Enterobacteriaceae
| Organism (Resistance Profile) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Enterobacteriaceae (ESBL-negative) | Ertapenem | 0.006[1] | 0.25[1] |
| Imipenem | 0.19[1] | 0.5[1] | |
| Meropenem | 0.032[1] | 0.125[1] | |
| Enterobacteriaceae (ESBL-positive) | Ertapenem | 0.38[1] | 0.5[1] |
| Imipenem | 0.25[1] | 0.25[1] | |
| Meropenem | 0.064[1] | 0.125[1] |
Table 2: Comparative Activity of Carbapenems against Pseudomonas aeruginosa
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible (%) |
| Doripenem | 2[2] | >32[2] | 51.0[2] |
| Imipenem | 4[2] | >32[2] | 47.3[2] |
| Meropenem | 16[2] | >32[2] | 44.8[2] |
Table 3: Comparative Activity of Carbapenems against Acinetobacter baumannii
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Doripenem | 32 | >32 |
| Imipenem | >32 | >32 |
| Meropenem | 32 | >32 |
Note: Data for Acinetobacter baumannii is synthesized from a study where a subset of 390 isolates were resistant to all three tested carbapenems. Doripenem and meropenem showed comparable activity, while doripenem demonstrated greater activity than imipenem at specific MIC values.[3]
Doripenem and meropenem have demonstrated consistent potency against Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp.[4] In some studies, doripenem has shown the highest in vitro activity against P. aeruginosa.[5] Ertapenem's spectrum is more limited, with reduced activity against non-fermenting Gram-negative bacilli like P. aeruginosa and Acinetobacter spp.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of carbapenem antibacterial activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Carbapenem stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or appropriate broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of each carbapenem in CAMHB in the microtiter plate wells. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Antimicrobial Susceptibility Testing: Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)
-
Carbapenem disks (e.g., imipenem 10 µg, meropenem 10 µg, doripenem 10 µg, ertapenem 10 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Application of Disks: Aseptically place the carbapenem disks on the inoculated agar surface. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results (susceptible, intermediate, or resistant) based on the zone diameter interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI).[7]
Antimicrobial Susceptibility Testing: Etest®
The Etest® is a gradient diffusion method that determines the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Etest® strips for each carbapenem
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
Application of Etest® Strips: Allow the Etest® strips to come to room temperature before opening the package. Aseptically apply the strip to the agar surface with the MIC scale facing upwards.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.[8] If the intersection falls between two markings, the higher value should be reported.
Mechanisms of Carbapenem Resistance and Experimental Workflow
Carbapenem resistance in Gram-negative bacteria is primarily mediated by three main mechanisms: enzymatic degradation by carbapenemases, reduced outer membrane permeability due to porin loss, and active removal of the antibiotic by efflux pumps.
Experimental Workflow for Characterizing Carbapenem Resistance
The following diagram illustrates a typical workflow for the identification and characterization of carbapenem-resistant isolates.
Signaling Pathway of Carbapenem Resistance Mechanisms
The interplay of different resistance mechanisms can lead to high levels of carbapenem resistance. The following diagram illustrates the key molecular pathways.
References
- 1. Comparison of in vitro efficacy of ertapenem, imipenem and meropenem in the infections caused by the Enterobacteriaceae strains family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijccm.org [ijccm.org]
- 3. sensusimpact.com [sensusimpact.com]
- 4. Comparative activity of doripenem and three other carbapenems tested against Gram-negative bacilli with various beta-lactamase resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ppch.pl [ppch.pl]
- 6. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. health.maryland.gov [health.maryland.gov]
A Head-to-Head Comparison of the Antibacterial Activity of Imipenem and Tebipenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antibacterial activity of imipenem (B608078) and tebipenem (B1682724), two powerful carbapenem (B1253116) antibiotics. Imipenem, a long-established intravenous agent, is benchmarked against the newer, orally available tebipenem. This comparison includes in vitro and in vivo data, detailed experimental methodologies, and visual representations of their mechanism of action and experimental workflows.
Executive Summary
Imipenem and tebipenem are both broad-spectrum carbapenem antibiotics that exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).
A key differentiator is their route of administration; imipenem is administered intravenously, often in combination with cilastatin (B194054) to prevent renal degradation, while tebipenem is available as an oral prodrug, tebipenem pivoxil hydrobromide, offering a significant advantage in clinical settings where a transition from intravenous to oral therapy is desirable.
In vitro studies demonstrate that tebipenem often exhibits lower or equivalent Minimum Inhibitory Concentrations (MICs) compared to imipenem against many common pathogens, particularly Enterobacterales. Clinical trial data from the pivotal PIVOT-PO study has shown oral tebipenem to be non-inferior to intravenous imipenem-cilastatin in treating complicated urinary tract infections.
In Vitro Antibacterial Activity
The in vitro potency of imipenem and tebipenem has been extensively evaluated against a diverse panel of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Key Gram-Negative Pathogens
| Organism (Number of Isolates) | Tebipenem (MIC50/MIC90) | Imipenem (MIC50/MIC90) | Reference(s) |
| Escherichia coli | ≤0.015/0.03 | 0.12/0.25 | [1] |
| Escherichia coli (ESBL-producing) | 0.03/0.03 | 0.25/0.25 | [2] |
| Klebsiella pneumoniae | 0.03/0.06 | 0.25/0.5 | [1][2] |
| Klebsiella pneumoniae (ESBL-producing) | 0.03/0.125 | 0.25/0.5 | [2] |
| Proteus mirabilis | 0.06/0.12 | 0.5/0.5 | [1][3] |
| Enterobacter cloacae | 1/1 | 2/2 | [3] |
| Haemophilus influenzae | 0.25/0.25 | 1/1 | [3] |
| Pseudomonas aeruginosa | 64/64 | 128/128 | [3] |
| Acinetobacter baumannii | 64/64 | 128/128 | [3] |
MIC50: The concentration of antibiotic at which 50% of isolates are inhibited. MIC90: The concentration of antibiotic at which 90% of isolates are inhibited.
Table 2: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Key Gram-Positive Pathogens
| Organism (Number of Isolates) | Tebipenem (MIC50/MIC90) | Imipenem (MIC50/MIC90) | Reference(s) |
| Staphylococcus aureus (MSSA) | ≤0.125/≤0.125 | 2/2 | [3] |
| Staphylococcus aureus (MRSA) | 8/16 | 128/128 | [3] |
| Streptococcus pneumoniae | Data not directly comparable | Data not directly comparable | |
| Enterococcus faecalis | 0.25/32 | >128/>128 | [3] |
| Enterococcus faecium | 64/128 | >128/>128 | [3] |
In Vivo Efficacy
Clinical Data: The PIVOT-PO Trial
The PIVOT-PO trial was a global, randomized, double-blind, phase 3 clinical trial that directly compared the efficacy and safety of oral tebipenem pivoxil hydrobromide with intravenous imipenem-cilastatin in hospitalized adult patients with complicated urinary tract infections (cUTI) or acute pyelonephritis (AP).[1][4]
Key Findings:
-
The trial met its primary endpoint, demonstrating that oral tebipenem HBr was non-inferior to intravenous imipenem-cilastatin.[4][5]
-
The overall success rate (a composite of clinical cure and microbiological eradication) was 58.5% for the tebipenem group compared to 60.2% for the imipenem-cilastatin group.[4]
-
The safety profiles of both drugs were comparable, with the most common adverse events for tebipenem being diarrhea and headache.[4][5]
Table 3: PIVOT-PO Clinical Trial Efficacy Outcomes
| Outcome | Oral Tebipenem HBr (600 mg Q6H) | IV Imipenem-Cilastatin (500 mg Q6H) |
| Overall Response Rate (Test-of-Cure) | 58.5% (261/446)[4] | 60.2% (291/483)[4] |
| Clinical Cure Rate (Test-of-Cure) | 93.5% (417/446)[4] | 95.2% (460/483)[4] |
Preclinical Animal Models
In various murine infection models, tebipenem has demonstrated efficacy comparable to intravenous carbapenems.[6] Studies in murine models of soft tissue, pulmonary, and urinary tract infections have shown the in vivo efficacy of tebipenem.[5] In a murine model of anthrax, tebipenem treatment resulted in significantly higher survival rates compared to the control group.[5]
Mechanism of Action: Inhibition of Penicillin-Binding Proteins
Both imipenem and tebipenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.
Tebipenem is a potent inhibitor of multiple PBPs, with a primary affinity for PBP 2 in Gram-negative bacteria, a characteristic it shares with imipenem.[4][7] Tebipenem also shows a high binding affinity for PBP 2 and PBP 3 in Pseudomonas aeruginosa.[7] For Staphylococcus aureus, both tebipenem and meropenem (B701) bind to all PBPs.[4] Imipenem has demonstrated very high binding affinities to PBPs 2 and 4 in E. coli and P. aeruginosa, with lower affinity for PBP 3.[8]
Caption: Carbapenem antibiotics inhibit bacterial cell wall synthesis.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of imipenem and tebipenem at a concentration of 100 times the highest concentration to be tested.
-
Preparation of Microdilution Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. Create serial twofold dilutions of the antibiotics by adding 50 µL of the antibiotic solution to the first well and transferring 50 µL to subsequent wells.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for determining Minimum Inhibitory Concentrations.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation of Cultures: Grow bacterial cultures to the logarithmic phase in CAMHB.
-
Inoculum Preparation: Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh CAMHB.
-
Addition of Antibiotics: Add imipenem or tebipenem at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. A growth control without antibiotic is also included.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each culture.
-
Bacterial Viability Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
Tebipenem demonstrates potent in vitro activity, often superior or comparable to imipenem, against a wide range of clinically relevant pathogens, particularly Enterobacterales. The key advantage of tebipenem lies in its oral bioavailability, which was confirmed to be clinically effective and safe in the PIVOT-PO trial for the treatment of complicated urinary tract infections. This positions tebipenem as a valuable oral step-down therapy option, potentially reducing the duration of hospitalization and intravenous antibiotic use. Both antibiotics share a common mechanism of action through the inhibition of essential penicillin-binding proteins. Further research will continue to define the precise clinical roles of these important carbapenem antibiotics.
References
- 1. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Tebipenem vs IV Imipenem for Urinary Tract Infections · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. accpjournals.onlinelibrary.wiley.com [accpjournals.onlinelibrary.wiley.com]
- 8. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imipenem and Cilastatin Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, and cilastatin (B194054) sodium, a renal dehydropeptidase inhibitor that prevents imipenem's degradation, are crucial components in pharmaceutical research and development. Proper disposal of unused, expired, or contaminated imipenem and cilastatin sodium is paramount to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Although not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, the combination is recognized for its potential to cause serious eye irritation, respiratory sensitization, and significant toxicity to aquatic life with long-lasting effects. Therefore, it must be managed as a hazardous chemical waste.
This guide provides a comprehensive overview of the proper disposal procedures for imipenem and cilastatin sodium, including operational plans and step-by-step guidance for laboratory personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, laboratory personnel must adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle all imipenem and cilastatin sodium waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, avoid generating dust. Clean up spills using dry methods and collect the material in a designated, sealed container for hazardous waste.
Waste Segregation and Container Management
Proper segregation of waste streams is a critical first step in the safe disposal of imipenem and cilastatin sodium.
-
Solid Waste: All solid waste contaminated with imipenem and cilastatin sodium, including unused product, contaminated labware (e.g., weighing boats, filter paper), and used PPE, should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Aqueous solutions containing imipenem and cilastatin sodium should be collected in a separate, dedicated, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with imipenem and cilastatin sodium must be disposed of in a designated sharps container for hazardous waste.
All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until collected by a licensed hazardous waste disposal company.
Chemical Inactivation: Alkaline Hydrolysis of Imipenem
For laboratories equipped to perform chemical inactivation, alkaline hydrolysis is an effective method for degrading the beta-lactam ring of imipenem, rendering it inactive. It is important to note that this procedure is specific to imipenem. Cilastatin sodium waste should be disposed of via incineration without prior chemical treatment.
Quantitative Data for Alkaline Hydrolysis of Imipenem
| Parameter | Condition 1 | Condition 2 | Efficacy |
| Reagent | 1 M Sodium Hydroxide (NaOH) | 0.025 M Sodium Hydroxide (NaOH) | Both concentrations are effective in hydrolyzing the beta-lactam ring of imipenem.[1] |
| Temperature | Ambient Room Temperature | Ambient Room Temperature | Elevated temperatures (e.g., 37°C) can increase the rate of hydrolysis.[2] |
| Treatment Time | Overnight (for complete degradation) | 15 minutes | Shorter reaction times may be sufficient, but verification of degradation is recommended.[1][3] |
| Neutralization | Neutralize with an appropriate acid (e.g., HCl) before final disposal. | Neutralize with an appropriate acid (e.g., HCl) before final disposal. | The final solution should be pH neutral before being collected as hazardous aqueous waste. |
Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis of Imipenem Waste
This protocol outlines a procedure for the chemical inactivation of imipenem in a laboratory setting.
Materials:
-
Imipenem waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a pH meter
-
Appropriate PPE (safety glasses, gloves, lab coat)
-
Stir plate and stir bar
-
Glass beaker or flask
-
Labeled hazardous waste container for aqueous waste
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the imipenem waste solution on a stir plate and add a stir bar.
-
Alkalinization: While stirring, slowly add 1 M NaOH solution to the imipenem waste. For every 10 mL of waste, a starting point of 1 mL of 1 M NaOH can be used. The target is to achieve a pH greater than 10.
-
Hydrolysis: Continue stirring the solution at room temperature. For complete degradation, allow the reaction to proceed overnight. For a more rapid procedure, a minimum of 15 minutes of stirring is recommended, based on forced degradation studies.[3]
-
Neutralization: After the desired reaction time, slowly add 1 M HCl to the solution while continuing to stir. Monitor the pH using pH strips or a pH meter. Continue adding acid until the pH of the solution is neutral (pH 6-8).
-
Disposal: The neutralized solution should be transferred to a clearly labeled hazardous aqueous waste container for collection and disposal by a licensed waste management company.
Disposal of Cilastatin Sodium Waste
Currently, there are no widely established laboratory-scale chemical inactivation protocols for cilastatin sodium. Therefore, all waste containing cilastatin sodium, whether in solid or liquid form, must be disposed of as hazardous chemical waste. The primary method of disposal for this type of waste is incineration by a licensed hazardous waste management facility.
Regulatory Considerations
While imipenem and cilastatin sodium are not specifically listed as hazardous wastes under the EPA's Resource Conservation and Recovery Act (RCRA), their aquatic toxicity necessitates their management as hazardous waste.[4] It is the responsibility of the waste generator to properly characterize their waste and ensure compliance with all local, state, and federal regulations. Non-RCRA hazardous pharmaceutical waste should be sent for incineration.[4][5]
Visual Guidance: Disposal Workflows
The following diagrams illustrate the decision-making process for the disposal of imipenem and cilastatin sodium waste and the experimental workflow for the alkaline hydrolysis of imipenem.
Caption: Disposal decision-making flowchart for imipenem and cilastatin sodium waste.
Caption: Step-by-step workflow for the alkaline hydrolysis of imipenem waste.
References
Essential Safety and Operational Guide for Handling Imipenem and Cilastatin Sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with imipenem (B608078) and cilastatin (B194054) sodium. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Imipenem and cilastatin sodium present several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks include serious eye irritation, allergic reactions or asthma-like symptoms upon inhalation, and potential harm to an unborn child.[1] Furthermore, the powdered form of this substance can create an explosive dust-air mixture.[1][2]
Recommended Personal Protective Equipment:
| Protection Type | Equipment | Specific Recommendations |
| Eye and Face Protection | Safety glasses with side shields or goggles | Essential for all handling procedures.[1][3] |
| Face shield | Recommended when there is a potential for direct contact with dust, mists, or aerosols.[1][3] | |
| Skin and Body Protection | Work uniform or laboratory coat | Standard protective clothing for laboratory work.[1][3] |
| Chemical-resistant gloves | Materials such as latex or neoprene are suitable.[1] | |
| Respiratory Protection | Respiratory protection (e.g., N95 respirator) | Required when handling the powder, especially if dust is generated.[1] |
| Full-face respirator | Necessary if occupational exposure limits are exceeded or if experiencing respiratory symptoms.[1] |
Occupational Exposure Limits (OELs)
Monitoring the concentration of airborne dust is a critical safety measure. The following table summarizes the established occupational exposure limits.
| Substance | Exposure Limit (TWA - 8-hour Time-Weighted Average) | Basis |
| Respirable Dust | 5 mg/m³ | FOR-2011-12-06-1358[4] |
| Total Dust | 10 mg/m³ | FOR-2011-12-06-1358[4] |
| Imipenem | 1000 µg/m³ (OEB 1) | Internal[3] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle imipenem and cilastatin sodium in a well-ventilated area.[2]
-
Avoid Dust Formation: Take measures to prevent the generation of dust.[1][2]
-
Personal Hygiene: Wash hands and skin thoroughly after handling.[1][2]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where the compound is handled. Avoid breathing dust.[2]
Storage:
-
Container Integrity: Keep containers tightly closed and properly labeled.[2]
-
Location: Store in a locked, dry, cool, and well-ventilated area.[2]
-
Incompatibilities: Avoid storage with strong oxidizing agents.[2]
Accidental Release and Decontamination Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
Decontamination Protocol for Spills:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the recommended PPE, including respiratory protection, eye protection, a lab coat, and chemical-resistant gloves.
-
Contain the Spill:
-
Clean the Spill:
-
Carefully scoop or sweep up the absorbed or dampened material. Avoid creating dust.
-
Place all contaminated materials into a clearly labeled, sealed waste container for hazardous materials.
-
-
Decontaminate the Area:
-
Wash the spill area with soap and water.[2]
-
For a more thorough decontamination, a 10% bleach solution can be used, followed by a rinse with 1% sodium thiosulfate (B1220275) to neutralize the bleach, and then a final water rinse.[5]
-
-
Dispose of Waste: Dispose of all contaminated cleaning materials and PPE as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Personal Decontamination: Remove PPE carefully, avoiding self-contamination. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
All waste containing imipenem and cilastatin sodium must be treated as hazardous waste.
-
Waste Containers: Use designated, sealed, and clearly labeled containers for all waste materials, including contaminated PPE, cleaning materials, and any unused product.
-
Disposal Method: Dispose of the waste through an approved hazardous waste disposal facility.[1] Adhere to all applicable local, state, and federal environmental regulations.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of imipenem and cilastatin sodium.
Caption: Workflow for the safe handling and disposal of imipenem and cilastatin sodium.
By implementing these safety protocols, laboratories can significantly mitigate the risks associated with handling imipenem and cilastatin sodium, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
